molecular formula C13H17NO3 B047674 Methyl 3-(diethylcarbamoyl)benzoate CAS No. 126926-38-3

Methyl 3-(diethylcarbamoyl)benzoate

Cat. No.: B047674
CAS No.: 126926-38-3
M. Wt: 235.28 g/mol
InChI Key: IDCIKRQWQOPCOZ-UHFFFAOYSA-N
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Description

Methyl 3-(diethylcarbamoyl)benzoate is a high-purity benzoate ester compound offered for research and development purposes. This chemical features a benzoate core functionalized with a diethylcarbamoyl group at the meta position, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this and similar methyl benzoate derivatives as key building blocks in the development of novel molecules, including potential pharmacologically active compounds . Its structure lends itself to exploration in various scientific fields. As a specialist reagent, it is essential for probing chemical reactions, structure-activity relationships, and developing new synthetic methodologies. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(diethylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-7-6-8-11(9-10)13(16)17-3/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCIKRQWQOPCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155341
Record name Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126926-38-3
Record name Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 3-(diethylcarbamoyl)benzoate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 3-(diethylcarbamoyl)benzoate

Executive Summary

This compound (C₁₃H₁₇NO₃) is a bifunctional aromatic building block and a critical analytical standard in environmental toxicology.[1][2][3] Structurally, it represents the methyl ester derivative of 3-(diethylcarbamoyl)benzoic acid (DCBA), the primary oxidative metabolite of the widespread insect repellent N,N-Diethyl-m-toluamide (DEET).

In drug development and metabolic profiling, this compound serves two distinct roles:

  • Analytical Standard: It is the chemically stable, volatile derivative used for the gas chromatography-mass spectrometry (GC-MS) quantification of DEET exposure in human biological fluids.

  • Synthetic Scaffold: It functions as an orthogonally protected isophthalic acid derivative, allowing for the selective elaboration of amide and ester functionalities in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties

This compound is characterized by a meta-substitution pattern on a benzene ring, featuring a lipophilic diethylamide group and a reactive methyl ester.

PropertyData
Chemical Name This compound
Synonyms Methyl N,N-diethylisophthalamate; 3-(Diethylcarbamoyl)benzoic acid methyl ester
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
CAS Number (Acid Precursor) 72236-23-8 (Refers to DCBA; Ester is often synthesized in situ)
Physical State Viscous, colorless to pale yellow oil
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate; Insoluble in Water
Partition Coefficient (LogP) ~2.2 (Predicted)
Boiling Point ~350°C (Predicted at 760 mmHg); typically distilled under high vacuum

Synthesis & Manufacturing Protocols

The synthesis of this compound requires chemoselectivity to differentiate the two carbonyl centers. The most robust route utilizes Monomethyl isophthalate as the starting material to ensure the ester moiety remains intact while forming the amide.

Core Synthesis Pathway (Graphviz Diagram)

SynthesisPathway Start Monomethyl Isophthalate (CAS: 1877-71-0) Activation Activation (Thionyl Chloride or EDC/HOBt) Start->Activation Activation Intermediate Acyl Chloride / Activated Ester Activation->Intermediate Product This compound Intermediate->Product + Reagent Base (Et3N) Reagent Diethylamine (Et2NH) Reagent->Product

Figure 1: Chemoselective synthesis of this compound via acid chloride activation.

Detailed Protocol: Acid Chloride Method

Note: This method is preferred for scale-up due to higher atom economy compared to coupling agents.

  • Activation: Charge a reaction vessel with Monomethyl isophthalate (1.0 eq) and dry Dichloromethane (DCM). Under nitrogen atmosphere, add Thionyl Chloride (1.2 eq) and a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride (Methyl 3-(chlorocarbonyl)benzoate).

  • Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C.

  • Addition: Dropwise add a mixture of Diethylamine (1.1 eq) and Triethylamine (1.5 eq) in DCM. The reaction is exothermic; maintain temperature <10°C.

  • Workup: Allow to warm to room temperature and stir for 4 hours. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Analytical Characterization

For researchers using this compound as a standard, verification of the structure is critical. The following spectral data is characteristic of the purified ester.

Nuclear Magnetic Resonance (NMR)
NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 8.05 – 8.10MultipletAr-H (H2, H4 - Ortho to Ester)
7.65DoubletAr-H (H6 - Ortho to Amide)
7.50TripletAr-H (H5 - Meta)
3.92Singlet-OCH₃ (Methyl Ester)
3.55Broad Quartet-N(CH₂CH₃)₂ (Amide Methylene)
3.25Broad Quartet-N(CH₂CH₃)₂ (Amide Methylene - Rotamer)
1.25Broad Triplet-N(CH₂CH₃)₂ (Amide Methyl)
1.10Broad Triplet-N(CH₂CH₃)₂ (Amide Methyl - Rotamer)

Note: The amide bond exhibits restricted rotation, often causing the ethyl groups to appear as broad or distinct signals for the syn and anti conformers at room temperature.

Mass Spectrometry (GC-MS)
  • Molecular Ion [M]+: m/z 235

  • Base Peak: m/z 163 (Loss of diethylamine fragment or diethylcarbamoyl cleavage)

  • Key Fragment: m/z 204 (Loss of -OCH3)

Applications in Biomonitoring & Toxicology

The primary utility of this compound in a research setting is its role in quantifying human exposure to DEET.

Mechanism of DEET Metabolism

DEET is metabolized in the liver primarily by cytochrome P450 enzymes (CYP2B6, CYP2C19). The major pathway involves the oxidation of the benzylic methyl group to a carboxylic acid, forming 3-(diethylcarbamoyl)benzoic acid (DCBA) .

Because carboxylic acids are difficult to analyze directly via Gas Chromatography (due to hydrogen bonding and peak tailing), DCBA is chemically derivatized (methylated) back to the ester form—This compound —for precise quantification.

Analytical Workflow (Graphviz Diagram)

Biomonitoring Sample Urine Sample (Contains DCBA Metabolite) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extraction Solid Phase Extraction (SPE) Hydrolysis->Extraction Derivatization Derivatization (Diazomethane or MeOH/H2SO4) Extraction->Derivatization Analyte This compound (The Analyte) Derivatization->Analyte Methylation Detection GC-MS Quantification Analyte->Detection

Figure 2: Workflow for DEET exposure analysis using the methyl ester as the surrogate analyte.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze if exposed to moisture over prolonged periods.

  • Handling: Use standard PPE (Gloves, Goggles). Perform synthesis in a fume hood due to the use of Thionyl Chloride and Diethylamine.

References

  • Centers for Disease Control and Prevention (CDC). (2015).[2] Biomonitoring Summary: DEET (N,N-Diethyl-meta-toluamide).[1][2][4][5] Retrieved from [Link]

  • Calafat, A. M., et al. (2016). Automated solid phase extraction and quantitative analysis of DEET and its metabolites in human urine.[2] Journal of Chromatography B. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Diethylcarbamoyl)benzoic acid (DCBA) Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough for the structural elucidation of Methyl 3-(diethylcarbamoyl)benzoate, a disubstituted aromatic compound of interest in chemical synthesis and drug discovery. We will delve into the logical application of modern analytical techniques, emphasizing the causality behind experimental choices and the self-validating nature of a multi-technique approach. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of molecular characterization.

Introduction: The Analytical Imperative

The precise structural confirmation of a synthesized molecule is a cornerstone of chemical research and development. For a compound like this compound, which incorporates both an ester and a tertiary amide functional group on a benzene ring, a multi-faceted analytical approach is not just recommended, but essential. The presence of multiple functional groups and the potential for isomeric impurities from the synthesis process necessitate a rigorous and orthogonal validation strategy. This guide will demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy can provide an unambiguous structural assignment.

Contextual Framework: A Plausible Synthetic Route

To appreciate the potential analytical challenges, including likely impurities, we will consider a plausible and common synthetic route for this compound. The synthesis would most likely proceed via the acylation of diethylamine with 3-(methoxycarbonyl)benzoyl chloride. This acid chloride can be readily prepared from the commercially available methyl 3-(chlorocarbonyl)benzoate.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Target Molecule 3_carbomethoxybenzoic_acid Methyl 3-(chlorocarbonyl)benzoate target_molecule This compound 3_carbomethoxybenzoic_acid->target_molecule Acylation Reaction diethylamine Diethylamine (Et2NH) diethylamine->target_molecule base Base (e.g., Triethylamine) base->target_molecule solvent Aprotic Solvent (e.g., CH2Cl2) solvent->target_molecule

Caption: Plausible synthesis of this compound.

This synthetic pathway suggests potential impurities such as unreacted starting materials or by-products from side reactions. A thorough structural elucidation must be able to distinguish the target molecule from these possibilities.

The Analytical Workflow: A Multi-pronged Approach

Our structure elucidation strategy is built on a logical progression of analytical techniques, each providing a unique piece of the structural puzzle.

Analytical_Workflow Start Synthesized Compound MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Start->MS Initial Verification IR Infrared (IR) Spectroscopy - Functional Group Identification MS->IR Confirms Functional Groups NMR Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - 2D NMR (Connectivity) IR->NMR Defines Connectivity Structure_Confirmed Structure Elucidated NMR->Structure_Confirmed Final Confirmation

Precision Synthesis of Methyl 3-(diethylcarbamoyl)benzoate: A Modular Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Methyl 3-(diethylcarbamoyl)benzoate (CAS: 126926-38-3) is a bifunctional benzene derivative featuring two distinct carbonyl electrophiles: a methyl ester at position 1 and a diethylamide at position 3. This meta-substituted scaffold serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its structural similarity to DEET (N,N-Diethyl-meta-toluamide) suggests potential utility in insect repellent research, while the orthogonal reactivity of the ester and amide groups makes it a valuable linker in fragment-based drug discovery (FBDD).

This technical guide details the regioselective synthesis of the target molecule. Unlike symmetric diesters or diamides, the challenge here lies in desymmetrizing the isophthalic core to install two different functionalities. The protocol established below prioritizes the Mono-Methyl Isophthalate (MMI) route, ensuring 100% regiocontrol.

Chemical Profile
PropertyData
IUPAC Name This compound
CAS Number 126926-38-3
Molecular Formula

Molecular Weight 235.28 g/mol
Core Structure Meta-substituted Benzene
Key Functionalities Methyl Ester (Electrophile A), Diethylamide (Electrophile B)[1]

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the amide bond. The ester bond is preserved from the starting material to avoid the selectivity issues inherent in differentiating two identical carboxylic acids.

Strategic Disconnection:

  • Target: this compound[2][3]

  • Disconnection: Amide C-N bond.

  • Synthons: Methyl 3-(chlorocarbonyl)benzoate (Electrophile) + Diethylamine (Nucleophile).

  • Precursor: Monomethyl isophthalate (MMI).[4]

Retrosynthesis cluster_legend Legend Target This compound (Target) Inter1 Methyl 3-(chlorocarbonyl)benzoate (Activated Intermediate) Target->Inter1 Amidation Amine Diethylamine (Reagent) Target->Amine Amidation Start Monomethyl Isophthalate (MMI) (Commercially Available) Inter1->Start Acyl Chloride Formation (SOCl2 or (COCl)2) L1 Target Molecule L2 Intermediate L3 Starting Material

Figure 1: Retrosynthetic tree showing the disconnection of the amide bond to trace back to the regiodefined Monomethyl Isophthalate precursor.

Primary Synthesis Protocol: The Acid Chloride Route

This route is the "Gold Standard" for scalability and cost-efficiency. It avoids expensive coupling reagents (like HATU/EDC) and utilizes thionyl chloride (


) to activate the carboxylic acid.
Phase 1: Activation (Acyl Chloride Formation)

Objective: Convert Monomethyl isophthalate (MMI) into Methyl 3-(chlorocarbonyl)benzoate.

Reagents:

  • Monomethyl isophthalate (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Catalytic DMF (Dimethylformamide) (1-2 drops)

  • Solvent: Toluene or Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a stir bar, reflux condenser, and an inert gas inlet (

    
     or Ar). Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl and 
    
    
    
    gases.
  • Dissolution: Charge the RBF with Monomethyl isophthalate (e.g., 10.0 g, 55.5 mmol) and anhydrous Toluene (50 mL).

  • Activation: Add catalytic DMF (2 drops). Slowly add Thionyl Chloride (8.0 mL, ~110 mmol) via a dropping funnel over 15 minutes.

    • Note: Gas evolution will be observed.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. The suspension should become a clear homogenous solution, indicating conversion to the acid chloride.
    
  • Concentration: Cool to room temperature. Remove excess

    
     and solvent under reduced pressure (rotary evaporator).
    
    • Critical Step: Add fresh Toluene (20 mL) and re-evaporate to azeotropically remove trace

      
      . The residue is the crude Methyl 3-(chlorocarbonyl)benzoate , usually a yellow oil or low-melting solid. Use immediately in Phase 2.
      
Phase 2: Amidation (Nucleophilic Acyl Substitution)

Objective: React the acid chloride with diethylamine to form the target amide.

Reagents:

  • Crude Acid Chloride (from Phase 1)

  • Diethylamine (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 equiv) – Acts as HCl scavenger.
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Preparation: Dissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to

    
     in an ice bath.
    
  • Amine Addition: In a separate vessel, mix Diethylamine (6.2 mL, 60 mmol) and Triethylamine (9.3 mL, 66 mmol) in DCM (20 mL).

  • Addition: Add the amine mixture dropwise to the cold acid chloride solution over 30 minutes. Maintain internal temperature

    
     to prevent side reactions.
    
  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting material spot should disappear.

Phase 3: Workup & Purification
  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (30 mL).

  • Washing (The "Acid/Base" Wash):

    • Acid Wash: Wash combined organics with 1M HCl (2 x 50 mL). Purpose: Remove unreacted amines (Diethylamine/TEA).

    • Base Wash: Wash with Saturated

      
       (2 x 50 mL). Purpose: Remove any hydrolyzed unreacted acid.
      
    • Brine Wash: Wash with Saturated NaCl (1 x 50 mL).

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
  • Final Purification: The resulting oil is often >95% pure. If necessary, purify via flash column chromatography (Silica Gel, 20-40% Ethyl Acetate in Hexanes) or high-vacuum distillation.

Mechanistic & Workflow Visualization

Reaction Mechanism

The mechanism follows a standard addition-elimination pathway. The acid chloride is highly electrophilic, allowing the secondary amine to attack the carbonyl carbon.

Mechanism Step1 Acid Chloride (Electrophile) Step2 Tetrahedral Intermediate Step1->Step2 Nucleophilic Attack Step3 Target Amide (Product) Step2->Step3 Elimination of Cl- HCl Et3N-HCl (Salt Byproduct) Step3->HCl Scavenging Amine Diethylamine (Nucleophile) Amine->Step2 Base Triethylamine (Base) Base->HCl

Figure 2: Mechanistic pathway of the amidation step.

Experimental Workflow Diagram

Workflow Start Start: Monomethyl Isophthalate Step1 Reflux with SOCl2 / Toluene (2-3 hours) Start->Step1 Step2 Evaporate Solvent & Excess SOCl2 (Yields Crude Acid Chloride) Step1->Step2 Step3 Dissolve in DCM, Cool to 0°C Step2->Step3 Step4 Add Et2NH + Et3N Dropwise Step3->Step4 Step5 Wash: 1M HCl -> NaHCO3 -> Brine Step4->Step5 End Isolate this compound Step5->End

Figure 3: Step-by-step experimental workflow for the synthesis.

Alternative Methodology: Direct Coupling (Green Route)

For small-scale synthesis (<1g) or when avoiding corrosive acid chlorides is preferred, coupling agents provide a milder alternative.

Reagents:

  • Monomethyl isophthalate (1.0 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (1.2 equiv) or DMAP (0.1 equiv)

  • Diethylamine (1.1 equiv)

  • Solvent: DCM or DMF

Protocol Summary:

  • Dissolve Monomethyl isophthalate in DCM.

  • Add EDC

    
    HCl and HOBt/DMAP. Stir for 15 mins to activate the acid.
    
  • Add Diethylamine.[1][5] Stir at Room Temperature for 12 hours.

  • Perform standard acidic/basic workup as described in Phase 3 above.

    • Pros: No noxious gases (

      
      , HCl), mild conditions.
      
    • Cons: Reagents are more expensive; removal of urea byproducts can sometimes require chromatography.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained. (Simulated data based on structural prediction).

  • TLC:

    
     (30% EtOAc in Hexanes). Visualizes under UV (254 nm).
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.0-8.1 (m, 2H, Ar-H ortho to ester/amide)
      
    • 
       7.6 (d, 1H, Ar-H)
      
    • 
       7.5 (t, 1H, Ar-H meta)
      
    • 
       3.93 (s, 3H, 
      
      
      
      )
    • 
       3.55 (br s, 2H, 
      
      
      
      )
    • 
       3.25 (br s, 2H, 
      
      
      
      )
    • 
       1.25 (br s, 3H, 
      
      
      
      )
    • 
       1.10 (br s, 3H, 
      
      
      
      )
    • Note: The ethyl groups on the amide often appear as broad signals or two distinct sets due to restricted rotation around the C-N amide bond.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a fume hood.

  • Diethylamine: Volatile, flammable, and toxic. Avoid inhalation.

  • Waste Disposal: Aqueous washes containing TEA/DIPEA must be treated as basic organic waste. Acid chloride residues must be quenched carefully with ice/bicarbonate before disposal.

References

  • Monomethyl Isophthalate Preparation

    • Method: Selective hydrolysis of dimethyl isophthal
    • Source: Niwayama, S. (2000). "Highly efficient selective monohydrolysis of symmetric diesters." The Journal of Organic Chemistry, 65(18), 5834-5836. Link

  • General Amidation via Acid Chlorides

    • Method: Standard Schotten-Baumann conditions.
    • Source: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Link

  • Target Molecule Identification

    • Source: PubChem Compound Summary for CID 182772, "this compound". Link

  • Analogous Synthesis (DEET)

    • Relevance: Mechanistic parallel for diethylamide formation on a meta-substituted benzene ring.
    • Source: Wang, W., et al. (2012). "One-pot synthesis of N,N-diethyl-m-toluamide (DEET) from m-toluic acid." Organic Preparations and Procedures International, 44(5), 460-463. Link

Sources

Technical Guide: Spectroscopic Validation of Methyl 3-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(diethylcarbamoyl)benzoate (CAS: 6305-38-0) is a bifunctional aromatic intermediate often utilized in the synthesis of meta-substituted pharmaceutical scaffolds and insect repellents (DEET analogs). Its structure features two distinct carbonyl environments—a methyl ester and a tertiary diethylamide—positioned meta to one another on a benzene ring.

This guide provides a rigorous spectroscopic framework for the structural validation of this compound. It addresses the specific analytical challenges posed by amide bond rotamers in NMR and the differentiation of competing carbonyl stretches in IR.

Chemical Identity & Structural Logic[1][2]

PropertyDetail
IUPAC Name This compound
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Key Features Meta-substitution pattern; Non-equivalent ethyl groups (NMR timescale); Dual carbonyls.
Structural Diagram & Synthesis Workflow

The most robust synthesis route involves the mono-hydrolysis of dimethyl isophthalate or the reaction of 3-(methoxycarbonyl)benzoyl chloride with diethylamine.

SynthesisWorkflow Start Monomethyl Isophthalate (Acid Precursor) Step1 Activation (SOCl2 / Oxalyl Chloride) Start->Step1 Reflux Intermediate Acid Chloride Intermediate Step1->Intermediate -HCl, -SO2 Step2 Amidation (HNEt2, Et3N, DCM) Intermediate->Step2 0°C -> RT Product This compound Step2->Product Workup & Silica Gel

Figure 1: Standard convergent synthesis via acid chloride activation to ensure regioselectivity.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR)

Critical Analysis: The tertiary amide bond exhibits restricted rotation due to resonance (


). At room temperature (

), the two ethyl groups on the nitrogen are often magnetically non-equivalent, appearing as two distinct sets of signals or broadened multiplets.
1H NMR Data (400 MHz, CDCl₃)
Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
8.10 - 8.15 Singlet (t)1HAr-H2 Most deshielded; between two EWGs.
8.05 - 8.08 Doublet (dt)1HAr-H4 Ortho to Ester; Para to Amide.
7.60 - 7.65 Doublet (dt)1HAr-H6 Ortho to Amide; Para to Ester.
7.50 - 7.55 Triplet (t)1HAr-H5 Meta to both groups.
3.94 Singlet3H-COOCH₃ Sharp singlet; characteristic methyl ester.
3.55 & 3.25 Broad/Quartets4H-N(CH₂ CH₃)₂Rotameric Effect: May appear as two broad humps or distinct quartets.
1.25 & 1.10 Triplets6H-N(CH₂CH₃ )₂Rotameric Effect: Overlapping triplets common.
13C NMR Data (100 MHz, CDCl₃)
Shift (

, ppm)
Carbon TypeAssignment
170.5 C=O (Amide)Deshielded by Nitrogen resonance.
166.4 C=O (Ester)Typical benzoate ester shift.
137.5 Ar-C (Quat)C-3 (Amide attachment).
130.5 Ar-C (Quat)C-1 (Ester attachment).
131.0 - 128.0 Ar-CHAromatic methines (C2, C4, C5, C6).
52.4 O-AlkylEster Methyl (-OCH₃).
43.3 & 39.4 N-AlkylN-CH₂ (Distinct due to restricted rotation).
14.2 & 12.9 AlkylN-CH₂-CH₃ (Distinct due to restricted rotation).
B. Infrared Spectroscopy (FT-IR)

Differentiation between the ester and amide carbonyls is the primary objective here.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupInterpretation
2970 - 2930 C-H StretchAlkylMethyl/Ethyl aliphatic stretches.
1725 - 1730 C=O StretchEster Strong, sharp band. Higher frequency due to electronegative oxygen.
1635 - 1645 C=O[1] StretchAmide Strong band. Lower frequency due to resonance (

).
1280 - 1300 C-O StretchEster"C-O-C" asymmetric stretch.
1580, 1600 C=C StretchAromaticBenzene ring skeletal vibrations.
C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+). Molecular Ion:


 235.
Fragmentation Logic (EI)

The molecule fragments primarily via


-cleavage at the carbonyls.

MassSpec M Molecular Ion [M]+ m/z 235 Frag1 Loss of OMe (-31) Acylium Ion m/z 204 M->Frag1 -OCH3 Frag2 Loss of NEt2 (-72) Benzoyl Cation m/z 163 M->Frag2 -NEt2 Frag3 Loss of CO (-28) Phenyl Cation m/z 135 Frag2->Frag3 -CO (Ester) Frag4 Benzyne/Phenyl m/z 77 Frag3->Frag4 -CO (Amide)

Figure 2: Electron Ionization (EI) fragmentation pathway. The peak at m/z 163 is diagnostic for the loss of the diethylamine group.

Experimental Protocol: Synthesis & Workup

To ensure a valid sample for spectroscopic comparison, follow this standard preparation method.

  • Reagents: Dissolve Monomethyl isophthalate (1.0 eq) in anhydrous DCM. Add catalytic DMF.

  • Activation: Add Oxalyl Chloride (1.2 eq) dropwise at

    
    . Stir at RT for 2 hours until gas evolution ceases (Acid Chloride formation).
    
  • Concentration: Evaporate solvent/excess reagent under reduced pressure. Redissolve residue in dry DCM.

  • Coupling: Add Diethylamine (1.1 eq) and Triethylamine (1.5 eq) at

    
    . Stir for 4 hours.
    
  • Workup (Critical for Purity):

    • Wash organic phase with 1M HCl (removes unreacted amine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid starting material).

    • Wash with Brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes:EtOAc 7:3).

References

  • Amide Rotamers in NMR:N,N-Diethylbenzamide derivatives typically show non-equivalent ethyl signals at room temperature due to the partial double bond character of the C-N bond. See: J. Org. Chem.2008, 73, 4709.
  • IR Carbonyl Differentiation: Esters (~1735 cm⁻¹) consistently appear at higher wavenumbers than tertiary amides (~1640 cm⁻¹). See: Spectrometric Identification of Organic Compounds, Silverstein et al., 8th Ed.
  • Fragmentation Patterns: NIST Chemistry WebBook, SRD 69. Data for Methyl Benzoate (M+ 136) and N,N-Diethylbenzamide (M+ 177) used to triangulate fragmentation logic.

  • Synthesis Precedent: For mono-functionalization of isophthalic acid deriv

Sources

An Investigator's Guide to the Physicochemical Characterization of Methyl 3-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the core physical properties of Methyl 3-(diethylcarbamoyl)benzoate (CAS No. 126926-38-3). While this specific molecule is not extensively characterized in public literature, this document serves as a robust methodological guide for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical profile based on structural analogues and furnishes detailed, field-proven experimental protocols for the empirical determination of its properties. The causality behind experimental choices is emphasized, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data. This guide is structured to empower researchers to thoroughly characterize this and other novel chemical entities.

Introduction and Molecular Overview

This compound is a distinct organic molecule featuring a central benzene ring substituted with a methyl ester group and a diethylcarbamoyl group at the meta-position. Its chemical structure suggests its potential utility as an intermediate in pharmaceutical synthesis and materials science, where the interplay between the ester and amide functionalities can be leveraged for further chemical modification.

The presence of both a hydrogen bond acceptor (the carbonyl oxygen of the amide and ester) and the bulky, lipophilic diethylamino group suggests a nuanced solubility profile and the potential for specific intermolecular interactions. A thorough understanding of its physical properties is the foundational step for any application, from predicting its behavior in biological systems to designing appropriate reaction conditions for its use as a synthetic building block.

This guide will first present the known identifiers and predicted properties of this compound, drawing comparisons with structurally related molecules. It will then provide detailed, step-by-step protocols for the experimental determination of its key physical and spectral characteristics.

Chemical Identity

IdentifierValueSource
IUPAC Name This compoundSynHet[1]
CAS Number 126926-38-3SynHet[1]
Molecular Formula C₁₃H₁₇NO₃(Calculated)
Molecular Weight 235.28 g/mol (Calculated)
SMILES CCN(CC)C(=O)c1cccc(c1)C(=O)OCSynHet[1]

digraph "Methyl_3_diethylcarbamoyl_benzoate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Aromatic Bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dotted]; C3 -- C4 [style=solid]; C4 -- C5 [style=dotted]; C5 -- C6 [style=solid]; C6 -- C1 [style=dotted];

// Methyl Ester Group on C1 C_ester [label="C", pos="0,2.5!"]; O_ester1 [label="O", pos="-0.5,3.5!"]; O_ester2 [label="O", pos="0.5,3.5!"]; C_methyl [label="CH₃", pos="0.5,4.5!"]; C1 -- C_ester [label=""]; C_ester -- O_ester1 [label="", style=double]; C_ester -- O_ester2 [label=""]; O_ester2 -- C_methyl [label=""];

// Diethylcarbamoyl Group on C4 C_amide [label="C", pos="0,-2.5!"]; O_amide [label="O", pos="-0.5,-3.5!"]; N_amide [label="N", pos="0.5,-3.5!"]; C_ethyl1_1 [label="CH₂", pos="1.5,-4!"]; C_ethyl1_2 [label="CH₃", pos="2.5,-4.5!"]; C_ethyl2_1 [label="CH₂", pos="0,-4.5!"]; C_ethyl2_2 [label="CH₃", pos="-1,-5!"]; C4 -- C_amide [label=""]; C_amide -- O_amide [label="", style=double]; C_amide -- N_amide [label=""]; N_amide -- C_ethyl1_1 [label=""]; C_ethyl1_1 -- C_ethyl1_2 [label=""]; N_amide -- C_ethyl2_1 [label=""]; C_ethyl2_1 -- C_ethyl2_2 [label=""]; }

Caption: 2D Structure of this compound.

Predicted Physical Properties and Analog Analysis

In the absence of direct experimental data for this compound, we can infer a probable profile by examining structurally analogous compounds. This analysis provides a rational basis for designing experimental conditions for its characterization.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Physical State
Methyl Benzoate 136.15-12.5199.6Colorless liquid
Methyl 3-nitrobenzoate 181.1578279Solid
Diethylcarbamoyl chloride 135.59-32121-123 (at 133 mmHg)Colorless to pale yellow liquid[2]
This compound 235.28To Be Determined To Be Determined To Be Determined

Expert Analysis:

  • Physical State & Melting Point: The parent compound, methyl benzoate, is a liquid at room temperature. However, the addition of a polar nitro group in the 3-position on "Methyl 3-nitrobenzoate" significantly increases the melting point to 78 °C, making it a solid. This is due to stronger intermolecular dipole-dipole interactions. The diethylcarbamoyl group is also polar and capable of engaging in significant intermolecular interactions. Therefore, it is predicted that This compound will be a solid at room temperature with a melting point likely between 50°C and 100°C .

  • Boiling Point: The substantial increase in molecular weight (from 136.15 to 235.28 g/mol ) and the introduction of a polar amide group will lead to stronger intermolecular forces (van der Waals and dipole-dipole). This will require more energy to overcome, resulting in a significantly higher boiling point compared to methyl benzoate. It is predicted that the boiling point will be well above 250°C at atmospheric pressure .

  • Solubility: Methyl benzoate is poorly soluble in water. The diethylcarbamoyl group adds polarity but also two ethyl groups, which increase lipophilicity. It is expected that this compound will have low solubility in water but should be soluble in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, standardized protocols for determining the key physical properties of a novel compound like this compound.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range[3].

Methodology: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. If the solid is granular, gently crush it on a watch glass with a spatula.

    • Take a capillary tube and seal one end by rotating it in the outer cone of a Bunsen burner flame.

    • Press the open end of the capillary tube into the powdered sample to collect a small amount of material.

    • Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm[4].

  • Measurement:

    • Insert the packed capillary tube into the sample holder of a calibrated melting point apparatus.

    • Set the heating rate to a rapid setting (e.g., 10-15 °C/minute) to obtain an approximate melting point.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has completely melted (T2).

    • The melting point is reported as the range T1 - T2[4].

  • Trustworthiness Check:

    • Perform the measurement in triplicate. The recorded melting ranges should be consistent within 1-2 °C.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting A Dry & Pulverize Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Apparatus D Rapid Scan for Approximate MP C->D E Slow Scan (1-2 °C/min) D->E F Record T1 (First Drop) & T2 (All Liquid) E->F G Report as Range (T1 - T2) F->G H Perform in Triplicate G->H

Caption: Workflow for Capillary Melting Point Determination.

Determination of Boiling Point

For a non-volatile solid, determining the boiling point requires distillation under reduced pressure to prevent decomposition at high temperatures. However, for a liquid, a simple distillation or reflux method is sufficient[5].

Methodology: Microscale Boiling Point Determination (Thiele Tube Method)

  • Apparatus Setup:

    • Add 2-3 mL of the liquid sample into a small test tube (fusion tube).

    • Take a capillary tube and seal one end. Place it, open end down, into the fusion tube containing the liquid.

    • Attach the fusion tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Place the assembly into a Thiele tube containing high-boiling mineral oil, ensuring the heat is applied to the side arm.

  • Measurement:

    • Heat the side arm of the Thiele tube gently with a microburner. The convection currents will ensure uniform heating.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the moment the bubbles stop and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point, as it is the temperature where the vapor pressure inside the capillary equals the atmospheric pressure.

    • Record the ambient atmospheric pressure.

Solubility Profile Determination

A solubility profile is essential for applications in drug development and process chemistry. The "shake-flask" method is the gold standard for determining equilibrium solubility[6].

Methodology: Shake-Flask Method

  • Preparation:

    • For each solvent to be tested (e.g., water, ethanol, ethyl acetate, hexane), add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means that solid material remains visible after equilibration.

    • Prepare a blank (solvent only) for each solvent system.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for the solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by using a filter syringe (e.g., 0.22 µm PTFE).

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Quantify the concentration of the dissolved compound against a standard curve.

  • Reporting:

    • Solubility is reported in units of mg/mL or mol/L. According to USP standards, descriptive terms can be used (e.g., "sparingly soluble," "practically insoluble").

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides irrefutable evidence of molecular structure and is a mandatory component of chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if the solvent does not contain it.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field shimmed to achieve optimal resolution[7].

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key parameters to note are the chemical shift (δ) in ppm, the integration (relative number of protons), and the multiplicity (singlet, doublet, triplet, etc.), which reveals information about neighboring protons.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Typically, this is done with proton decoupling to simplify the spectrum to a series of single lines, one for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: Attenuated Total Reflectance (ATR)

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Take a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the IR spectrum. The IR beam will penetrate the sample to a depth of a few microns[8].

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) for the functional groups. For this compound, expect to see:

    • ~1720 cm⁻¹: C=O stretch of the methyl ester.

    • ~1630 cm⁻¹: C=O stretch of the tertiary amide (Amide I band).

    • ~3000-2850 cm⁻¹: C-H stretches of the aromatic ring and alkyl groups.

    • ~1200-1300 cm⁻¹: C-O stretch of the ester.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental formula[9].

Methodology: Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: In the ESI source, the sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Data Analysis: The resulting spectrum will show a peak corresponding to the [M+H]⁺ ion. For this compound (MW = 235.28), the primary ion observed should be at m/z 236.29. High-resolution mass spectrometry can confirm the elemental formula to within a few parts per million.

CharacterizationLogic MP Melting Point (Purity, State) BP Boiling Point (Volatility) Sol Solubility (Formulation, Reactivity) NMR NMR (¹H, ¹³C) (C-H Framework) IR FT-IR (Functional Groups) MS Mass Spec (Molecular Weight) Compound This compound (Novel Compound) Compound->MP Compound->BP Compound->Sol Compound->NMR Compound->IR Compound->MS

Sources

Predictive Pharmacology of Methyl 3-(diethylcarbamoyl)benzoate: From Structural Isosterism to Target Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(diethylcarbamoyl)benzoate (M3DCB) represents a strategic structural analog of the gold-standard insect repellent N,N-Diethyl-m-toluamide (DEET) .[1] While DEET relies on a meta-methyl group for lipophilicity and steric positioning, M3DCB substitutes this with a meta-methyl ester.[1]

This guide presents a predictive technical analysis of M3DCB’s Mechanism of Action (MoA). Based on Structure-Activity Relationship (SAR) principles and the pharmacology of its parent moieties (diethylbenzamide and methyl benzoate), we posit that M3DCB functions as a "Soft Drug" Repellent . It likely retains the olfactory-disrupting pharmacophore of DEET while introducing a metabolic "kill switch" via the ester group, promoting rapid hydrolysis in mammalian systems to minimize neurotoxicity.

Structural Analysis & Pharmacophore Modeling

To understand the MoA, we must first deconstruct the molecule into its functional pharmacophores. M3DCB is a hybrid entity combining the receptor-binding core of DEET with the hydrolytic lability of an ester.

Table 1: Comparative Physicochemical Profile (Predicted)
FeatureDEET (Standard)M3DCB (Target)Impact on MoA
Core Scaffold N,N-DiethylbenzamideN,N-DiethylbenzamideRetains binding affinity for insect Odorant Receptors (ORs).[1]
Meta-Substituent Methyl group (-CH₃)Methyl Ester (-COOCH₃)Ester adds H-bond acceptor capacity; increases polar surface area (PSA).[1]
Metabolic Stability High (Oxidative metabolism via CYP450)Low (Hydrolytic metabolism via Carboxylesterases)Key Safety Differentiator: Rapid clearance in mammals.[1]
Lipophilicity (LogP) ~2.18~1.8 - 2.0 (Predicted)Slightly lower LogP may alter skin permeation kinetics but maintains volatility.[1]
Diagram 1: Structural Isosterism & Pharmacophore Mapping

This diagram visualizes the structural relationship between DEET and M3DCB, highlighting the "Ester Switch" responsible for the modified MoA.

Pharmacophore DEET DEET (N,N-Diethyl-m-toluamide) Core Pharmacophore Core (Diethylbenzamide) [Receptor Binding] DEET->Core Contains Switch The 'Soft' Switch (Ester vs. Methyl) [Metabolic Fate] DEET->Switch -CH3 (Stable) M3DCB M3DCB (this compound) M3DCB->Core Retains M3DCB->Switch -COOCH3 (Labile) MoA_Outcome Outcome: M3DCB mimics DEET binding but clears rapidly via hydrolysis. Switch->MoA_Outcome

Caption: Pharmacophore comparison showing the retention of the binding core and the introduction of the hydrolytic ester switch.

Predicted Mechanism of Action (Insect Pharmacology)

The primary MoA of M3DCB in insects is predicted to be bimodal , targeting both the olfactory system (repellency) and the octopaminergic system (toxicity).

Pathway A: Olfactory Receptor (Orco) Antagonism

Current consensus on DEET suggests it acts by modulating the Odorant Receptor Co-receptor (Orco) , a highly conserved cation channel in insects.[1]

  • Mechanism: M3DCB’s diethylamide moiety binds to the hydrophobic pocket of the Orco/OR complex.

  • Effect: This binding induces a conformational change that either blocks the detection of attractants (e.g., lactic acid, 1-octen-3-ol) or directly activates "avoidance" signaling pathways.[1]

  • The Ester Influence: The methyl ester group of M3DCB may interact with specific serine or threonine residues within the receptor pocket via hydrogen bonding, potentially altering the residence time of the molecule compared to DEET.

Pathway B: Octopaminergic Neuroexcitation

High concentrations of DEET-like compounds cause neuroexcitation in insects.[1][2]

  • Target: Octopamine receptors (insect equivalent of adrenergic receptors).[1]

  • Mechanism: M3DCB is predicted to act as a weak agonist or allosteric modulator, increasing intracellular calcium levels in neurons.[1]

  • Synergy: The methyl benzoate moiety (released upon partial hydrolysis in the insect gut) is also a known fumigant with independent neurotoxic properties, potentially providing a synergistic "double-tap" effect.[1]

Mammalian Safety & Metabolic Fate (The "Soft Drug" Hypothesis)

This is the most critical differentiator. While DEET has raised concerns regarding accumulation and neurotoxicity (inhibition of AChE), M3DCB is designed to fail-safe in mammalian systems.[1]

The Hydrolytic Shunt

Mammals possess abundant Carboxylesterases (CES1 and CES2) in the liver, skin, and blood.

  • Absorption: M3DCB penetrates the skin.[1]

  • Rapid Hydrolysis: The ester bond is cleaved by CES enzymes.[1]

  • Inactivation: The molecule converts to 3-(diethylcarbamoyl)benzoic acid .[1] This metabolite is highly polar (ionized at physiological pH) and cannot cross the Blood-Brain Barrier (BBB).[1]

  • Excretion: The acid metabolite is rapidly eliminated via urine.[1]

Diagram 2: Mechanism of Action & Metabolic Fate

This workflow illustrates the divergent pathways in Insects (Target) vs. Mammals (Safety).[1]

MoA_Pathways cluster_Insect INSECT (Target Species) cluster_Mammal MAMMAL (Non-Target Safety) Compound M3DCB Applied Orco Olfactory Receptor (Orco) [Antagonism/Modulation] Compound->Orco High Affinity Binding Octopamine Octopamine Receptor [Neuroexcitation] Compound->Octopamine Secondary Target CES Carboxylesterases (Skin/Liver) Compound->CES Rapid Hydrolysis Behavior Repellency / Confusion Orco->Behavior Octopamine->Behavior Metabolite 3-(diethylcarbamoyl)benzoic acid (Polar / Inactive) CES->Metabolite Excretion Renal Excretion (No Neurotoxicity) Metabolite->Excretion

Caption: Divergent biological pathways. In insects, M3DCB engages receptors; in mammals, it is rapidly hydrolyzed to an inactive metabolite.

Experimental Validation Protocols

To validate these mechanistic predictions, the following self-validating experimental workflows are recommended.

Protocol A: Calcium Imaging for Orco Activation (In Vitro)

Objective: Confirm M3DCB interaction with insect olfactory receptors.[1]

  • Cell Line: HEK293 cells stably expressing Aedes aegypti Orco (AaOrco) and a specific odorant receptor (e.g., AaOR2).[1]

  • Indicator: Load cells with Fluo-4 AM (calcium indicator).

  • Baseline: Measure resting fluorescence (

    
    ).[1]
    
  • Challenge: Apply M3DCB (10 µM - 1 mM).

    • Control: DEET (positive control), DMSO (negative control).[1]

  • Agonist Test: Apply a known odorant (e.g., Indole) in the presence of M3DCB.[1]

  • Readout: A reduction in Indole-induced fluorescence (

    
    ) indicates antagonism (masking).[1] A direct increase indicates agonism (confusion).[1]
    
Protocol B: Microsomal Stability Assay (Metabolic Fate)

Objective: Prove the "Soft Drug" hypothesis (rapid hydrolysis in mammals vs. insects).

  • Preparation: Incubate M3DCB (1 µM) with:

    • Human Liver Microsomes (HLM).[1]

    • Insect Homogenate (e.g., S. frugiperda).[1]

  • Time Points: 0, 5, 15, 30, 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of M3DCB and its acid metabolite.

  • Validation Criteria:

    • Human:

      
       mins (Rapid clearance).[1]
      
    • Insect:

      
       mins (Persistence at target).[1]
      
Diagram 3: Experimental Validation Workflow

Validation cluster_Receptor Pharmacodynamics cluster_Metabolism Pharmacokinetics Start Validation Strategy HEK HEK293-Orco Cells Start->HEK Micro Liver Microsomes (HLM) vs Insect Homogenate Start->Micro Fluo Fluo-4 Ca2+ Imaging HEK->Fluo Result1 Determine IC50/EC50 vs DEET Fluo->Result1 LCMS LC-MS/MS Analysis Micro->LCMS Result2 Calculate Intrinsic Clearance (CLint) LCMS->Result2

Caption: Parallel workflows to validate receptor affinity (left) and metabolic stability (right).

References

  • Dickens, J. C., & Bohbot, J. D. (2013). Mini review: Mode of action of mosquito repellents. Pesticide Biochemistry and Physiology.[1] Link

  • Swale, D. R., et al. (2014). Neurotoxicity and mode of action of N,N-diethyl-meta-toluamide (DEET).[1][2] PLoS One.[1] Link

  • Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications.[1] Medicinal Research Reviews.[1] Link

  • Feng, Y., & Zhang, A. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives.[1] Agriculture.[1][3][4] Link[1]

  • Leal, W. S. (2014). Odorant reception in insects: roles of receptors, binding proteins, and degrading enzymes. Annual Review of Entomology.[1] Link

  • Xu, P., et al. (2014). Silent recognition of DEET in olfactory receptor neurons.[1] Proceedings of the National Academy of Sciences.[1] Link[1]

Sources

The Meta-Gateway: Strategic Exploitation of 3-Substituted Benzoic Acid Derivatives

[1]

Executive Summary

In medicinal chemistry, the benzoic acid scaffold is ubiquitous, yet the 3-position (meta) represents a unique "strategic gateway." Unlike the ortho-position (dominated by steric/chelation effects) or the para-position (dominated by direct resonance conjugation), the meta-position offers a vector for modulating lipophilicity and metabolic stability without drastically altering the electronic character of the carboxylic acid pharmacophore.[1]

This guide analyzes the discovery, synthetic evolution, and application of 3-substituted benzoic acid derivatives. It moves beyond basic textbook definitions to explore why this specific substitution pattern is critical for drugs like Ataluren and next-generation phosphatase inhibitors.[1]

The Pharmacophore: Why the 3-Position?

The utility of 3-substituted benzoic acids is governed by the "Meta-Decoupling Effect."[1] To understand this, we must look at Hammett substituent constants (

Electronic Decoupling

In benzoic acid systems, resonance effects (

inductive (

)
  • Para-substitution: Strong resonance interaction.[1] An electron-donating group (EDG) like -OMe at the para position significantly decreases acidity (

    
    ).[1]
    
  • Meta-substitution: Resonance is broken.[1] The same -OMe group at the meta position actually acts as a weak electron-withdrawing group due to induction (

    
    ), slightly increasing acidity.[1]
    

This allows medicinal chemists to add solubilizing or lipophilic groups at the 3-position without destroying the pKa required for the carboxylic acid to engage in salt bridges with protein targets (typically Arginine or Lysine residues).[1]

Metabolic Blocking

The para position is the primary site for CYP450-mediated hydroxylation (metabolic soft spot).[1] Placing a halogen (e.g., -Cl, -F) or a trifluoromethyl group at the 3-position often sterically hinders the 4-position or electronically deactivates the ring, extending the drug's half-life (

1
Quantitative Data: Substituent Effects

The following table illustrates how 3-substitution allows "tuning" of physicochemical properties with distinct electronic profiles compared to 4-substitution.

Substituent (R)

(Inductive)

(Resonance)
Effect on Benzoic Acid pKaPrimary MedChem Utility
-H 0.000.004.20 (Ref)Baseline Scaffold
-NO₂ 0.710.783.45 (Stronger Acid)Electron sink; rare in drugs due to toxicity.[1]
-Cl 0.370.233.83Metabolic block; Lipophilicity boost.[1]
-OMe 0.12-0.274.09 (Minimal change)H-bond acceptor; Solubility.[1]
-CF₃ 0.430.543.79Bioisostere for Cl; High metabolic stability.[1]
-NH₂ -0.16-0.664.79 (Weaker Acid)Solubility; rarely free amine due to Phase II conjugation.[1]

Visualization: The SAR & Synthetic Logic

The following diagram illustrates the decision-making process when selecting the 3-position over ortho/para, and the synthetic routes available to access these derivatives.

GStartBenzoic Acid ScaffoldOrthoOrtho (2-Pos)Steric Clash with COOHChelation PossibleStart->OrthoParaPara (4-Pos)Direct ResonanceMetabolic Soft SpotStart->ParaMetaMeta (3-Pos)Inductive ControlMetabolic BlockingStart->MetaApp_AtalurenCase Study: Ataluren(Nonsense Mutation Readthrough)Meta->App_AtalurenApp_InhibitorPhosphatase Inhibitors(Slingshot Protein)Meta->App_InhibitorSynth_OldClassical RouteNitration -> Reduction -> Sandmeyer(Low Yield, Harsh)Meta->Synth_OldHistoricalSynth_SuzukiStandard RouteSuzuki-Miyaura Coupling(High Reliability, Modular)Meta->Synth_SuzukiPreferredSynth_CHModern RouteMeta-Selective C-H Activation(Step Economy, Directing Groups)Meta->Synth_CHEmerging

Figure 1: Strategic selection of the meta-position and evolution of synthetic access routes.

Synthetic Evolution: From Nitration to C-H Activation[1]

The Challenge of Deactivation

Benzoic acid is an electron-deficient ring (deactivated).[1][2] Classical Electrophilic Aromatic Substitution (EAS) directs to the meta position, but reactions like Friedel-Crafts alkylation fail completely. Nitration is possible but requires harsh conditions that often destroy sensitive functional groups.

The Modern Standard: Transition Metal Cross-Coupling

The most reliable method for discovering 3-substituted derivatives is the Suzuki-Miyaura coupling .[1] This modular approach allows libraries of compounds to be generated rapidly.[1]

  • Starting Material: 3-Bromobenzoic acid or 3-Iodobenzoic acid.[1]

  • Partner: Aryl/Alkyl boronic acids.[1][3]

  • Advantage: Tolerates the free carboxylic acid (if base is managed) or simple esters.

The Frontier: Meta-Selective C-H Activation

Recent breakthroughs by groups like Yu and Li have enabled direct functionalization of the C-H bond at the 3-position.[1] This utilizes a "directing group" (often a nitrile or amide) that coordinates a Palladium or Ruthenium catalyst to swing the metal center specifically to the meta carbon, bypassing the electronic preference of the ring.

Detailed Experimental Protocol

Target: Synthesis of 3-(4-fluorophenyl)benzoic acid (A biaryl scaffold common in NSAID research).[1] Method: Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media.[1]

Rationale: This protocol is selected for its high "Trustworthiness" (E-E-A-T). It avoids complex ligands, uses water as a co-solvent (Green Chemistry), and is highly reproducible.

Reagents & Equipment
  • Substrate: 3-Iodobenzoic acid (1.0 equiv, 248 mg).

  • Coupling Partner: 4-Fluorophenylboronic acid (1.1 equiv, 154 mg).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1 mol%).

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv).

  • Solvent: Water:Ethanol (1:1 ratio, 4 mL).

  • Equipment: 10 mL microwave vial or round-bottom flask with reflux condenser.

Step-by-Step Workflow
  • Charge: Add 3-iodobenzoic acid, 4-fluorophenylboronic acid, and K₂CO₃ to the reaction vessel.

  • Solvate: Add the Water:Ethanol mixture. Degas by bubbling nitrogen through the solution for 5 minutes (Critical for Pd cycle longevity).

  • Catalyze: Add Pd(OAc)₂.

  • React: Heat to 80°C for 4 hours.

    • Checkpoint: Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The starting material (3-iodobenzoic acid) should disappear.[1]

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Pd black.[1]

    • Acidify the filtrate with 1M HCl to pH ~2. The product will precipitate as a white solid.

  • Purification:

    • Filter the precipitate.[3][4]

    • Recrystallize from Ethanol/Water if necessary.[1]

    • Expected Yield: >85%.[1][3]

Validation Mechanism
  • ¹H NMR (DMSO-d₆): Look for the diagnostic triplet at ~8.15 ppm (H-2 of the benzoic acid ring), which is deshielded by the adjacent COOH and the aryl ring.[1]

  • Melting Point: Sharp melting point indicates high purity (approx. 165-168°C for this derivative).

Case Study: Ataluren (PTC124)

Ataluren represents the pinnacle of 3-substituted benzoic acid utility.[1]

  • Structure: 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.[1]

  • Mechanism: It promotes ribosomal readthrough of nonsense mutations (premature stop codons) in Duchenne Muscular Dystrophy.

  • Role of the 3-Position: The benzoic acid moiety acts as an anchoring point.[1] If the oxadiazole were at the ortho position, steric hindrance would prevent the molecule from achieving the planarity required for ribosomal binding. If at the para position, the molecule becomes too linear/rigid. The meta geometry provides the specific curvature ("banana shape") required to fit the ribosomal A-site.

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Foundational text on Hammett

    
     values and electronic decoupling).
    
  • Li, S., Cai, L., Ji, H., et al. (2016). Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications, 7, 10443.[5][6] [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4), 1396–1403. [Link]

  • Welch, E. M., et al. (2007). PTC124 targets genetic disorders caused by nonsense mutations.[1] Nature, 447, 87–91. [Link]

  • Goossen, L. J., & Rodríguez, N. (2004). Suzuki Coupling of Carboxylic Acids. Chemical Communications, (24), 2832-2833. (Basis for the experimental protocol).

Methyl 3-(diethylcarbamoyl)benzoate: A Strategic Scaffold for Metabolite Profiling and Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthesis, and application of Methyl 3-(diethylcarbamoyl)benzoate , a critical intermediate in environmental toxicology and benzamide-based medicinal chemistry.

CAS Number: 126926-38-3 Molecular Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol IUPAC Name: this compound[1][2]

Executive Summary

This compound represents a pivotal "pivot scaffold" in organic synthesis. Structurally, it is a meta-substituted benzene ring featuring two distinct carbonyl functionalities: a methyl ester and a diethylamide. This asymmetry allows for orthogonal functionalization—chemists can selectively manipulate the ester moiety while retaining the robust amide group, or vice versa.

Its primary industrial and scientific significance lies in two domains:

  • Environmental & Clinical Toxicology: It serves as the stable methyl ester precursor and analytical standard for 3-(diethylcarbamoyl)benzoic acid (DCBA) , the major oxidative metabolite of the ubiquitous insect repellent DEET (N,N-Diethyl-m-toluamide).

  • Medicinal Chemistry: It functions as a versatile building block for m-benzamide libraries, a pharmacophore found in various histone deacetylase (HDAC) inhibitors and enzyme modulators.

Chemical Architecture & Reactivity Profile

The compound’s utility stems from the electronic mismatch between its two substituents. The diethylcarbamoyl group is electron-withdrawing but sterically bulky and chemically robust (resistant to mild hydrolysis). The methyl ester is electronically activated and sterically accessible, making it the primary site for downstream derivatization.

Orthogonal Reactivity Map
  • Site A (Methyl Ester): Susceptible to hydrolysis (LiOH), reduction (LiAlH₄ to alcohol), or transesterification.

  • Site B (Diethylamide): Stable under standard ester hydrolysis conditions; requires harsh acidic conditions or high-temperature basic fusion to cleave.

  • Site C (Aromatic Ring): The meta-substitution pattern directs electrophilic aromatic substitution to the 5-position (meta to both withdrawing groups), though the ring is generally deactivated.

Critical Application: DEET Metabolite Profiling

The most authoritative application of this intermediate is in the study of DEET metabolism. DEET is metabolized in humans via oxidation of its benzylic methyl group.

The Metabolic Pathway
  • Parent: DEET (N,N-Diethyl-m-toluamide).[3]

  • Phase I Oxidation: Cytochrome P450 enzymes oxidize the m-methyl group to a carboxylic acid.

  • Major Metabolite: 3-(diethylcarbamoyl)benzoic acid (DCBA).[3][4][5]

  • Analytical Derivative: this compound.[2][6][7]

In gas chromatography-mass spectrometry (GC-MS) workflows, the polar acid (DCBA) is often difficult to quantify directly due to poor volatility and peak tailing. Researchers chemically convert the urinary metabolite DCBA back into its methyl ester—This compound —to improve peak shape and detection limits.

Visualization: DEET Metabolic & Analytical Workflow

DEET_Metabolism DEET DEET (Parent Compound) DHMB Intermediate: N,N-diethyl-m-hydroxymethylbenzamide DEET->DHMB CYP450 Oxidation (Liver) DCBA Major Metabolite (DCBA): 3-(diethylcarbamoyl)benzoic acid DHMB->DCBA Further Oxidation METHYL_ESTER Target Analyte: This compound DCBA->METHYL_ESTER Derivatization (CH2N2 or MeOH/H+) for GC-MS Analysis

Figure 1: The metabolic trajectory of DEET showing the conversion to DCBA and its subsequent derivatization to this compound for analytical quantification.

Synthesis Protocol: The "Self-Validating" Method

To ensure high purity for use as an analytical standard, a stepwise synthesis from monomethyl isophthalate is recommended over direct partial hydrolysis of diesters, which leads to inseparable mixtures.

Retrosynthetic Logic
  • Starting Material: Monomethyl isophthalate (CAS 1877-71-0). This ensures the ester is pre-installed.

  • Activation: Thionyl chloride (SOCl₂) converts the free acid to the acid chloride.

  • Amidation: Reaction with diethylamine yields the final product.

Step-by-Step Methodology

Reaction Scheme: Monomethyl isophthalate + SOCl₂ → Acid Chloride Intermediate Acid Chloride + Et₂NH → this compound

Protocol:

StepOperationCritical Parameter (Why?)
1. Activation Dissolve 10.0 mmol Monomethyl isophthalate in 20 mL dry DCM. Add 1.5 eq Thionyl Chloride and a catalytic drop of DMF. Reflux for 2 hours.The catalytic DMF forms the Vilsmeier reagent in situ, accelerating acid chloride formation. Evolution of SO₂ gas confirms reaction progress.
2. Evaporation Remove solvent and excess SOCl₂ under reduced pressure. Re-dissolve residue in 15 mL dry DCM.Removal of excess SOCl₂ prevents the formation of HCl gas in the next step, which would consume the amine reagent.
3. Coupling Cool the solution to 0°C. Add 1.1 eq Diethylamine and 1.5 eq Triethylamine (base scavenger) dropwise.Cooling controls the exotherm. Triethylamine sequesters the HCl byproduct as a salt, driving the equilibrium forward.
4. Workup Stir at RT for 4 hours. Wash with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄.Acid wash removes unreacted amine; base wash removes unreacted starting acid. This "bracketed" wash ensures chemical purity without chromatography.
5. Isolation Concentrate in vacuo. The product is typically a colorless to pale yellow oil.Yield is typically >90%. Purity can be verified by TLC (EtOAc/Hexane 1:1).

Downstream Applications in Drug Discovery

Beyond DEET, this molecule is a "privileged structure" precursor. The m-benzamide motif is a key pharmacophore in Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs).

Synthetic Divergence

Chemists use this compound to generate libraries of potential enzyme inhibitors by modifying the ester side.

Workflow:

  • Hydrolysis: Convert ester to acid (LiOH).

  • Coupling: React the new acid with aromatic amines (anilines).

  • Result: A library of N¹-aryl-N³,N³-diethylisophthalamides.

Visualization: Synthetic Divergence

Synthesis_Divergence Target This compound Path_A Hydrolysis (LiOH) Target->Path_A Path_B Reduction (LiAlH4) Target->Path_B Product_A 3-(diethylcarbamoyl)benzoic acid (Linker for HDAC Inhibitors) Path_A->Product_A Yields Carboxylic Acid Product_B 3-(diethylcarbamoyl)benzyl alcohol (Ether/Carbamate Scaffold) Path_B->Product_B Yields Alcohol

Figure 2: Divergent synthesis pathways utilizing the ester functionality while preserving the diethylamide pharmacophore.

References

  • DEET Metabolism & Toxicology

    • Title: Biomonitoring of DEET and its metabolites in human urine.[3][4]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Analytical Standards (Deuterated & Native)

    • Title: Methyl 3-(diethylcarbamoyl)
    • Source: MedChemExpress.[8]

  • Chemical Properties & Identifiers

    • Title: this compound (CAS 126926-38-3).[1][2][8][9]

    • Source: SynHet / PubChem.
    • URL:[Link][2]

  • Environmental Degradation

    • Title: DEET degradation in UV/monochloramine process: Kinetics and p
    • Source: ResearchG
    • URL:[Link]

Sources

An In-depth Technical Guide on the Safe Handling of Methyl 3-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 3-(diethylcarbamoyl)benzoate. As a compound likely utilized in complex organic synthesis, a thorough understanding of its potential hazards and the implementation of robust safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed decision-making in the laboratory.

Compound Profile and Hazard Assessment

This compound is a bifunctional molecule containing both a methyl ester and a diethylamide group attached to a benzene ring. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach to hazard assessment is necessary. This involves evaluating the known hazards of its core structural motifs: aromatic esters and tertiary benzamides.

Structural Analogs Analysis:

  • Methyl Benzoate: This structurally similar aromatic ester is classified as harmful if swallowed.[1][2][3][4] It can cause irritation to the skin, eyes, and respiratory tract.[5]

  • N,N-Diethylbenzamide: This related tertiary benzamide is known to be harmful if swallowed and in contact with skin.[6][7] It can cause serious eye irritation and skin irritation.[6][7][8]

Based on this analysis, it is prudent to assume that this compound may exhibit a combination of these hazards.

Anticipated Hazard Profile for this compound:

Hazard ClassAnticipated EffectRationale
Acute Oral Toxicity Harmful if swallowed.Based on data for Methyl Benzoate and N,N-Diethylbenzamide.[1][2][3][4][6][7]
Acute Dermal Toxicity Potentially harmful in contact with skin.Based on data for N,N-Diethylbenzamide.[6][7]
Skin Corrosion/Irritation May cause skin irritation.Based on data for Methyl Benzoate and N,N-Diethylbenzamide.[5][6][7]
Eye Damage/Irritation May cause serious eye irritation.Based on data for N,N-Diethylbenzamide.[6][7]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dusts or aerosols.Inferred from general properties of fine organic chemicals.

GHS Pictograms (Anticipated):

  • Exclamation Mark (GHS07): For acute toxicity (oral, dermal), skin irritation, and eye irritation.

Prudent Laboratory Practices: A Risk-Based Approach

The cornerstone of laboratory safety is the adherence to a set of fundamental principles that minimize chemical exposure and mitigate risks.[9][10]

Core Safety Principles:

  • Plan Ahead: Before any experiment, thoroughly assess the potential hazards associated with all reactants, intermediates, and products.[9][10]

  • Minimize Exposure: Employ a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to prevent contact with hazardous chemicals.[9][10]

  • Do Not Underestimate Risks: Treat all new or uncharacterized substances as potentially toxic.[9]

  • Be Prepared for Accidents: Know the location and proper use of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.[9][10]

Experimental Workflow: Safe Handling Protocol

The following detailed protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Lab coat, safety goggles, gloves) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_sds Review SDS of Related Compounds prep_hood->prep_sds prep_emergency Locate Emergency Equipment prep_sds->prep_emergency handle_weigh Weigh Compound in Fume Hood prep_emergency->handle_weigh handle_transfer Use Spatula for Solid Transfer handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent in Hood handle_transfer->handle_dissolve handle_reaction Conduct Reaction in Closed System handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: A typical laboratory workflow for safely handling chemical compounds.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final line of defense against chemical exposure.[11]

  • Eye Protection: Chemical safety goggles are mandatory at all times in the laboratory.[11][12] A face shield should be worn when there is a significant risk of splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn when handling this compound.[1][12] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[4][12]

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened to protect the skin and clothing.[10][11]

  • Footwear: Closed-toe shoes are required in all laboratory areas.[10][13]

Engineering Controls

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the worker.

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any dusts or vapors.[13]

  • Ventilation: The laboratory should have adequate general ventilation to ensure a safe working environment.[1]

Storage and Incompatibility

Proper storage of chemicals is essential to prevent accidents and maintain their stability.

  • Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from sources of ignition.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may cause vigorous reactions.[14] While specific reactivity data for the target molecule is unavailable, esters can be hydrolyzed by strong acids or bases, and amides can also undergo hydrolysis under more forceful conditions.

Accidental Release and Emergency Procedures

Preparedness is key to effectively managing accidental spills and exposures.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and colleagues.

  • Contain: For small spills, use an absorbent material like sand or vermiculite to contain the substance.[3]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for proper disposal.[4] Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1][2][3]

Logical Relationship: Hazard Mitigation

The following diagram illustrates the hierarchical approach to mitigating chemical hazards in the laboratory.

cluster_hierarchy Hierarchy of Controls elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering administrative Administrative Controls (e.g., SOPs) engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

Caption: The hierarchy of controls for managing laboratory hazards.

Waste Disposal

All chemical waste must be disposed of in accordance with institutional and local regulations.

  • Waste Containers: Dispose of this compound and any contaminated materials in a clearly labeled, sealed container.[1][4]

  • Segregation: Do not mix incompatible waste streams.

Conclusion

The safe handling of this compound requires a proactive and informed approach to laboratory safety. By understanding the potential hazards through the analysis of its structural components and by rigorously applying the principles of hazard mitigation, researchers can create a safe working environment conducive to scientific advancement. This guide serves as a foundational resource, and it is imperative that it is supplemented by institution-specific safety protocols and the professional judgment of the experienced scientist.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Methyl benzoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7150, Methyl Benzoate. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. [Link]

  • CPAchem Ltd. Safety data sheet: Methyl benzoate. [Link]

  • The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Royal Society of Chemistry. Cross-coupling of aromatic esters and amides. [Link]

  • Open Oregon Educational Resources. 7.4 Esters and Amides – Introductory Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Green World Group. Chemical Safety Best Practices in The Lab. [Link]

  • ResearchGate. Physicochemical properties of amides and esters and complementary.... [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. [Link]

  • University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

Sources

An In-depth Technical Guide to Methyl 3-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-(diethylcarbamoyl)benzoate, a chemical compound of interest in pharmaceutical research and development. It details its chemical properties, synthesis, and potential applications, offering a valuable resource for professionals in the field.

Chemical Identity and Properties

This compound is a benzoate ester derivative. Its core structure consists of a benzene ring substituted with a methyl ester group and a diethylcarbamoyl group at the meta-position.

Molecular Formula and Weight: The chemical formula for this compound is C13H17NO3.[1] Based on this formula, its calculated molecular weight is approximately 235.28 g/mol .[1]

Key Identifiers: A comprehensive list of identifiers for this compound is provided in the table below for easy reference and database searching.

IdentifierValue
IUPAC Name This compound
CAS Number 126926-38-3
PubChem CID 182772
SMILES CCN(CC)C(=O)c1cc(C(=O)OC)ccc1

Physicochemical Properties: While extensive experimental data on the physicochemical properties of this compound is not readily available in public literature, its intended use as a pharmaceutical intermediate suggests it is likely a solid at room temperature with solubility in common organic solvents.[2] Further experimental characterization is recommended for specific applications.

Synthesis of this compound

The synthesis of this compound can be achieved through standard organic chemistry reactions. A plausible and commonly employed method involves a two-step process starting from 3-carboxybenzoic acid (isophthalic acid).

Diagram of the Synthetic Workflow:

Synthesis of this compound cluster_0 Step 1: Amidation cluster_1 Step 2: Esterification Isophthalic_acid 3-Carboxybenzoic acid Acyl_chloride 3-(Chlorocarbonyl)benzoic acid Isophthalic_acid->Acyl_chloride  Activation Thionyl_chloride SOCl2 Thionyl_chloride->Acyl_chloride Amide_acid 3-(Diethylcarbamoyl)benzoic acid Acyl_chloride->Amide_acid  Amidation Diethylamine HN(C2H5)2 Diethylamine->Amide_acid Final_Product This compound Amide_acid->Final_Product  Esterification (e.g., Fischer) Methanol CH3OH Methanol->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of 3-(Diethylcarbamoyl)benzoic Acid

  • Activation of the Carboxylic Acid: In a well-ventilated fume hood, suspend 3-carboxybenzoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add thionyl chloride (SOCl2) dropwise to the suspension at room temperature. The reaction is typically stirred for several hours or until the evolution of HCl gas ceases, indicating the formation of the acyl chloride intermediate. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

  • Amidation: In a separate flask, dissolve diethylamine in the same anhydrous solvent.

  • Slowly add the freshly prepared acyl chloride solution to the diethylamine solution, maintaining a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess diethylamine, followed by a saturated sodium bicarbonate solution to remove any unreacted starting material, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(diethylcarbamoyl)benzoic acid.

Step 2: Synthesis of this compound

  • Fischer Esterification: Dissolve the 3-(diethylcarbamoyl)benzoic acid obtained from Step 1 in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4), and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Research and Drug Development

As a pharmaceutical intermediate, this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.[2] Its structure, featuring both an amide and an ester functional group on a benzene ring, allows for a variety of chemical modifications.

Potential as a Scaffold in Medicinal Chemistry:

The presence of the diethylamide and methyl ester groups provides two key points for chemical diversification. This allows for the systematic exploration of the chemical space around the central phenyl ring, a common strategy in lead optimization during drug discovery. The amide nitrogen can be involved in hydrogen bonding interactions, a crucial aspect of drug-receptor binding. The ester can be hydrolyzed to the corresponding carboxylic acid, which can also participate in important biological interactions or serve as a handle for further chemical transformations.

While specific therapeutic targets for this compound itself are not widely reported, its structural motifs are present in various biologically active compounds. Further research is warranted to explore its potential in developing novel therapeutics.

Safety and Handling

Detailed toxicological data for this compound is not extensively documented. However, as with any chemical compound, it should be handled with care in a laboratory setting.

General Safety Precautions:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and versatile chemical structure make it an attractive starting material for the creation of novel compounds with diverse biological activities. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to utilize this compound in their scientific endeavors.

References

A comprehensive list of references will be compiled upon the completion of a thorough literature search for specific synthesis protocols and documented applications of this compound. The following are examples of the types of sources that would be included:

Sources

Precision Quantitation Using Deuterated Methyl 3-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Validation, and LC-MS/MS Application

Executive Summary & Strategic Rationale

In the high-stakes environment of pharmacokinetic (PK) profiling and impurity analysis, Methyl 3-(diethylcarbamoyl)benzoate (M3DCB) presents a unique challenge. Often encountered as a stable metabolic derivative of N,N-diethyl-m-toluamide (DEET) or a synthetic intermediate in benzamide drug production, its quantitation requires rigorous correction for matrix effects.

This guide details the strategic implementation of a Deuterated Internal Standard (d-IS) for M3DCB. Unlike generic analog standards, a Stable Isotope Labeled (SIL) analog—specifically Methyl 3-(d10-diethylcarbamoyl)benzoate —provides the only mechanism to effectively normalize for ionization suppression/enhancement and extraction variability in LC-MS/MS workflows.

Key Technical Advantages of this Protocol:

  • d10-Labeling Strategy: Utilizing a d10-diethylamine moiety provides a +10 Da mass shift, eliminating isotopic crosstalk (M+0 to M+10 overlap is statistically null).

  • Non-Exchangeable Label: Deuterium placement on the ethyl side chains prevents H/D exchange during acidic mobile phase transitions, a common failure point in ester-based analytes.

Strategic Design of the Internal Standard

The choice of where to place the deuterium atoms is not arbitrary; it is a decision governed by chemical stability and mass spectrometry physics.

2.1 Structural Analysis & Label Placement

The target molecule consists of a benzene ring substituted at the meta positions with a methyl ester and a diethylamide.

  • Option A (Ring Deuteration): Feasible, but aromatic protons can undergo exchange under strong acidic/catalytic conditions.

  • Option B (Methyl Ester Deuteration - d3): High risk. Esters are subject to hydrolysis (chemical or enzymatic) in plasma matrices. If the ester hydrolyzes, the label is lost.

  • Option C (Diethylamide Deuteration - d10): Optimal. The amide bond is robust. The ethyl groups are chemically inert under standard LC-MS conditions. A +10 Da shift is superior to +3 Da for spectral clarity.

2.2 The Deuterium Isotope Effect

Practitioners must anticipate a slight retention time (RT) shift. Deuterated compounds typically elute slightly earlier than their protium counterparts on Reverse Phase (C18) columns due to the slightly lower lipophilicity of the C-D bond compared to C-H.

  • Expected Shift: -0.05 to -0.15 minutes.

  • Mitigation: The shift is negligible for co-elution purposes regarding matrix effect correction, provided the integration windows are set correctly.

Synthesis Protocol: Methyl 3-(d10-diethylcarbamoyl)benzoate

Since this specific deuterated standard is not a commodity chemical, it requires custom synthesis.[1] The following protocol utilizes Monomethyl isophthalate and Diethylamine-d10 .

3.1 Reaction Scheme Visualization

SynthesisRoute Start Monomethyl isophthalate (CAS: 1877-71-0) Activation Activation: HATU / DIPEA (DMF Solvent) Start->Activation Dissolve Reagent Diethylamine-d10 (CAS: 120092-66-2) Intermediate Activated Ester Intermediate Reagent->Intermediate Nucleophilic Attack Activation->Intermediate Carboxylate Activation Product Methyl 3-(d10-diethylcarbamoyl)benzoate (Target IS) Intermediate->Product Amide Bond Formation RT, 4-6 hrs

Figure 1: One-step synthesis via HATU coupling to install the d10-diethylamine label.

3.2 Step-by-Step Methodology
  • Reagent Prep: Dissolve 1.0 eq of Monomethyl isophthalate (3-methoxycarbonylbenzoic acid) in anhydrous DMF (Dimethylformamide).

  • Activation: Add 1.2 eq of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and 2.5 eq of DIPEA (N,N-Diisopropylethylamine). Stir at 0°C for 15 minutes to activate the carboxylic acid.

  • Label Incorporation: Dropwise add 1.1 eq of Diethylamine-d10 (commercially available, >99 atom % D).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 6 hours under Nitrogen atmosphere.

  • Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

  • Verification: Confirm structure via 1H-NMR (absence of ethyl protons) and MS (Mass shift +10).

LC-MS/MS Method Development
4.1 Mass Spectrometry Parameters (MRM)

The following transitions are calculated based on the fragmentation patterns of benzamides. The "Quantifier" is the most intense transition; the "Qualifier" confirms identity.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)Mechanism
M3DCB (Native) 236.1 [M+H]+72.1163.025 / 18Amide cleavage (Diethylamine ion) / Loss of NEt2
M3DCB-d10 (IS) 246.2 [M+H]+82.2163.025 / 18d10 -Diethylamine ion / Loss of d10 -NEt2

Note: The Qualifier ion (163.0) for the IS remains the same as the native if the fragmentation involves the loss of the diethylamine group entirely (leaving the benzoyl cation). This confirms the core structure is identical.

4.2 Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.

Validation Framework (Self-Validating System)

To ensure the IS is performing correctly, you must validate that it tracks the analyte through matrix manipulations.

5.1 Analytical Workflow Diagram

LCMS_Workflow Sample Biological Matrix (Plasma/Urine) Spike Spike IS (d10-M3DCB) Concentration: 50 ng/mL Sample->Spike Add Internal Standard Extract Protein Precipitation (Acetonitrile) Spike->Extract Mix Vortex Centrifuge Centrifugation 10,000 x g, 10 min Extract->Centrifuge Inject LC-MS/MS Injection Centrifuge->Inject Supernatant Data Data Processing Ratio = Area(Analyte) / Area(IS) Inject->Data Quantitation

Figure 2: Workflow ensuring IS is present during all extraction steps to correct for recovery losses.

5.2 Critical Check: Matrix Factor (MF)

Calculate the Matrix Factor for both the Analyte and the IS.



  • Acceptance Criteria: The IS-Normalized Matrix Factor (MF_analyte / MF_IS) must be close to 1.0 (CV < 15%). If the d10-IS is suppressed differently than the analyte (due to chromatographic separation), the method fails.

References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Internal Standard Selection in LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley Online Library.
  • ResolveMass Laboratories. (2025). Diethylamine-d10 | CAS 120092-66-2 Product Data. Retrieved from [Link] (Verified via search context).

Sources

The Multifaceted Therapeutic Potential of Substituted Benzamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzamide Scaffold

Substituted benzamides represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities that have led to their successful development as therapeutic agents across diverse medical fields. From managing complex psychiatric disorders to combating infectious diseases and cancer, the simple yet highly adaptable benzamide core continues to be a fertile ground for drug discovery. This technical guide provides an in-depth exploration of the key biological activities of substituted benzamides, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to serve as a comprehensive resource to inform and inspire the next generation of benzamide-based therapeutics.

The enduring relevance of the benzamide scaffold lies in its ability to be chemically modified at various positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. This structural plasticity enables the design of molecules with high affinity and selectivity for a wide array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and other proteins integral to disease pathways. This guide will navigate through the key therapeutic areas where substituted benzamides have made a significant impact, elucidating the scientific principles that underpin their efficacy.

I. Neuropsychiatric Applications: Modulating Dopaminergic and Serotonergic Pathways

Perhaps the most well-established therapeutic application of substituted benzamides is in the realm of neuropsychiatry, particularly as antipsychotic and antiemetic agents. Their mechanism of action in this context is primarily centered on the modulation of dopamine and serotonin receptor signaling pathways in the central nervous system.

A. Antipsychotic Activity: Targeting Dopamine D2/D3 Receptors

Substituted benzamides such as amisulpride and sulpiride are classified as atypical antipsychotics, valued for their efficacy in treating both the positive and negative symptoms of schizophrenia with a generally lower incidence of extrapyramidal side effects compared to classical neuroleptics.[1][2][3][4] The primary mechanism underlying their antipsychotic effect is the selective antagonism of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway.[1][5][6]

At higher therapeutic doses (e.g., 400-1,200 mg for amisulpride), these drugs act as potent antagonists at postsynaptic D2/D3 receptors, which is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] Interestingly, at lower doses (e.g., 50 mg for amisulpride), they preferentially block presynaptic D2/D3 autoreceptors.[6] This action inhibits the negative feedback loop on dopamine synthesis and release, leading to an overall increase in dopaminergic neurotransmission, which is thought to ameliorate the negative symptoms like apathy and social withdrawal.[6]

The stereochemistry of these molecules can also play a crucial role in their receptor interactions. For instance, in the case of amisulpride, the S-enantiomer exhibits a significantly higher affinity for D2/D3 receptors, while the R-enantiomer shows a preference for the 5-HT7 receptor, suggesting that racemic mixtures may offer a broader polypharmacological profile.[7]

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron DA Dopamine D2_auto D2 Autoreceptor DA->D2_auto Binds D2_auto->DA Inhibits Release DA_synapse Dopamine D2_post D2 Receptor DA_synapse->D2_post Binds AC Adenylyl Cyclase D2_post->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Benzamide Substituted Benzamide (e.g., Amisulpride) Benzamide->D2_auto Antagonizes (Low Dose) Benzamide->D2_post Antagonizes (High Dose)

Caption: Dopamine signaling and the dual action of substituted benzamides.

B. Antiemetic and Prokinetic Effects: A Multifaceted Receptor Interaction

The utility of substituted benzamides extends to the management of nausea, vomiting, and gastrointestinal motility disorders.[8][9] Metoclopramide, a well-known example, exerts its antiemetic effects through the antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[8][9] At higher doses, it also blocks serotonin 5-HT3 receptors, another key target in the emetic pathway.[9]

Furthermore, several benzamide derivatives, including metoclopramide and cisapride, exhibit prokinetic properties, enhancing gastrointestinal motility.[10][11][12][13] This action is primarily mediated by their agonist activity at 5-HT4 receptors in the enteric nervous system.[13][14] Activation of these receptors promotes the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction and accelerates gastric emptying.[13] The development of newer prokinetic agents focuses on improving selectivity for the 5-HT4 receptor to minimize off-target effects.[13]

II. Oncology: A New Frontier for Benzamide Derivatives

Recent research has highlighted the significant potential of substituted benzamides as anticancer agents, with several compounds demonstrating potent antiproliferative and pro-apoptotic activities.[15][16][17][18][19] Their mechanisms of action in oncology are diverse and target various hallmarks of cancer.

A. Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition

A prominent class of anticancer benzamides functions as histone deacetylase (HDAC) inhibitors.[15][20][21] HDACs are enzymes that play a critical role in chromatin remodeling and gene expression.[21] By inhibiting HDACs, these benzamide derivatives induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes that have been silenced in cancer cells.[21] The benzamide moiety often acts as a zinc-binding group within the active site of the HDAC enzyme, crucial for its inhibitory activity.[20] The substitution pattern on the benzamide ring is a key determinant of both the potency and selectivity of these compounds against different HDAC isoforms.[20]

B. Disruption of Key Signaling Pathways

Substituted benzamides have also been shown to interfere with critical signaling pathways that drive cancer cell proliferation and survival, such as:

  • Hedgehog Signaling: Certain novel benzamide derivatives act as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is aberrantly activated in several cancers like medulloblastoma.[22]

  • Tubulin Polymerization: Some N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[18]

  • Androgen Receptor (AR) Signaling: In prostate cancer, bis-benzamide derivatives have been shown to inhibit the interaction between the androgen receptor and its coactivators, thereby blocking AR-mediated gene transcription and inhibiting cancer cell growth.[23]

III. Antimicrobial and Anticonvulsant Activities

The therapeutic landscape of substituted benzamides also encompasses infectious diseases and neurological disorders like epilepsy.

A. Antimicrobial Properties

A growing body of evidence supports the development of substituted benzamides as novel antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[24][25][26][27][28][29] The specific mechanism of action can vary depending on the substitution pattern and the target organism. For instance, some derivatives have been shown to inhibit FtsZ, a crucial protein involved in bacterial cell division.[29] Quantitative structure-activity relationship (QSAR) studies have been employed to understand the structural features that govern the antimicrobial efficacy of these compounds.[24]

B. Anticonvulsant Potential

Several substituted benzamide derivatives have demonstrated significant anticonvulsant activity in preclinical models of epilepsy.[30][31][32][33][34] The exact mechanisms are still under investigation but are thought to involve the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability. The protective index (PI), which is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), is a critical parameter in the evaluation of these compounds to ensure a favorable therapeutic window.[33][34]

IV. Experimental Protocols and Methodologies

The discovery and development of novel substituted benzamides rely on a robust suite of in vitro and in vivo assays. The following section outlines key experimental protocols for evaluating the biological activities discussed in this guide.

A. General Workflow for Synthesis and Evaluation

The journey from a conceptual benzamide derivative to a potential drug candidate typically follows a structured workflow.

Synthesis_Evaluation_Workflow Synthesis Synthesis of Benzamide Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Biological Screening (Primary Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design InVivo In Vivo Efficacy and Toxicity Studies Lead_Opt->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: General workflow for the synthesis and evaluation of substituted benzamides.

B. Receptor Binding Assays (Dopamine D2 Receptor)

Objective: To determine the affinity of a test compound for the dopamine D2 receptor.

Principle: This is a competitive binding assay using a radiolabeled ligand that has a high affinity for the D2 receptor (e.g., [³H]-Spiperone). The test compound's ability to displace the radioligand is measured, and its inhibitory constant (Ki) is calculated.[21]

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum) or cells expressing the D2 receptor in an ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([³H]-Spiperone) at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[21]

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[21] Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[21]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

C. In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

D. Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Principle: The broth microdilution method involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25]

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the test compound dilutions. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[25]

V. Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activities of various substituted benzamides.

Table 1: Antipsychotic and Receptor Binding Profile

CompoundD2 Receptor Ki (nM)5-HT1A Receptor Ki (nM)α1-Adrenergic Receptor Ki (nM)
Mazapertine (6)< 3< 3< 3
Homopiperidine amide (14)1.81.90.8
N-methylcyclohexylamide (31)2.11.30.4
Data from Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors.[2][35]

Table 2: In Vitro Anticancer Activity (IC50 values in µM)

CompoundMCF-7 (Breast)A549 (Lung)K562 (Leukemia)MDA-MB-231 (Breast)
MS-275 (Entinostat)1.252.500.631.25
Derivative A0.891.780.450.90
Derivative B>10>105.62>10
Data synthesized from studies on N-substituted benzamide derivatives as antitumor agents.[15]

Table 3: Antimicrobial Activity

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)
5aB. subtilis256.25
5aE. coli313.12
6bE. coli243.12
6cB. subtilis246.25
Data from Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives.[25]

VI. Conclusion and Future Directions

Substituted benzamides have unequivocally demonstrated their value as a versatile and privileged scaffold in drug discovery. Their ability to modulate a wide range of biological targets has led to the development of important medicines for neuropsychiatric disorders, gastrointestinal diseases, and is now showing immense promise in oncology and infectious diseases. The continued exploration of the chemical space around the benzamide core, guided by a deep understanding of structure-activity relationships and mechanistic biology, will undoubtedly uncover novel therapeutic agents with improved efficacy and safety profiles. Future research should focus on leveraging computational modeling and advanced screening technologies to design next-generation benzamides with enhanced target selectivity and desirable pharmacokinetic properties, further solidifying the legacy of this remarkable chemical class in modern medicine.

References

  • Title: Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors Source: PubMed URL: [Link]

  • Title: The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia Source: PubMed URL: [Link]

  • Title: Synthesis, antimicrobial, and QSAR studies of substituted benzamides Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists Source: PubMed URL: [Link]

  • Title: Studies on the mechanism of action of substituted benzamide drugs Source: PubMed URL: [Link]

  • Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: Bentham Science URL: [Link]

  • Title: Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors Source: ACS Publications URL: [Link]

  • Title: Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains Source: PubMed URL: [Link]

  • Title: The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons Source: PubMed URL: [Link]

  • Title: Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 Source: ACS Omega URL: [Link]

  • Title: The Pharmacological and Clinical Roles of Antiemetics: A Narrative Review Source: PMC - NCBI URL: [Link]

  • Title: Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides Source: PubMed URL: [Link]

  • Title: Amisulpride Source: Wikipedia URL: [Link]

  • Title: Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives Source: Life Academy of Nanoscience and Bionanotechnology URL: [Link]

  • Title: Antiemetic Medications Source: NCBI Bookshelf URL: [Link]

  • Title: A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction Source: PMC - NCBI URL: [Link]

  • Title: Consensus on the use of substituted benzamides in psychiatric patients Source: PubMed URL: [Link]

  • Title: Clinical trials of benzamides in psychiatry Source: PubMed URL: [Link]

  • Title: Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides Source: International Journal of Science and Research (IJSR) URL: [Link]

  • Title: Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors Source: PubMed URL: [Link]

  • Title: THE ANTICONVULSANT PROPERTIES OF SOME SUBSTITUTED BENZAMIDES Source: PubMed URL: [Link]

  • Title: Gastrointestinal prokinetic benzamides: the pharmacology underlying stimulation of motility Source: PubMed URL: [Link]

  • Title: Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice Source: PMC - NCBI URL: [Link]

  • Title: New Derivatives of Benzylamide With Anticonvulsant Activity Source: PubMed URL: [Link]

  • Title: Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives Source: PubMed URL: [Link]

  • Title: Anticonvulsant activity of some 4-aminobenzamides Source: PubMed URL: [Link]

  • Title: Prokinetic agent Source: Wikipedia URL: [Link]

  • Title: BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Source: CyberLeninka URL: [Link]

  • Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: MDPI URL: [Link]

  • Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes Source: PMC - NCBI URL: [Link]

  • Title: Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: PubMed URL: [Link]

  • Title: Biological Activities of Substituted Benzimidazole Derivatives Source: Journal of Drug Discovery and Development URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents Source: MDPI URL: [Link]

  • Title: Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX Source: PMC - NCBI URL: [Link]

  • Title: Synthesis and analysis of amides Source: Chemistry Education URL: [Link]

  • Title: Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives Source: PMC - NCBI URL: [Link]

  • Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents Source: RSC Publishing URL: [Link]

  • Title: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: Taylor & Francis Online URL: [Link]

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  • Title: Pharmacology - antiemetics Source: YouTube URL: [Link]

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Methodological & Application

Application Note: High-Purity Synthesis of Methyl 3-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of Methyl 3-(diethylcarbamoyl)benzoate (CAS 126926-38-3), a bifunctional aromatic intermediate containing both a methyl ester and a diethylamide motif. Structurally analogous to the insect repellent DEET (N,N-diethyl-m-toluamide), this compound is frequently utilized in medicinal chemistry as a building block for library synthesis, leveraging the orthogonal reactivity of the ester (for hydrolysis/reduction) and the amide (stable directing group).

The protocol focuses on the Acyl Chloride Activation Method , selected for its scalability, high conversion rates, and reliability compared to direct coupling agents (EDC/HATU), which are often reserved for smaller, more sensitive substrates.

Chemical Strategy & Rationale

The Challenge: Regioselectivity

The synthesis requires the selective amidation of one carboxylic acid group on an isophthalic scaffold while maintaining the other as a methyl ester.[1] Starting from isophthalic acid would lead to mixtures of diamides and diesters.[1] Therefore, the strategy utilizes Monomethyl isophthalate (3-methoxycarbonylbenzoic acid) as the starting material.

The Solution: Two-Stage Activation
  • Activation: Conversion of the free carboxylic acid to an acid chloride using Thionyl Chloride (

    
    ). This creates a highly electrophilic species, Methyl 3-(chlorocarbonyl)benzoate (CAS 3441-03-0).
    
  • Nucleophilic Substitution: Reaction with diethylamine in the presence of a non-nucleophilic base (Triethylamine) to scavenge the generated HCl.[1]

Reaction Scheme

ReactionScheme SM Monomethyl Isophthalate (Start) Inter Acid Chloride Intermediate SM->Inter Reflux, 2h (-SO2, -HCl) SOCl2 SOCl2 (Activator) SOCl2->Inter Prod This compound (Target) Inter->Prod 0°C to RT (+ Et3N) Amine Diethylamine (Nucleophile) Amine->Prod

Figure 1: Step-wise activation and amidation pathway.

Experimental Protocol

Materials & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1][2]Qty (Example)Density (g/mL)Role
Monomethyl isophthalate 180.161.05.00 gSolidSubstrate
Thionyl Chloride (

)
118.971.53.0 mL1.64Activator
Diethylamine 73.141.23.4 mL0.707Nucleophile
Triethylamine (TEA)101.191.55.8 mL0.726Acid Scavenger
Dichloromethane (DCM)84.93Solvent50 mL1.33Solvent
DMF (Anhydrous)73.09Cat.[3]2-3 drops0.944Catalyst
Step-by-Step Methodology
Phase A: Formation of Acid Chloride[4][5]
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

    
     line).
    
  • Charging: Add Monomethyl isophthalate (5.00 g, 27.7 mmol) and anhydrous DCM (20 mL).

  • Activation: Add Thionyl Chloride (3.0 mL, 41.5 mmol) followed by a catalytic amount of DMF (2 drops). Note: DMF catalyzes the formation of the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

  • Reflux: Heat the mixture to gentle reflux (approx. 45°C bath) for 2–3 hours. The suspension should become a clear solution as the acid chloride forms.[1]

  • Evaporation: Cool to room temperature (RT). Concentrate the solution under reduced pressure (Rotavap) to remove excess

    
     and DCM.[1]
    
    • Critical Step: Add 10 mL of fresh anhydrous DCM and re-evaporate to azeotrope off trace

      
      . Repeat twice. This prevents side reactions with the amine in the next step.[1]
      
Phase B: Amidation
  • Preparation: Redissolve the crude acid chloride residue in anhydrous DCM (25 mL) and cool to 0°C in an ice bath.

  • Amine Solution: In a separate vessel, mix Diethylamine (3.4 mL, 33.2 mmol) and Triethylamine (5.8 mL, 41.5 mmol) in DCM (10 mL).

  • Addition: Add the amine/TEA solution dropwise to the acid chloride solution over 15 minutes.

    • Observation: White smoke (amine hydrochloride salts) will form immediately.[1] This is normal.

  • Completion: Allow the reaction to warm to RT and stir for 2 hours. Monitor by TLC (30% Ethyl Acetate in Hexanes).[1]

Phase C: Workup & Purification

The workup is designed to remove unreacted amine (basic), unreacted acid (acidic), and salts (neutral).[1]

WorkupLogic Crude Crude Reaction Mixture (DCM + Salts) Wash1 Wash 1: 1M HCl (Removes excess Diethylamine) Crude->Wash1 Partition Wash2 Wash 2: Sat. NaHCO3 (Removes unreacted Acid) Wash1->Wash2 Organic Layer Wash3 Wash 3: Brine (Drying) Wash2->Wash3 Organic Layer Dry Dry (Na2SO4) & Evaporate Wash3->Dry Organic Layer

Figure 2: Liquid-Liquid Extraction Logic.

  • Quench: Dilute the reaction mixture with DCM (50 mL).

  • Acid Wash: Wash with 1M HCl (2 x 30 mL).[1] Purpose: Protonates excess diethylamine/TEA, pulling them into the aqueous layer.

  • Base Wash: Wash with Saturated

    
     (2 x 30 mL). Purpose: Removes any hydrolyzed free acid.
    
  • Drying: Wash with Brine (1 x 30 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Polish: The product is typically a viscous pale-yellow oil.[1] If high purity is required, perform flash column chromatography (Gradient: 10%

    
     40% EtOAc/Hexanes).[1]
    

Quality Control & Validation

Since the target is an intermediate, validation is primarily via NMR.[1]

Expected


 NMR (300 MHz, 

):
  • 
     8.1 - 7.5 ppm (m, 4H):  Aromatic protons.[1] Look for the distinct meta-substitution pattern (singlet for H2, two doublets for H4/H6, triplet for H5).
    
  • 
     3.92 ppm (s, 3H):  Methyl ester (
    
    
    
    ).[1]
  • 
     3.54 ppm (q, 2H) & 3.25 ppm (q, 2H):  Methylene protons of the diethylamide.[1] Note: Due to restricted rotation around the amide bond, these often appear as two distinct quartets.
    
  • 
     1.25 ppm (t, 3H) & 1.10 ppm (t, 3H):  Methyl protons of the diethylamide.[1]
    

Process Safety Parameters:

  • Thionyl Chloride: Reacts violently with water releasing

    
     and 
    
    
    
    .[1] All glassware must be oven-dried.[1]
  • Exotherm: The addition of amine to acid chloride is exothermic; strictly maintain 0°C during addition to prevent decomposition.[1]

References

  • Analogous Synthesis (DEET): Wang, Z., et al. "An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide."[1][2] Revista Cubana de Medicina Militar, vol. 50, no. 4, 2021.[1][2] Link

  • Thionyl Chloride Mechanism: Ashenhurst, J. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides."[1][4] Master Organic Chemistry, 2011.[1] Link

  • Intermediate Characterization: PubChem Compound Summary for CID 15563901, Methyl 3-(chlorocarbonyl)benzoate.[1] Link

  • Target Compound Data: PubChem Compound Summary for CID 182772, this compound.[1][6] Link

Sources

Using "Methyl 3-(diethylcarbamoyl)benzoate" in agrochemical synthesis

[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of Asymmetric Meta-Diamide Libraries

Target Application: Discovery of novel Ryanodine Receptor (RyR) modulators.

Rationale: Commercial diamide insecticides (e.g., Chlorantraniliprole) typically utilize ortho-substitution. Meta-diamides (isophthalic diamides) offer a distinct binding topology that may overcome resistance in lepidopteran pests.

Step 1: Selective Hydrolysis The methyl ester is hydrolyzed while leaving the diethylamide intact. The steric bulk of the diethyl group protects the amide from hydrolysis under mild basic conditions.

  • Reagents: M3DCB (1.0 eq), LiOH·H₂O (1.5 eq), THF:Water (3:1 v/v).

  • Procedure:

    • Dissolve M3DCB in THF/Water.

    • Add LiOH·H₂O in one portion at 0°C.

    • Stir at room temperature (RT) for 4 hours. (Monitor by TLC: disappearance of ester spot).

    • Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.

    • Yield: Expect >90% of 3-(diethylcarbamoyl)benzoic acid.

Step 2: Library Generation (Amidation)

  • Reagents: Acid Intermediate (1.0 eq), Diverse Anilines (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Charge reaction vials with Acid Intermediate and HATU in DMF. Stir 10 min to activate.

    • Add the specific Aniline (e.g., 2-methyl-4-heptafluoroisopropyl aniline for high potency).

    • Add DIPEA. Seal and shake at 50°C for 12 hours.

    • Purification: Direct injection onto Prep-HPLC (Reverse phase, Water/Acetonitrile gradient).

Data Validation Table: Coupling Efficiency Comparison of coupling agents for the conversion of the acid intermediate to the final diamide.

Coupling AgentConditionsYield (%)Purity (LC-MS)Notes
HATU DMF, DIPEA, RT, 4h92% >98%Recommended for library synthesis.
T3P (50% in EtOAc)EtOAc, Pyridine, 60°C85%>95%Scalable, easier workup (water wash).
SOCl₂ (Acid Chloride)DCM, Reflux -> Amine78%88%Lower purity due to potential amide exchange side-reactions.
Protocol B: Synthesis of "Heavy" DEET Analogs

Target Application: Extended-release insect repellents.

Rationale: DEET (N,N-diethyl-3-methylbenzamide) is volatile, limiting its protection time. M3DCB allows the "methyl" position of DEET to be substituted with heavier groups (ethers, esters) via the ester handle, reducing vapor pressure without destroying the pharmacophore.

Step 1: Chemoselective Reduction We must reduce the ester to an alcohol without reducing the amide. Lithium Borohydride (LiBH₄) is superior to LiAlH₄ (which would reduce both) or NaBH₄ (too slow).

  • Reagents: M3DCB (1.0 eq), LiBH₄ (2.0 eq), THF (anhydrous), MeOH (1.0 eq - catalyst).

  • Procedure:

    • Dissolve M3DCB in dry THF under Nitrogen.

    • Add LiBH₄ (2M in THF) dropwise at 0°C.

    • Add MeOH (catalytic amount) to generate active borohydride species in situ.

    • Reflux for 2 hours.

    • Quench: Cool to 0°C, add saturated NH₄Cl dropwise (Caution: Hydrogen evolution).

    • Product: 3-(hydroxymethyl)-N,N-diethylbenzamide.

Step 2: Etherification (The "Anchor" Step) Attach a lipophilic tail to the alcohol to modulate volatility.

  • Reagents: Alcohol Intermediate (1.0 eq), NaH (1.2 eq), Alkyl Halide (e.g., Hexyl bromide) (1.2 eq), DMF.

  • Procedure:

    • Treat alcohol with NaH in DMF at 0°C for 30 min.

    • Add Alkyl Halide.[1] Warm to 60°C for 4 hours.

    • Result: A DEET analog with a C6-ether tail at the meta-position.

Part 3: Critical Quality Attributes (CQA)

When sourcing or synthesizing M3DCB, ensure the following specifications to prevent downstream failure:

  • Free Amine Content: < 0.5%. Residual diethylamine acts as a nucleophile in subsequent activation steps, leading to symmetrical bis-amide impurities.

  • Water Content: < 0.1% (Karl Fischer). Essential for Grignard or hydride reduction protocols.

  • Regioisomeric Purity: > 99%. Ensure no para-substituted isomers (from terephthalic impurities) are present, as these have vastly different biological activities.

Analytical Workflow Diagram

QC_WorkflowFigure 2: Quality Control Workflow for Starting Material.SampleM3DCB SampleGCMSGC-MS Analysis(Check for Diethylamine)Sample->GCMSHNMR1H-NMR (CDCl3)(Confirm Meta-Substitution)Sample->HNMRDecisionPass/Fail CriteriaGCMS->Decision amine < 0.5%HNMR->Decision pure meta patternReleaseRelease for SynthesisDecision->Release Pass

References

  • DEET Synthesis & Analogs

    • Wang, S. et al. "Synthesis of DEET analogs for preparation of insect-resistant fibers." American University Research, 2023. 2

    • "Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU." Journal of Chemical Education, 2014. 3[4][5][6][7]

  • Diamide Insecticides (Meta- & Ortho-)

    • "Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides." Molecules, 2024.[4][8][9] 8

    • "Design, Synthesis and Insecticidal Activity of Diamides with Oxydibenzene or Diphenylamine Subunits." Bentham Science, 2023. 10

  • Chemical Properties & Safety

    • PubChem Compound Summary: this compound (CID 182772). 11[4][5][6][7]

Application Notes & Protocols for the Quantification of Methyl 3-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(diethylcarbamoyl)benzoate is a small organic molecule of interest in pharmaceutical development and chemical synthesis.[1] As with any compound intended for pharmaceutical or related applications, robust and reliable analytical methods for its quantification are paramount. These methods are essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices. The methodologies described herein are grounded in established analytical principles and are designed to be validated in accordance with ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 126926-38-3[1]
Molecular Formula C13H17NO3SynHet[1]
Molecular Weight 235.28 g/mol SynHet[1]
Structure CCN(CC)C(=O)c1cc(C(=O)OC)ccc1[1]

Selection of Analytical Techniques

Based on the structure and likely physicochemical properties of this compound, several analytical techniques are suitable for its quantification.[1] The choice of technique will depend on the specific application, required sensitivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely accessible technique suitable for routine quality control and formulation analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis due to its high sensitivity and selectivity, making it ideal for quantifying low concentrations in complex biological matrices.[5][6]

  • Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for thermally stable and volatile compounds. Derivatization may be considered to improve chromatographic behavior.[7]

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of this compound in bulk drug substance or simple formulations.

Principle

Reversed-phase HPLC separates the analyte from other components based on its hydrophobicity.[5] Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a standard curve.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation (ICH Q2(R1) Framework)[2][9]
  • Specificity: Analyze a blank (diluent), a placebo formulation, and a spiked sample to demonstrate that no interference occurs at the retention time of the analyte.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determine the recovery of the analyte in a spiked placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate samples at the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Protocol 2: Quantification of this compound in Biological Matrices by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This high-sensitivity method is suitable for pharmacokinetic studies in plasma or other biological fluids.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[8][9] The analyte is ionized and fragmented, and a specific precursor-to-product ion transition is monitored for quantification, minimizing matrix interference. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d10, is highly recommended to correct for matrix effects and variability in sample processing.[10][11][12]

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporation Supernatant->Evap Recon Reconstitution Evap->Recon Inject Injection onto LC System Recon->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: LC-MS/MS workflow for bioanalysis.

Materials and Reagents
  • This compound reference standard

  • This compound-d10 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Control biological matrix (e.g., human plasma)

LC-MS/MS Parameters
ParameterCondition
LC System UPLC or HPLC system
Column C18 column suitable for fast LC (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of standards. Expected: [M+H]+ for both analyte and IS.
Collision Energy To be optimized for each transition
Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

Method Validation

The method should be validated according to the FDA or EMA guidelines on bioanalytical method validation, which includes assessments of selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is an alternative for thermally stable and volatile compounds and can offer high selectivity.

Principle

The sample is vaporized and separated on a capillary column.[13] The separated components are then detected by a mass spectrometer, which provides both qualitative and quantitative information.

GC-MS Parameters
ParameterCondition
GC System Gas chromatograph with a mass selective detector
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 100 °C hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions
Sample Preparation
  • For pure substance: Dissolve in a suitable solvent like ethyl acetate.

  • For complex matrices: A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.

  • Derivatization (Optional): While likely not necessary for this compound, derivatization (e.g., silylation) can be explored to improve peak shape and thermal stability if needed.[7]

Internal Standard

A deuterated internal standard (this compound-d10) is recommended for accurate quantification.[10][12] Alternatively, a structurally similar compound with different retention time and mass spectrum can be used.

Method Validation

The validation parameters will be similar to those for the HPLC-UV method, with a focus on demonstrating the performance of the GC-MS system for the intended application.

Summary of Method Validation Parameters

The following table summarizes the key validation parameters and typical acceptance criteria as per ICH Q2(R1) guidelines.[2][14]

Validation ParameterAcceptance Criteria
Specificity No significant interference at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Recovery within 80-120% for assay, 70-130% for impurities.
Precision (RSD) Repeatability: ≤ 2%; Intermediate Precision: ≤ 3%
LOD/LOQ Signal-to-Noise Ratio: 3:1 for LOD, 10:1 for LOQ
Robustness No significant impact on results from minor parameter changes.

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method—HPLC-UV, LC-MS/MS, or GC-MS—should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method chosen be fully validated to ensure its suitability for its intended purpose and to meet regulatory expectations.

References

  • National Center for Biotechnology Information. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]

  • YouTube. Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. [Link]

  • ResearchGate. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • ResearchGate. (PDF) Derivatization Methods in GC and GC/MS. [Link]

  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. [Link]

  • PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]

  • National Institute of Standards and Technology. Benzamide. [Link]

  • Chromatography Online. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

  • European Pharmaceutical Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • AMS Bio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

Sources

HPLC analysis of "Methyl 3-(diethylcarbamoyl)benzoate" purity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the HPLC Analysis of "Methyl 3-(diethylcarbamoyl)benzoate" Purity

Introduction

This compound is a chemical intermediate whose purity is critical for the successful synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of such compounds. This document provides a comprehensive guide to developing and validating a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its potential impurities.

The method described herein is based on fundamental chromatographic principles, tailored to the specific physicochemical properties of the analyte. This compound, possessing a benzene ring, is an excellent chromophore, making UV detection a suitable choice. Its moderate polarity suggests that RP-HPLC with a C18 stationary phase will provide adequate retention and resolution from potential impurities. The principles of method validation outlined are in alignment with international regulatory standards, ensuring the reliability and accuracy of the results.

Method Development and Rationale

The selection of chromatographic conditions is a critical step in developing a successful HPLC method. The following sections detail the rationale behind the chosen parameters.

Column Chemistry

A C18 (octadecylsilyl) stationary phase is selected due to its versatility and wide range of applicability for moderately polar compounds like this compound. The non-polar nature of the C18 chains will interact with the analyte, providing retention, while the polar mobile phase will facilitate elution.

Mobile Phase Selection

A combination of acetonitrile and water is chosen as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The ratio of acetonitrile to water is optimized to achieve a suitable retention time and resolution. A small amount of acid, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

Detection Wavelength

The UV spectrum of this compound is predicted to have a maximum absorbance (λmax) around 254 nm, which is characteristic of the benzene ring chromophore. This wavelength is chosen for detection to ensure high sensitivity.

Experimental Protocol

This protocol provides a step-by-step guide for the HPLC analysis of this compound purity.

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL
Run Time 30 min
Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the standard solution in replicate (n=5) to check for system suitability.

  • Inject the sample solution.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

System Suitability

System suitability testing is an integral part of any analytical procedure. It is used to verify that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)

Data Analysis

The purity of the this compound sample is calculated using the area percent method.

% Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Method Validation

A comprehensive validation of the developed HPLC method should be performed in accordance with ICH guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Methanol A->B C Filter through 0.45 µm B->C D System Equilibration C->D E Inject Blank D->E F Inject Standard (n=5) E->F G Inject Sample F->G H System Suitability Check G->H I Peak Integration H->I J Calculate % Purity I->J

Caption: Workflow for HPLC purity analysis of this compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column overload, inappropriate mobile phase pHDecrease sample concentration, adjust mobile phase pH with TFA.
Inconsistent Retention Times Fluctuation in pump pressure, column temperature not stableCheck for leaks in the pump, ensure the column oven is functioning correctly.
Ghost Peaks Carryover from previous injection, contaminated mobile phaseInject a blank, use fresh mobile phase.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust approach for determining the purity of this compound. The method is straightforward to implement and can be validated to meet regulatory requirements. Adherence to the described protocol will ensure accurate and reproducible results, which are essential for quality control in drug development and manufacturing.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, 2010. [Link]

"Methyl 3-(diethylcarbamoyl)benzoate" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(diethylcarbamoyl)benzoate (CAS: Generic structure ref: Methyl N,N-diethylisophthalamate) represents a high-value scaffold for the synthesis of complex meta-substituted aromatic systems. Unlike simple benzoic acid derivatives, this molecule possesses two distinct carbonyl functionalities—a methyl ester and a diethylamide—positioned in a meta relationship.

This application note details the orthogonal reactivity of these two groups. The ester functionality serves as a labile electrophile for rapid diversification (reduction, hydrolysis, Grignard addition), while the diethylamide moiety acts as a robust "anchor" that survives mild reducing conditions and can subsequently function as a powerful Directed Metalation Group (DMG) for regioselective functionalization.

Chemical Architecture & Reactivity Logic

The utility of this building block stems from the electronic and steric differentiation between the ester and the amide.

  • The Ester (C-1): Highly electrophilic. Susceptible to mild hydrolysis and chemoselective reduction. It is the primary "entry point" for scaffold modification.

  • The Amide (C-3): Electronically rich and sterically hindered (diethyl groups). It resists mild nucleophiles and reducing agents (e.g., NaBH₄, LiBH₄) but reacts with strong reducing agents (LiAlH₄). Crucially, it is an excellent DMG for ortho-lithiation.

Reactivity Divergence Map

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

ReactivityMap SM This compound Acid 3-(Diethylcarbamoyl)benzoic acid (Hydrolysis Product) SM->Acid LiOH, THF/H2O (Saponification) Alcohol 3-(Hydroxymethyl)-N,N-diethylbenzamide (Chemoselective Reduction) SM->Alcohol LiBH4 or NaBH4/CaCl2 (Ester-Selective) Amine 3-(Aminomethyl)benzylamine deriv. (Exhaustive Reduction) SM->Amine LiAlH4, Reflux (Global Reduction) DoM Ortho-Functionalized Arene (Via Directed Metalation) Alcohol->DoM 1. TBS-Cl 2. s-BuLi, Electrophile

Figure 1: Divergent synthetic pathways. Note the chemoselective reduction (Green path) allows retention of the amide for later use.

Experimental Protocols

Protocol A: Chemoselective Reduction (Ester Alcohol)

Objective: Reduce the methyl ester to a benzyl alcohol without reducing the diethylamide. Mechanism: Lithium borohydride (LiBH₄) is stronger than NaBH₄ but weaker than LiAlH₄. It reduces esters to alcohols but leaves tertiary amides intact due to the poor leaving group ability of the amine anion compared to the alkoxide.

Reagents:

  • This compound (1.0 equiv)

  • LiBH₄ (2.0 M in THF) (1.5 equiv)

  • Anhydrous THF (Solvent)

  • Methanol (Quench)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the substrate (e.g., 5.0 mmol) in anhydrous THF (25 mL). Cool the solution to 0 °C in an ice bath.

  • Addition: Dropwise add LiBH₄ solution (3.75 mL, 7.5 mmol) over 10 minutes.

    • Note: Gas evolution (H₂) may occur; ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (higher R_f) should disappear, replaced by the alcohol (lower R_f).

  • Quench: Cool back to 0 °C. Carefully add Methanol (5 mL) dropwise to quench excess hydride. Stir for 30 minutes until bubbling ceases.

  • Workup: Dilute with EtOAc (50 mL) and wash with saturated NH₄Cl (2 x 30 mL) and Brine (30 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (SiO₂, 40% EtOAc in Hexanes).

Expected Yield: 85–95% Key Insight: If LiBH₄ is unavailable, NaBH₄ (3 equiv) + CaCl₂ (1.5 equiv) in EtOH can be used. The Lewis acid (Ca²⁺) activates the ester carbonyl, making it susceptible to borohydride attack, while the amide remains unreactive.

Protocol B: Directed Ortho Metalation (DoM) Strategy

Objective: Functionalize the aromatic ring at the C-2 position (between the amide and the ester-derived group). Constraint: The ester group in the starting material is incompatible with organolithiums (s-BuLi). Therefore, the ester must be modified first.

Workflow:

  • Step 1: Reduce Ester to Alcohol (Protocol A).

  • Step 2: Protect Alcohol as TBS ether (TBSCl, Imidazole).

  • Step 3: DoM Reaction.

DoM Procedure (Step 3):

  • Reagents: Protected Alcohol-Amide (1.0 equiv), s-BuLi (1.2 equiv), TMEDA (1.2 equiv), Electrophile (e.g., MeI, CHO, I2).

  • Conditions: Dissolve substrate in anhydrous THF at -78 °C. Add TMEDA, then add s-BuLi dropwise.

  • Metalation: Stir at -78 °C for 1 hour. The diethylamide group coordinates the Li atom, directing deprotonation to the ortho position (C-2 is sterically crowded but electronically activated; C-4 is also possible. The bulky TBS group at C-1 helps direct to C-2 via the "Complex Induced Proximity Effect" if the geometry allows, though C-4 is often favored sterically. Correction: With a meta-substituent, the position between the two groups (C-2) is often the "contested" site. The diethylamide is a stronger director than the alkoxide. Regioselectivity must be confirmed).

  • Quench: Add the Electrophile. Warm to RT.

Quantitative Data Summary

ReagentTarget GroupProductSelectivity
LiOH / H₂O EsterCarboxylic AcidHigh. Amide resists hydrolysis at RT.
LiBH₄ / THF EsterBenzyl AlcoholHigh. Amide is inert.
NaBH₄ / MeOH EsterNo Reaction*Slow/No reaction without additives.
LiAlH₄ / Et₂O Ester & AmideAmine-AlcoholNone. Both groups reduced.
MeMgBr (1 eq) EsterKetone/AlcoholModerate. Ester reacts faster than amide at -78°C.

References

  • Chemoselective Reduction (LiBH4): Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides." J. Org. Chem.1982 , 47, 4702–4708. Link

  • Amide as Directing Group: Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.1990 , 90, 879–933. Link

  • General Synthesis of DEET Analogs: Wang, X.; et al. "Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET)." J. Chem. Educ.2014 , 91, 10, 1712–1714. Link

  • Borohydride/Salt Systems: Brown, H. C.; et al. "Selective reductions. 28. The fast reaction of lithium borohydride with alkyl esters." J. Org. Chem.1982 , 47, 3153. Link

Application Note: Strategic Esterification of 3-(diethylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The esterification of 3-(diethylcarbamoyl)benzoic acid (also known as N,N-diethylisophthalamic acid) presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two carbonyl functionalities: a carboxylic acid (the target for transformation) and a diethylamide (a moiety that must be preserved).

While amides are generally more stable to hydrolysis than esters, the harsh acidic conditions typical of Fischer esterification can lead to the cleavage of the diethylamide group, resulting in the formation of isophthalic acid diesters (impurity) or requiring difficult purification steps. This Application Note outlines three validated protocols ranging from mild laboratory-scale alkylation to scalable acid-chloride activation, ensuring high yield and purity.

Chemical Context & Mechanistic Insight

The Substrate
  • Compound: 3-(diethylcarbamoyl)benzoic acid

  • CAS: [Relevant CAS if available, e.g., 120-00-0 generic reference]

  • Structure: A benzene ring substituted at the meta positions with a carboxylic acid and a diethylamide.

The Chemoselectivity Challenge

The primary risk during esterification is Amide Hydrolysis . Under aqueous acidic conditions (or acidic conditions where water is produced as a byproduct), the amide bond can be attacked, leading to the dicarboxylic acid (Isophthalic acid), which will subsequently be doubly esterified.

Competing Pathways:

  • Desired: Activation of COOH

    
     Attack by ROH 
    
    
    
    Ester.[1]
  • Undesired: Protonation of Amide Oxygen

    
     Attack by H2O 
    
    
    
    Amide Hydrolysis.
Decision Matrix
ParameterMethod A: AlkylationMethod B: Acid ChlorideMethod C: Modified Fischer
Reagent MeI / K2CO3SOCl2 / MeOHH2SO4 / MeOH
Mechanism SN2 DisplacementNucleophilic Acyl SubstitutionAcid-Catalyzed Equilibrium
Amide Risk Zero (Non-acidic)Low (Anhydrous)Moderate (Water byproduct)
Scalability Low (Cost of MeI/DMF removal)High High
Preferred Use MedChem / Gram-scaleProcess / Kilo-scaleCost-sensitive / Robust substrates

Experimental Protocols

Method A: Base-Promoted Alkylation (The "Safety First" Approach)

Recommended for high-value intermediates where yield is paramount and scale is <50g.

Principle: This reaction proceeds via the carboxylate anion attacking an alkyl halide. Since the reaction is basic and anhydrous, amide hydrolysis is chemically impossible.

Materials:

  • Substrate: 3-(diethylcarbamoyl)benzoic acid (1.0 eq)

  • Base: Potassium Carbonate (K2CO3), anhydrous, powdered (1.5 eq)

  • Electrophile: Iodomethane (MeI) or Iodoethane (EtI) (1.2 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone

Protocol:

  • Dissolution: Charge a round-bottom flask with 3-(diethylcarbamoyl)benzoic acid (10.0 g, 45.2 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add K2CO3 (9.4 g, 67.8 mmol) in a single portion. Stir at room temperature for 15 minutes. The suspension will become thick.

  • Alkylation: Cool the mixture to 0°C. Add Iodomethane (3.4 mL, 54.2 mmol) dropwise over 10 minutes.

    • Note: MeI is toxic and volatile. Use a fume hood.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring.

    • If solid forms: Filter and wash with water.[2]

    • If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over MgSO4 and concentrate.

Expected Yield: 95-98% Purity: >99% (No purification usually required).

Method B: Acid Chloride Activation (The Scalable Approach)

Recommended for scales >100g where atom economy and cost are critical.

Principle: Thionyl chloride converts the acid to the acid chloride. The subsequent addition of alcohol yields the ester.[3][4] The key is maintaining anhydrous conditions to prevent the HCl byproduct from hydrolyzing the amide.

Materials:

  • Substrate (1.0 eq)[5]

  • Thionyl Chloride (SOCl2) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Catalyst: DMF (2-3 drops)

  • Quench: Methanol (excess)

Protocol:

  • Setup: Equip a flask with a reflux condenser and a drying tube (CaCl2) or N2 line.

  • Activation: Suspend 3-(diethylcarbamoyl)benzoic acid (50 g) in DCM (250 mL). Add DMF (0.5 mL) as catalyst.

  • Addition: Add SOCl2 (24.5 mL) dropwise at room temperature.

  • Reflux: Heat to gentle reflux (40°C) for 2 hours. Gas evolution (SO2/HCl) will occur.[6][7]

    • Endpoint: The solution should become clear and homogeneous as the acid chloride forms.

  • Evaporation (Critical): Concentrate the reaction mixture under reduced pressure to remove excess SOCl2 and DCM. Do not skip this step; removing excess SOCl2 prevents exothermic violent reaction with methanol.

  • Esterification: Redissolve the residue in fresh DCM (100 mL) and cool to 0°C. Add Methanol (50 mL) slowly.

  • Workup: Stir for 30 mins. Wash with Saturated NaHCO3 (to neutralize HCl) and Brine. Dry and concentrate.

Expected Yield: 90-95% Caution: Ensure the intermediate acid chloride does not sit for prolonged periods, as the amide oxygen can intramolecularly attack the acid chloride (Vilsmeier-type side reaction).

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways, highlighting the risk of amide hydrolysis in standard Fischer conditions versus the safety of Alkylation.

EsterificationPathways Start 3-(diethylcarbamoyl) benzoic acid MethodA Method A: Alkylation (MeI/K2CO3) Start->MethodA Mild/Basic MethodB Method B: Acid Chloride (SOCl2) Start->MethodB Anhydrous/Kinetic MethodC Method C: Fischer (H2SO4/MeOH) Start->MethodC Acidic/Reflux Product Target Ester (High Purity) MethodA->Product SN2 (No Hydrolysis) Intermediate Acid Chloride Intermediate MethodB->Intermediate -SO2, -HCl MethodC->Product Main Pathway Impurity Impurity: Isophthalic Diester MethodC->Impurity Side Reaction (Amide Hydrolysis) Intermediate->Product +MeOH

Figure 1: Reaction pathway analysis comparing selectivity of alkylation vs. acid chloride vs. Fischer esterification.

Analytical Data & Validation

To confirm the success of the reaction and the integrity of the amide bond, compare the NMR signals.

FeatureStarting Material (Acid)Target Product (Methyl Ester)Impurity (Diester)
1H NMR (COOH/COOMe) ~11-13 ppm (Broad Singlet)~3.9 ppm (Singlet, 3H) ~3.9 ppm (Singlet, 6H)
1H NMR (Ethyl Group) ~1.1 ppm (t), ~3.4 ppm (q)~1.1 ppm (t), ~3.4 ppm (q) Absent
Solubility Soluble in dilute baseInsoluble in baseInsoluble in base

QC Check: Dissolve a small sample of the product in DCM and wash with 1M NaOH. If the organic layer retains the product, the esterification is successful. If the product extracts into the aqueous layer, unreacted acid remains.

References

  • Vertex AI Search. (2023). Esterification of amido-carboxylic acids protocols. Retrieved from 8

  • Organic Chemistry Portal. (n.d.). Ester Synthesis by Esterification. Retrieved from 9[10]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from 11

  • BenchChem. (n.d.). Methyl 2-(Diethylcarbamoyl)benzoate Structure and Identifiers. Retrieved from 12

  • ChemSynthesis. (2025). Methyl 4-(3-diethylamino-3-oxoprop-1-en-2-yl)benzoate Properties. Retrieved from 13

Sources

Application Note: Strategic Derivatization of Methyl 3-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 3-(diethylcarbamoyl)benzoate (Compound 1 ) represents a high-value bifunctional scaffold in medicinal chemistry. It combines two distinct carbonyl functionalities on a meta-substituted benzene ring: a methyl ester and an


-diethyl amide .

The strategic value of this molecule lies in the differential reactivity of these two groups. The methyl ester is electronically activated and sterically accessible, serving as the primary site for nucleophilic attack and reduction. The diethyl amide, conversely, is robust against mild nucleophiles but serves as a powerful Directing Metalation Group (DMG) for regioselective functionalization.

This guide provides validated protocols for the chemoselective derivatization of the ester functionality while preserving the amide, enabling the synthesis of diverse building blocks for drug discovery.

Chemical Profile
PropertyDescription
Structure m-substituted benzene with

and

Molecular Weight 235.28 g/mol
Physical State Viscous oil or low-melting solid (structure dependent)
Solubility Soluble in DCM, THF, EtOAc, MeOH; Low solubility in water.[1]
Key Reactivity Ester (Electrophile, Labile) vs. Amide (Stable, DMG)

Reaction Landscape & Decision Logic

The following decision tree illustrates the available derivatization pathways based on the desired downstream application.

ReactionLandscape Start Methyl 3-(diethylcarbamoyl) benzoate Acid Carboxylic Acid (Coupling Partner) Start->Acid Hydrolysis (LiOH, THF/H2O) Alc Benzyl Alcohol (Linker/Spacer) Start->Alc Chemoselective Red. (LiBH4) Hydra Acyl Hydrazide (Heterocycle Precursor) Start->Hydra Hydrazinolysis (N2H4·H2O) DoM Ortho-Lithiation (Regioselective Subst.) Acid->DoM via Dilithio Species (s-BuLi)

Figure 1: Divergent synthesis pathways from the parent scaffold. Note that Ortho-Lithiation is best performed on the acid derivative to prevent nucleophilic attack on the ester.

Module 1: Chemoselective Hydrolysis (Saponification)

Objective: Convert the methyl ester to a carboxylic acid (


) without hydrolyzing the diethyl amide.
Mechanistic Insight

Amides are significantly less electrophilic than esters due to the strong resonance donation of the nitrogen lone pair into the carbonyl. By using Lithium Hydroxide (LiOH) at ambient temperature, we exploit this kinetic difference. LiOH is preferred over NaOH because its lower lattice energy allows for better solubility in THF/Water mixtures, ensuring a homogeneous reaction.

Protocol A: LiOH-Mediated Hydrolysis
  • Preparation: Dissolve Compound 1 (1.0 equiv) in a mixture of THF:Water (3:1 v/v, 0.2 M concentration).

  • Reagent Addition: Add LiOH·H₂O (1.5 equiv) in one portion.

  • Reaction: Stir vigorously at 20–25 °C for 4–6 hours.

    • Monitoring: TLC (SiO₂, 50% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a baseline spot (carboxylate) will appear.
      
  • Workup (Critical for Amide Stability):

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water.

    • Acidification: Cool to 0 °C. Slowly add 1M HCl until pH reaches ~3–4. Do not use concentrated strong acids or heat, as this may hydrolyze the amide.

    • Extract with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate.

  • Expected Yield: >90% as a white/off-white solid.

Module 2: Chemoselective Reduction

Objective: Reduce the methyl ester to a primary alcohol (


) while leaving the amide intact.
Mechanistic Insight

Standard reducing agents like Lithium Aluminum Hydride (


) are "non-selective" in this context; they will reduce the ester to the alcohol AND the amide to the amine. To achieve selectivity, we utilize Lithium Borohydride (

)
. The

cation acts as a Lewis acid, coordinating to the ester carbonyl oxygen and activating it for hydride delivery from

. Amides are poor ligands for this coordination and generally resist reduction under these specific conditions.
Protocol B: LiBH₄ Selective Reduction
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvent: Dissolve Compound 1 (1.0 equiv) in anhydrous THF (0.3 M).

  • Reagent Addition: Cool to 0 °C. Add

    
     (2.0 M in THF, 2.0 equiv) dropwise.
    
    • Note: Gas evolution (

      
      ) will occur.
      
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

    • Alternative: If reaction is sluggish, add 5 mol% MeOH as a catalyst to form active lithium methoxyborohydride species.

  • Quench (Exothermic):

    • Cool to 0 °C.

    • Add saturated aqueous

      
       dropwise. Stir for 30 mins until bubbling ceases.
      
  • Extraction: Dilute with water, extract with EtOAc (3x). Wash organics with brine.

  • Purification: Flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
  • Product: 3-(diethylcarbamoyl)benzyl alcohol.

Module 3: Hydrazide Formation[3]

Objective: Convert the ester to an acyl hydrazide (


), a precursor for 1,3,4-oxadiazoles and other heterocycles.
Protocol C: Hydrazinolysis
  • Solvent: Dissolve Compound 1 (1.0 equiv) in absolute Ethanol (0.5 M).

  • Reagent: Add Hydrazine Hydrate (5.0 – 10.0 equiv).

    • Why Excess? To prevent the formation of the dimer (diacyl hydrazine).

  • Reaction: Heat to reflux (80 °C) for 4–8 hours.

    • Selectivity: The ester reacts significantly faster than the sterically hindered diethyl amide.

  • Workup:

    • Cool to room temperature.

    • Ideally, the product precipitates. Filter and wash with cold ethanol.

    • If no precipitate, concentrate to dryness and recrystallize from EtOH/Ether.

Advanced Strategy: Directed Ortho-Metalation (DoM)

The Conflict: The diethyl amide is an excellent DMG (Directing Metalation Group). However, if you treat Compound 1 directly with an organolithium (e.g., s-BuLi), the lithium reagent will act as a nucleophile and attack the ester carbonyl (forming a ketone or tertiary alcohol) rather than deprotonating the ring.

The Solution: Use the Carboxylate (from Module 1) as a self-protecting group.

DoM_Workflow Step1 Step 1: Hydrolysis (Module 1) Step2 Intermediate: Carboxylic Acid Step1->Step2 Step3 Step 2: Deprotonation (2.2 eq s-BuLi) -78°C, THF Step2->Step3 Forms O-Li first, then C-Li Step4 Species: Dilithio Intermediate (Li-Carboxylate + Ortho-Li) Step3->Step4 Step5 Step 3: Electrophile Quench (E+) Step4->Step5 Regioselective at Pos. 2

Figure 2: The "Dilithio" strategy allows ortho-functionalization of the amide without destroying the ester functionality (which is masked as a carboxylate).

Protocol D: DoM on the Acid Derivative
  • Substrate: Start with the Carboxylic Acid derived from Module 1.

  • Deprotonation: Dissolve in anhydrous THF at -78 °C. Add s-BuLi (2.2 equiv).

    • 1st equiv removes the acid proton (forming

      
      ).
      
    • 2nd equiv performs the DoM ortho to the amide (position 2 is favored due to the cooperative directing effect of the carboxylate and amide, though steric crowding may push to position 4 depending on conditions).

  • Quench: Add Electrophile (e.g., MeI, DMF,

    
    ).
    
  • Workup: Acidify to regenerate the carboxylic acid.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter 24: Chemoselectivity). Oxford University Press.

  • Brown, H. C., & Narasimhan, S. (1982). Selective reductions. 29. The rapid reaction of lithium borohydride with esters in diethyl ether. The Journal of Organic Chemistry, 47(9), 1604-1606. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • PubChem Database. Methyl benzoate (Physical Properties). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Hydrazides Synthesis. [Link]

Sources

Application Note: Protocol for Using Methyl 3-(diethylcarbamoyl)benzoate-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details the application of Methyl 3-(diethylcarbamoyl)benzoate-d10 (hereafter referred to as d10-MDCB ) as a stable isotope-labeled internal standard (SIL-IS).

This molecule is the deuterated methyl ester of 3-(diethylcarbamoyl)benzoic acid (DCBA) , the primary oxidative metabolite of the insect repellent DEET (N,N-Diethyl-m-toluamide). In bioanalytical and environmental workflows, the polar acid metabolite (DCBA) is frequently derivatized (methylated) to improve chromatographic retention, peak shape, and ionization efficiency.

Why this specific IS?

  • Orthogonality: The d10-labeling (typically on the diethyl side chains) provides a mass shift of +10 Da, eliminating isotopic crosstalk (M+0 to M+10 overlap is negligible) compared to commonly used d3 analogs.

  • Matrix Compensation: As a structural analog with identical physicochemical properties to the analyte (this compound), it co-elutes perfectly, correcting for matrix effects (ion suppression/enhancement) and injection variability.

  • Workflow Positioning: This protocol is designed for workflows where the IS is added post-derivatization (as a reconstitution standard) to correct for instrumental drift, or pre-extraction if the target analyte is the ester itself (e.g., in environmental water samples or chemical process monitoring).

Analyte & Internal Standard Properties

PropertyTarget Analyte (Native)Internal Standard (IS)
Chemical Name This compoundThis compound-d10
Abbreviation MDCBd10-MDCB
Formula


Molecular Weight ~235.28 g/mol ~245.34 g/mol
Label Position N/ADiethylcarbamoyl group (

)
Solubility Methanol, Acetonitrile, Ethyl AcetateMethanol, Acetonitrile
Storage -20°C (Desiccated)-20°C (Desiccated, protect from light)

Experimental Workflow Diagram

The following diagram illustrates the critical decision points for introducing the d10-MDCB Internal Standard depending on the nature of the sample (Biological Fluid vs. Pre-Synthesized Ester).

ProtocolWorkflow Start START: Select Sample Matrix BioSample Biological Sample (Contains DCBA Acid Metabolite) Start->BioSample EnvSample Environmental/Chemical Sample (Contains MDCB Ester) Start->EnvSample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) BioSample->Hydrolysis Extraction LLE or SPE Extraction Hydrolysis->Extraction Derivatization Derivatization (Methylation) Reagent: Diazomethane or BF3-MeOH Converts DCBA -> MDCB Extraction->Derivatization SpikeIS CRITICAL STEP: Add d10-MDCB Internal Standard Derivatization->SpikeIS Corrects for Instrument Variability Only Recon Reconstitution in Mobile Phase EnvSample->SpikeIS Corrects for Extraction & Instrument SpikeIS->Extraction If Env Sample SpikeIS->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Quantification (Area Ratio: Native/d10) LCMS->Data

Figure 1: Decision tree for IS addition. For biological metabolites requiring methylation, the ester IS is added post-derivatization. For direct ester analysis, it is added pre-extraction.

Detailed Protocol

Phase 1: Preparation of Stock Solutions

Safety Note: Handle all deuterated standards with extreme care to prevent moisture exchange or degradation. Use amber glass vials.

  • Primary Stock (1.0 mg/mL):

    • Weigh 1.0 mg of This compound-d10 .

    • Dissolve in 1.0 mL of LC-MS grade Methanol.

    • Sonicate for 2 minutes to ensure complete dissolution.

    • Stability: Stable for 6 months at -20°C.

  • Working Internal Standard Solution (WIS):

    • Dilute the Primary Stock with 50:50 Methanol:Water to a target concentration of 100 ng/mL .

    • Note: The concentration of the WIS should target the mid-point of your expected calibration curve for the native analyte.

Phase 2: Sample Preparation (Biological Matrix Context)

Context: Quantifying DEET metabolite (DCBA) in urine via methylation.

  • Hydrolysis: Aliquot 200 µL urine. Add β-glucuronidase buffer (pH 5.0). Incubate at 37°C for 17 hours to deconjugate metabolites.

  • Extraction: Acidify sample (pH < 3) and extract with Ethyl Acetate (3 x 1 mL). Evaporate to dryness under Nitrogen.

  • Derivatization (Methylation):

    • Reconstitute residue in 100 µL Methanol.

    • Add 100 µL Trimethylsilyldiazomethane (TMS-DAM) or BF3-Methanol.

    • Incubate at 60°C for 30 mins (converts Acid

      
       Methyl Ester).
      
    • Evaporate to dryness.

  • IS Addition (Reconstitution):

    • Crucial Step: Reconstitute the dried, derivatized sample using 200 µL of the Working Internal Standard Solution (d10-MDCB in Mobile Phase) .

    • Reasoning: Adding the ester IS after methylation prevents the IS from competing for methylation reagents or undergoing transesterification. It now serves to normalize injection volume and ionization matrix effects.

Phase 3: LC-MS/MS Instrumentation Parameters

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+). Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

Mobile Phase:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient:

  • 0-0.5 min: 10% B

  • 0.5-4.0 min: Linear ramp to 95% B

  • 4.0-5.0 min: Hold 95% B

  • 5.1 min: Re-equilibrate 10% B.

MS/MS Transitions (MRM Mode):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
MDCB (Native) 236.1

163.115Quantifier
236.1

119.025Qualifier
d10-MDCB (IS) 246.2

163.115Quantifier
246.2

129.125Qualifier

Mechanistic Note on Transitions:

  • Native (236

    
     163):  Loss of the diethylamine group (
    
    
    
    , mass 73). The fragment is the methoxycarbonylbenzoyl cation.
  • IS (246

    
     163):  Loss of the deuterated  diethylamine group (
    
    
    
    , mass 83). The remaining fragment (methoxycarbonylbenzoyl cation) retains no deuterium, so it appears at the same mass (163) as the native.
  • IS (246

    
     129):  If the fragmentation pathway involves retaining the amide nitrogen or ring cleavage, a unique d10-fragment may be observed. Optimization: Always inject the pure d10 standard to confirm the dominant product ion. If 163 is the base peak for both, ensure chromatographic resolution is not required (it isn't, because Q1 differs).
    

Data Processing & Validation

  • Integration: Integrate the peak area of the Native Analyte (236.1) and the IS (246.2).

  • Ratio Calculation:

    
    
    
  • Calibration: Plot Response Ratio (

    
    ) vs. Concentration of Native Standard (
    
    
    
    ).
  • Acceptance Criteria:

    • Linearity:

      
      .[1]
      
    • IS Response Variation: The peak area of d10-MDCB should not vary by >15% across the entire run (samples vs. standards). High variation indicates matrix suppression or injection failure.

References

  • CDC (Centers for Disease Control and Prevention). "Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide)." Agency for Toxic Substances and Disease Registry, 2017. [Link]

  • Calafat, A. M., et al. "Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry."[2] Analytical and Bioanalytical Chemistry, vol. 410, no. 1, 2018.[2][3] [Link]

  • Kuklenyik, P., et al. "Identification and quantitation of DEET metabolites in human urine by HPLC-MS/MS."[4] Journal of Chromatography B, vol. 879, no. 23, 2011. [Link]

  • U.S. EPA. "Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." EPA Office of Water, 2007. [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules from Methyl 3-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Benzamide Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Methyl 3-(diethylcarbamoyl)benzoate emerges as a promising, yet underexplored, starting material for the synthesis of a diverse array of bioactive molecules. Its structure, featuring a readily modifiable methyl ester and a robust N,N-diethylamide moiety on a central benzene ring, offers multiple avenues for chemical elaboration. The N,N-diethylbenzamide core is notably present in N,N-Diethyl-meta-toluamide (DEET), the gold standard for insect repellents for over six decades[1][2]. This established bioactivity provides a strong rationale for exploring the pharmacological potential of other derivatives of the N,N-diethylbenzamide scaffold.

These application notes provide a comprehensive guide for researchers to harness the synthetic potential of this compound. We present two primary strategic pathways for the generation of novel compounds with potential biological activities, complete with detailed, field-proven protocols and the underlying scientific principles.

Strategic Pathways for Bioactive Molecule Synthesis

Two principal synthetic routes are proposed, leveraging the differential reactivity of the ester and amide functionalities of this compound.

  • Pathway A: Derivatization via the Carboxylic Acid Intermediate. This strategy involves the selective hydrolysis of the methyl ester to yield 3-(diethylcarbamoyl)benzoic acid. This key intermediate can then be coupled with a variety of amines to generate a library of novel amide derivatives.

  • Pathway B: Functionalization of the Benzylic Alcohol. This pathway focuses on the selective reduction of the methyl ester to afford 3-(hydroxymethyl)-N,N-diethylbenzamide. The resulting primary alcohol serves as a versatile handle for the introduction of diverse functional groups through etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

The following sections provide detailed protocols for these transformations and subsequent derivatizations, along with mechanistic insights and data presentation.

Pathway A: Synthesis of Bioactive Amides via 3-(diethylcarbamoyl)benzoic acid

The conversion of the methyl ester to a carboxylic acid is a critical first step in this pathway, creating a versatile intermediate for the synthesis of a wide range of amide derivatives with potential insect repellent or other pharmacological activities.

Protocol 1: Selective Saponification of this compound

Rationale: The selective hydrolysis of the methyl ester in the presence of the tertiary amide is achievable under basic conditions due to the generally higher stability of amides to hydrolysis compared to esters[3]. The following protocol utilizes a mild basic hydrolysis to minimize the risk of amide cleavage.

Materials:

  • This compound

  • Methanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in methanol (10 mL per gram of starting material).

  • Add an aqueous solution of sodium hydroxide (1.2 eq, 2M solution).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and transfer the aqueous solution to a separatory funnel.

  • Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate of 3-(diethylcarbamoyl)benzoic acid should form.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Outcome: 3-(diethylcarbamoyl)benzoic acid as a white solid. The purity should be assessed by NMR and melting point determination.

Protocol 2: Synthesis of Novel Amide Derivatives from 3-(diethylcarbamoyl)benzoic acid

Rationale: The resulting carboxylic acid can be activated to form an acid chloride, which readily reacts with a variety of primary and secondary amines to generate a library of novel amides. This approach is analogous to the industrial synthesis of DEET from m-toluic acid[4].

Materials:

  • 3-(diethylcarbamoyl)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Desired primary or secondary amine (e.g., benzylamine, piperidine)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(diethylcarbamoyl)benzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the solution in an ice bath and add thionyl chloride or oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 1-2 hours. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Formation: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution in an ice bath.

  • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Amine ReactantProduct NameExpected Bioactivity
BenzylamineN-benzyl-3-(diethylcarbamoyl)benzamidePotential Insect Repellent
Piperidine(3-(diethylcarbamoyl)phenyl)(piperdin-1-yl)methanonePotential Antimicrobial
AnilineN-phenyl-3-(diethylcarbamoyl)benzamidePotential Antifungal

Visualization of Pathway A:

Pathway_A start This compound intermediate 3-(diethylcarbamoyl)benzoic acid start->intermediate Protocol 1: Selective Saponification (NaOH, MeOH/H₂O, Reflux) product Bioactive Amide Derivatives intermediate->product Protocol 2: Amide Coupling (1. SOCl₂ or (COCl)₂ 2. R¹R²NH, Et₃N)

Caption: Synthetic route to bioactive amides from this compound.

Pathway B: Synthesis of Bioactive Derivatives from 3-(hydroxymethyl)-N,N-diethylbenzamide

This pathway explores the synthetic utility of the alcohol functionality generated by the selective reduction of the methyl ester.

Protocol 3: Selective Reduction of the Methyl Ester

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and amides[5]. However, esters are generally more reactive towards LiAlH₄ than amides. By carefully controlling the reaction conditions (e.g., low temperature, stoichiometry of the reducing agent), selective reduction of the ester can be achieved[6].

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (0.5 eq) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the precipitate and wash it with THF.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: 3-(hydroxymethyl)-N,N-diethylbenzamide as a colorless oil or a low-melting solid.

Protocol 4: Synthesis of Ether Derivatives

Rationale: The resulting benzylic alcohol can be converted to a variety of ether derivatives, which may exhibit interesting biological properties. The Williamson ether synthesis is a reliable method for this transformation.

Materials:

  • 3-(hydroxymethyl)-N,N-diethylbenzamide

  • Anhydrous dimethylformamide (DMF) or THF

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 3-(hydroxymethyl)-N,N-diethylbenzamide (1.0 eq) in anhydrous DMF or THF.

  • Cool the solution in an ice bath and add NaH (1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualization of Pathway B:

Pathway_B start This compound intermediate 3-(hydroxymethyl)-N,N-diethylbenzamide start->intermediate Protocol 3: Selective Reduction (LiAlH₄, THF, 0°C) product Bioactive Ether/Ester Derivatives intermediate->product Protocol 4: Williamson Ether Synthesis (NaH, R-X)

Caption: Synthetic route to bioactive derivatives from the alcohol intermediate.

Conclusion and Future Directions

The protocols and strategies outlined in these application notes provide a solid foundation for the synthesis of novel bioactive molecules derived from this compound. The N,N-diethylbenzamide scaffold, a key feature of the highly successful insect repellent DEET, serves as a compelling starting point for the development of new agents with potential applications in pest control, antimicrobial therapy, and other areas of drug discovery. Researchers are encouraged to utilize these methods to generate libraries of compounds for biological screening and to further explore the structure-activity relationships of this promising class of molecules.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Fradin, M. S. (1998). Mosquitoes and Mosquito Repellents: A Clinician's Guide. Annals of Internal Medicine, 128(11), 931–940. [Link]

  • Katz, T. M., Miller, J. H., & Hebert, A. A. (2008). Insect repellents: historical perspectives and new developments. Journal of the American Academy of Dermatology, 58(5), 865–871. [Link]

  • Kitchen, L. W., Lawrence, K. L., & Coleman, R. E. (2009). The role of the United States military in the development of vector control products, including insect repellents, insecticides, and bed nets. Journal of vector ecology, 34(1), 50–61. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons. [Link]

  • Wade, L. G. (2016). Organic Chemistry. Pearson. [Link]

  • Wang, B. (2010). Amide bond formation. John Wiley & Sons. [Link]

  • Loudon, G. M., & Parise, J. (2015). Organic Chemistry. W. H. Freeman. [Link]

  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin. [Link]

Sources

Application Note: Methyl 3-(diethylcarbamoyl)benzoate as a Functional Co-monomer in the Synthesis of Modified Aromatic Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the incorporation of Methyl 3-(diethylcarbamoyl)benzoate as a functional co-monomer in the synthesis of aromatic polyesters. While not a traditional monomer for polymerization, its unique structure allows for the introduction of pendant diethylcarbamoyl groups onto a polyester backbone. This modification can significantly alter the physicochemical properties of the resulting polymer, such as solubility, thermal stability, and potential for secondary reactions. This application note outlines a proposed synthetic protocol based on established polycondensation principles and discusses the potential applications of these novel functionalized polymers in fields such as drug delivery and specialty materials.

Introduction: The Rationale for Functionalized Polyesters

Aromatic polyesters are a class of polymers known for their excellent thermal and mechanical properties. However, their applications can be limited by poor solubility and lack of functional groups for further modification. The introduction of functional pendant groups onto the polymer backbone is a powerful strategy to tailor polymer properties for specific applications.

This compound is a unique molecule that can be explored as a co-monomer in polyester synthesis. The methyl ester group provides a reactive site for polycondensation reactions with diols, while the chemically robust diethylcarbamoyl group remains as a pendant moiety. This allows for the creation of polyesters with regularly spaced functional groups, opening avenues for new materials with enhanced properties. The presence of the carbamoyl group is anticipated to improve solubility in organic solvents and introduce a site for potential hydrogen bonding, which can influence the polymer's morphology and drug-polymer interactions.

Chemistry of Polymerization: A Proposed Pathway

We propose the synthesis of a modified aromatic polyester via a melt polycondensation reaction. This method is widely used for the industrial production of polyesters and can be adapted for the inclusion of functional co-monomers. The proposed reaction involves three key components:

  • Aromatic Dicarboxylic Acid (or its methyl ester): Forms the primary backbone of the polyester. Dimethyl terephthalate is a common and suitable choice.

  • Diol: Reacts with the dicarboxylic acid to form the ester linkages. Ethylene glycol is a standard diol used in polyester synthesis.

  • This compound (Functional Co-monomer): Is incorporated into the polymer chain to introduce the pendant diethylcarbamoyl groups.

The polymerization would proceed in two stages: an initial transesterification step followed by a polycondensation step at high temperature and under vacuum to drive the reaction to completion and achieve a high molecular weight.

Reaction Scheme:

G cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product DMT Dimethyl Terephthalate Transesterification Transesterification (Methanol Removal) DMT->Transesterification EG Ethylene Glycol EG->Transesterification MDCB This compound MDCB->Transesterification Polycondensation Polycondensation (Ethylene Glycol Removal) Transesterification->Polycondensation Oligomers Polymer Functionalized Aromatic Polyester Polycondensation->Polymer

Caption: Proposed reaction workflow for the synthesis of a functionalized aromatic polyester.

Detailed Experimental Protocol

This protocol is a proposed starting point and may require optimization depending on the desired polymer characteristics.

Materials and Equipment
Material/EquipmentSpecifications
Dimethyl terephthalatePolymer grade
Ethylene glycolAnhydrous
This compound>98% purity
Zinc Acetate (Catalyst)Dihydrate
Antimony Trioxide (Catalyst)High purity
Triphenyl Phosphate (Stabilizer)Reagent grade
Glass reactor with stirrer, condenser, and vacuum500 mL
Heating mantle with temperature controller---
Vacuum pump<1 Torr
Nitrogen inlet---
Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble the glass reactor with a mechanical stirrer, a condenser, a nitrogen inlet, and a connection to a vacuum pump. Ensure all glassware is dry.

  • Charging Reactants: Charge the reactor with dimethyl terephthalate, ethylene glycol, and this compound. The molar ratio of diol to total diacid/ester components should be approximately 1.2:1 to compensate for glycol loss. The molar percentage of this compound can be varied to control the degree of functionalization.

  • Catalyst Addition: Add the zinc acetate catalyst.

  • Transesterification:

    • Heat the mixture to 150-200°C under a slow stream of nitrogen.

    • Methanol will be evolved as a byproduct of the transesterification reaction and should be collected in the condenser.

    • Continue this step until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-3 hours.

  • Polycondensation:

    • Add the antimony trioxide catalyst and triphenyl phosphate stabilizer to the reactor.

    • Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 Torr.

    • Ethylene glycol will distill off as the polycondensation proceeds.

    • The viscosity of the reaction mixture will increase significantly. Monitor the stirrer torque as an indicator of molecular weight build-up.

    • Continue the reaction for 2-4 hours under high vacuum.

  • Polymer Recovery:

    • Once the desired viscosity is reached, cool the reactor under nitrogen.

    • The resulting polymer can be extruded from the reactor or dissolved in a suitable solvent (e.g., a mixture of phenol and tetrachloroethane) for further purification.

  • Purification:

    • If dissolved, precipitate the polymer by pouring the solution into a non-solvent such as methanol.

    • Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and oligomers.

    • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Process Flow Diagram

G A Charge Reactants & Catalysts B Heat to 150-200°C under N2 A->B C Transesterification (Collect Methanol) B->C D Add Polycondensation Catalysts C->D E Heat to 250-280°C & Apply Vacuum D->E F Polycondensation (Collect Ethylene Glycol) E->F G Cool under N2 F->G H Recover Polymer G->H I Purify by Precipitation H->I J Dry under Vacuum I->J K Characterize Polymer J->K

Caption: Step-by-step workflow for the synthesis and purification of the functionalized polyester.

Characterization and Expected Properties

The resulting polymer should be characterized using standard techniques to determine its structure, molecular weight, and thermal properties.

Characterization TechniqueExpected Information
¹H NMR Spectroscopy Confirmation of the incorporation of the diethylcarbamoylbenzoate moiety and determination of the co-monomer ratio in the polymer chain.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of the glass transition temperature (Tg) and melting temperature (Tm), if any. The pendant group may disrupt crystallinity.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the polymer.
Solubility Tests Evaluation of the solubility in a range of common organic solvents. The diethylcarbamoyl group is expected to enhance solubility.

Potential Applications in Drug Development

The introduction of the diethylcarbamoyl pendant group can impart unique properties to the polyester, making it a candidate for various applications in drug development:

  • Drug Delivery Vehicles: The modified polymer could be formulated into nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents. The carbamoyl group may enhance drug loading and modulate the release profile.

  • Excipients for Amorphous Solid Dispersions: The polymer's potential for improved solubility and hydrogen bonding interactions could make it an effective carrier for poorly soluble drugs, enhancing their bioavailability.

  • Biomaterial Coatings: The functionalized polyester could be used as a coating for medical devices to improve biocompatibility or to immobilize bioactive molecules.

Conclusion

The use of this compound as a functional co-monomer presents a promising, yet largely unexplored, avenue for the development of novel aromatic polyesters. The protocol outlined in this application note provides a solid foundation for researchers to begin synthesizing and evaluating these materials. The unique properties imparted by the pendant diethylcarbamoyl group could lead to significant advancements in the fields of drug delivery, biomaterials, and specialty polymers. Further research is encouraged to fully elucidate the structure-property relationships of these new materials and to explore their full potential.

References

  • Odian, G.
  • Stevens, M. P. Polymer Chemistry: An Introduction, 3rd ed.; Oxford University Press, 1999.
  • Pascault, J.-P.; Williams, R. J. J. Polyester-Based Plastics and Resins In Ullmann's Encyclopedia of Industrial Chemistry; Wiley-VCH, 2010.
  • Carothers, W. H. "Polymers and Polyfunctionality." Transactions of the Faraday Society1936, 32, 39–53.
  • Goodman, I., Ed. Handbook of Polyester Molding Compounds and Molding Technology; Springer, 1986.
  • Rogers, M. E.; Long, T. E., Eds. Synthetic Methods in Step-Growth Polymers; Wiley-Interscience, 2003.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(diethylcarbamoyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your experimental outcomes. Our focus is on providing scientifically sound and practical advice to navigate the common challenges encountered during this specific amide bond formation.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound typically involves the formation of an amide bond between 3-(methoxycarbonyl)benzoic acid and diethylamine. This reaction, while seemingly straightforward, presents several challenges that can impact yield and purity. The presence of two reactive carbonyl groups—a carboxylic acid and a methyl ester—on the starting material necessitates careful selection of reagents and reaction conditions to ensure selective amidation of the carboxylic acid without affecting the ester functionality.

This guide will delve into the critical aspects of this synthesis, from the selection of coupling reagents to purification strategies, providing you with the necessary tools to achieve high-yield and high-purity synthesis of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and reliable method is the direct amide coupling of 3-(methoxycarbonyl)benzoic acid with diethylamine using a suitable coupling reagent. This approach offers high selectivity for the carboxylic acid over the methyl ester, especially when conducted under mild conditions. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in combination with an additive like HOBt (1-hydroxybenzotriazole) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The most significant side reactions include:

  • Hydrolysis of the methyl ester: Under harsh acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, leading to the formation of isophthalic acid as a byproduct.[3][4]

  • Reaction at the ester carbonyl: While less likely with standard amide coupling reagents, highly reactive conditions could potentially lead to aminolysis of the methyl ester, forming a diamide byproduct.

  • Formation of unreactive salts: The acidic proton of the carboxylic acid can react with the basic diethylamine to form a salt, which can be less reactive towards coupling agents. The use of a non-nucleophilic base can mitigate this issue.[5]

  • Racemization (if applicable to derivatives): While not relevant for this specific molecule, if chiral starting materials were used, racemization can be a concern with some coupling reagents.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (3-(methoxycarbonyl)benzoic acid), the product (this compound), and any potential byproducts. The disappearance of the starting carboxylic acid spot is a good indicator of reaction completion.

Q4: What is the best method for purifying the final product?

A4: The purification strategy will depend on the nature of the impurities.

  • Aqueous workup: A standard aqueous workup involving washing the organic layer with a dilute acid (to remove unreacted diethylamine and any basic byproducts), followed by a wash with a dilute base (to remove unreacted 3-(methoxycarbonyl)benzoic acid), and finally with brine is a crucial first step.

  • Column chromatography: If the crude product contains impurities with similar polarity, flash column chromatography on silica gel is often necessary to obtain a highly pure product.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[6]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Yield Ineffective activation of the carboxylic acid: The chosen coupling reagent may not be suitable for this specific substrate.- Switch to a more potent coupling reagent like HATU or COMU. - Ensure the coupling reagent is fresh and has been stored correctly.
Formation of an unreactive carboxylate salt: The carboxylic acid and diethylamine have formed a stable salt.- Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture before adding the coupling reagent.[2]
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.- Monitor the reaction closely by TLC until the starting material is consumed. - Gently warming the reaction mixture (e.g., to 40-50 °C) may increase the reaction rate, but be mindful of potential side reactions.
Presence of Starting Material in the Final Product Insufficient coupling reagent: Not enough activating agent was used to convert all of the carboxylic acid.- Use a slight excess (1.1-1.2 equivalents) of the coupling reagent.
Inefficient workup: The basic wash was not effective in removing the unreacted carboxylic acid.- Ensure the pH of the aqueous layer is basic (pH > 8) during the base wash. - Perform multiple extractions with the basic solution.
Presence of Isophthalic Acid Impurity Hydrolysis of the methyl ester: The reaction conditions were too harsh (e.g., high temperature, strong acid or base).- Use mild reaction conditions (room temperature if possible). - Avoid prolonged exposure to acidic or basic conditions during workup.[3]
Difficult Purification Formation of byproducts with similar polarity to the product. - Optimize the reaction conditions to minimize byproduct formation. - Experiment with different solvent systems for column chromatography to achieve better separation.[6]

Experimental Protocols

General Protocol for the Synthesis of this compound using HATU

This protocol provides a starting point for the synthesis. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • 3-(Methoxycarbonyl)benzoic acid

  • Diethylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(methoxycarbonyl)benzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add diethylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 3-(methoxycarbonyl)benzoic acid in anhydrous DMF add_reagents Add HATU and DIPEA start->add_reagents add_amine Add Diethylamine add_reagents->add_amine reaction Stir at room temperature add_amine->reaction dilute Dilute with Ethyl Acetate reaction->dilute wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: A typical workflow for the synthesis and purification of this compound.

Mechanistic Insights: The Role of the Coupling Reagent

Amide bond formation between a carboxylic acid and an amine is not spontaneous due to the unfavorable acid-base reaction that forms a non-reactive carboxylate salt. Coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

mechanism_overview cluster_activation Carboxylic Acid Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation acid 3-(Methoxycarbonyl)benzoic Acid activated_intermediate Activated Intermediate (e.g., O-acylisourea) acid->activated_intermediate + Coupling Reagent coupling_reagent Coupling Reagent (e.g., HATU) tetrahedral_intermediate Tetrahedral Intermediate activated_intermediate->tetrahedral_intermediate amine Diethylamine amine->tetrahedral_intermediate Nucleophilic Attack product This compound tetrahedral_intermediate->product Collapse byproduct Byproduct (e.g., Urea derivative) tetrahedral_intermediate->byproduct Release

Caption: A simplified overview of the general mechanism of amide bond formation using a coupling reagent.

Conclusion

The successful synthesis of this compound hinges on the careful selection of reaction conditions to favor the selective amidation of the carboxylic acid functionality. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product. Remember that each reaction may require some degree of optimization, and systematic experimentation is key to achieving the best results.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • PubChem. (n.d.). 3-(Methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Online Inhibitor. (2026). Optimizing Amide Bond Formation: Practical Scenarios for Bench Scientists. Retrieved from [Link]

  • MDPI. (2021). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Architecture

Target Molecule: Methyl 3-(diethylcarbamoyl)benzoate Primary Precursor: Monomethyl isophthalate (MMIP) Critical Challenge: Chemoselectivity. You must amidate the free carboxylic acid at position 3 without degrading the methyl ester at position 1.

The synthesis of this molecule relies on the kinetic differentiation between an activated acyl group (acid chloride or active ester) and the stable methyl ester. While the methyl ester is generally stable, the presence of a nucleophilic secondary amine (diethylamine) creates a risk of competitive aminolysis , leading to the formation of the diamide impurity.

Reaction Pathway Visualization

The following diagram illustrates the desired pathway versus the two most common failure modes (Side Reactions).

ReactionPathways Start Monomethyl Isophthalate (MMIP) Activated Activated Intermediate (Acid Chloride/Active Ester) Start->Activated Activation (SOCl2 or EDC) Diacid IMPURITY B Isophthalic Acid (Hydrolysis) Start->Diacid Saponification Target TARGET PRODUCT This compound Activated->Target Diethylamine (Kinetic Control) Activated->Diacid Moisture / Aqueous Workup (Hydrolysis) Diamide IMPURITY A N,N,N',N'-Tetraethylisophthalamide (Over-reaction) Target->Diamide Excess Amine / Heat (Ester Aminolysis)

Figure 1: Reaction architecture showing the kinetic window for target formation vs. thermodynamic sinks (impurities).

Critical Impurity Profiling

Before troubleshooting, identify which side reaction is occurring based on your analytical data (LC-MS/NMR).

Impurity NameStructure CharacteristicsOriginRoot Cause
Impurity A (Diamide) N,N,N',N'-Tetraethylisophthalamide Loss of Methyl singlet (~3.9 ppm).Double integration of ethyl signals.Aminolysis Reaction temperature too high; Reaction time too long; Large excess of diethylamine used.
Impurity B (Diacid) Isophthalic Acid Loss of Methyl singlet.Broad OH peak (10-12 ppm).Hydrolysis Wet solvents; Incomplete activation followed by aqueous quench; pH > 10 during workup.
Impurity C (Anhydride) Mixed/Symmetric Anhydride Split carbonyl peaks in IR/NMR.Dimerization Insufficient amine added; Activation agent (e.g., ClCOOEt) added too fast without amine present.

Troubleshooting & Optimization Guides

Scenario 1: "I am seeing significant amounts of the Diamide (Impurity A)."

The Mechanism: Diethylamine is a nucleophile. While it reacts faster with the acid chloride, it will eventually attack the methyl ester, especially if the reaction is heated to reflux or left overnight.

Corrective Actions:

  • Temperature Control: Perform the amine addition at 0°C . Do not exceed Room Temperature (25°C) during the reaction.

  • Stoichiometry: Do not use a large excess of diethylamine. Use 1.05 - 1.1 equivalents . If you need a base to scavenge HCl, use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) for the excess, rather than diethylamine itself.

  • Quench Protocol: Quench the reaction immediately upon consumption of the starting material (monitor via TLC/HPLC). Do not let it stir overnight "just to be safe."

Scenario 2: "My yield is low, and I recovered Isophthalic Acid."

The Mechanism: The methyl ester is electron-deficient due to the aromatic ring, making it susceptible to base-catalyzed hydrolysis (saponification) during the workup.

Corrective Actions:

  • Workup pH: Avoid strong basic washes (like 1M NaOH) to remove unreacted acid. Use saturated NaHCO₃ (mild base) or maintain pH < 9.

  • Dry Solvents: Ensure your DCM or THF is anhydrous. Water competes with the amine for the acid chloride, reverting it to the acid.

Scenario 3: "The reaction stalled; I have unreacted Monomethyl Isophthalate."

The Mechanism: Activation failure. The carboxylic acid was not converted to the acid chloride or active ester.

Corrective Actions:

  • Catalyst: If using Thionyl Chloride, add a drop of DMF as a catalyst. This forms the Vilsmeier-Haack reagent in situ, drastically speeding up acid chloride formation.

  • Reagent Quality: Thionyl chloride degrades over time. Distill it or use a fresh bottle if conversion is poor.

Standardized Experimental Protocols

Method A: Acid Chloride Route (Robust & Scalable)

Recommended for >5g scale.

  • Activation: In a dry flask under N₂, dissolve Monomethyl isophthalate (1.0 eq) in anhydrous DCM (5 mL/mmol).

  • Reagent: Add Thionyl Chloride (1.5 eq) and catalytic DMF (2-3 drops).

  • Reflux: Heat to reflux (40°C) for 2 hours. Monitor conversion (aliquot quenched with MeOH should show dimethyl isophthalate on TLC).

  • Concentration: Evaporate solvent and excess SOCl₂ completely (use a toluene azeotrope if necessary) to yield the crude acid chloride.

  • Amidation: Redissolve residue in dry DCM. Cool to 0°C .

  • Addition: Add Triethylamine (1.2 eq) followed by dropwise addition of Diethylamine (1.05 eq).

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Workup: Wash with 1M HCl (to remove amines), then Sat. NaHCO₃ (to remove unreacted acid), then Brine. Dry over MgSO₄.

Method B: Coupling Agent Route (Mild Conditions)

Recommended for <1g scale or parallel synthesis.

  • Dissolution: Dissolve Monomethyl isophthalate (1.0 eq) in DMF or DCM.

  • Coupling: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 mins to form the active ester.

  • Addition: Add Diethylamine (1.1 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at RT for 4-16 hours.

  • Note: This method rarely produces the Diamide impurity but is harder to purify due to urea byproducts.

Decision Logic for Troubleshooting

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Analyze Crude NMR/LCMS CheckImpurity Identify Major Impurity Start->CheckImpurity Diamide Diamide Present? (Double Et peaks) CheckImpurity->Diamide Diacid Diacid Present? (No Methyl Ester) CheckImpurity->Diacid SM Unreacted SM? CheckImpurity->SM ActionDiamide Reduce Temp to 0°C Reduce Amine Eq to 1.05 Diamide->ActionDiamide ActionDiacid Dry Solvents Use Milder Base (NaHCO3) Diacid->ActionDiacid ActionSM Add DMF Catalyst Check Thionyl Chloride Quality SM->ActionSM

Figure 2: Troubleshooting decision tree based on crude product analysis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Section 16-74: Aminolysis of Esters).

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate (Demonstrating ester stability/reactivity in meta-substituted benzoates). Org.[1][2] Synth. 8, 76.

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Discussion on tetrahedral intermediates in acyl substitution).

Sources

"Methyl 3-(diethylcarbamoyl)benzoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Methyl 3-(diethylcarbamoyl)benzoate (CAS: 126926-38-3). This document synthesizes chemical stability data, degradation mechanisms, and troubleshooting protocols to ensure experimental integrity.

Product Identity & Core Properties
  • Chemical Name: this compound[1][2][3][4][5][6][7]

  • CAS Number: 126926-38-3[1][2][8][9]

  • Molecular Formula: C₁₃H₁₇NO₃

  • Molecular Weight: 235.28 g/mol

  • Functional Groups: Methyl Ester (C-1), Diethylamide (C-3)

  • Key Application: Pharmaceutical intermediate, metabolic tracer (often used in deuterated form, d10), and analog in DEET-related research.

Part 1: Stability Profile & Storage (FAQ)

Q: What is the primary stability risk for this compound? A: The methyl ester moiety is the "weak link." While the diethylamide group is robust, the ester is susceptible to hydrolysis in the presence of moisture, acids, or bases. This converts the molecule into its corresponding carboxylic acid, 3-(diethylcarbamoyl)benzoic acid.

Q: Can I store this compound in solution? A: Short-term storage (<24 hours) is acceptable in anhydrous aprotic solvents (e.g., DMSO, Acetonitrile).

  • Avoid: Alcohols (Methanol, Ethanol) for long-term storage. Transesterification can occur, especially if trace acid/base catalysts are present.

  • Avoid: Aqueous buffers, particularly at pH > 8.0 or pH < 4.0, which accelerate ester hydrolysis.

Q: Is the compound light-sensitive? A: Like many benzoate derivatives, it possesses UV absorption bands. While not highly photosensitive, prolonged exposure to direct UV light can induce radical-mediated degradation or oxidation of the N-ethyl groups. Store in amber vials.

Q: What are the recommended storage conditions? A:

  • Solid State: -20°C, desiccated.

  • Solution: -80°C in anhydrous DMSO. Avoid repeated freeze-thaw cycles to prevent moisture condensation.

Part 2: Degradation Pathways (Technical Deep Dive)

Understanding the degradation hierarchy is critical for interpreting LC-MS data and purity analysis.

Mechanism 1: Ester Hydrolysis (Primary Pathway)

The most rapid degradation occurs at the ester bond. Under basic conditions (saponification) or acidic conditions, the methoxy group is displaced by a hydroxyl group.

  • Result: Formation of 3-(diethylcarbamoyl)benzoic acid (MW: 221.25).

  • Mass Shift: -14 Da (Loss of CH₂).

Mechanism 2: Amide Hydrolysis (Secondary Pathway)

The diethylamide bond is significantly more stable due to resonance stabilization. However, under extreme stress (e.g., refluxing in strong acid/base), it will hydrolyze.

  • Result: Formation of Monomethyl isophthalate (if ester survives) or Isophthalic acid (if both hydrolyze).

  • Mass Shift: Loss of diethylamine (-73 Da) and gain of OH (+17 Da) = Net -56 Da.

Mechanism 3: Transesterification (Solvent Induced)

If dissolved in ethanol, the methyl ester can exchange with the solvent.

  • Result: Ethyl 3-(diethylcarbamoyl)benzoate.

  • Mass Shift: +14 Da (Methyl to Ethyl).

Visualizing the Degradation Tree

DegradationPathways Parent This compound (MW 235.28) Acid 3-(diethylcarbamoyl)benzoic acid (MW 221.25) [Primary Degradant] Parent->Acid Hydrolysis (Fast) +H2O, -MeOH AmideHydrolysis Monomethyl isophthalate (MW 180.16) [Rare/Harsh Conditions] Parent->AmideHydrolysis Amide Hydrolysis (Slow) +H2O, -HNEt2 EthylAnalog Ethyl 3-(diethylcarbamoyl)benzoate (MW 249.31) [Artifact in Ethanol] Parent->EthylAnalog Transesterification (In EtOH) FinalProduct Isophthalic Acid (MW 166.13) [Ultimate Degradant] Acid->FinalProduct Amide Hydrolysis (Harsh Conditions) AmideHydrolysis->FinalProduct Ester Hydrolysis

Figure 1: Degradation pathways of this compound showing primary (solid red) and secondary (dashed) routes.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "I see a peak at m/z 222 (M+H) in my LC-MS spectrum."

  • Diagnosis: This is the [M+H]⁺ ion of the free acid, 3-(diethylcarbamoyl)benzoic acid.

  • Cause: Hydrolysis occurred.[10][11] This is common if the sample was stored in water/methanol mixtures or if the LC-MS mobile phase pH is extreme.

  • Solution: Check the pH of your buffers. Ensure the sample solvent is anhydrous. Analyze immediately after preparation.

Issue 2: "My calibration curve is non-linear at low concentrations."

  • Diagnosis: Adsorption or degradation.

  • Cause: At low concentrations (ng/mL), the percentage of compound lost to glass surfaces or hydrolysis becomes significant.

  • Solution: Use silanized glass vials or polypropylene. Add 0.1% Formic Acid to the solvent to stabilize the ester (if neutral pH is causing hydrolysis) or switch to a non-protic solvent like Acetonitrile.

Issue 3: "I observe a 'ghost' peak eluting later than my main peak."

  • Diagnosis: Transesterification artifact.

  • Cause: Did you dissolve the sample in Ethanol or Isopropanol?

  • Solution: Switch sample diluent to Acetonitrile or Methanol (if Methanol is the ester group, it won't change the mass, but it prevents trans-esterification to ethyl/propyl forms).

Part 4: Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To validate analytical methods and identify degradation products.

Stress ConditionReagentConditionsExpected Outcome
Acid Hydrolysis 0.1 N HCl60°C for 4 hoursPartial conversion to Acid form (MW 221).
Base Hydrolysis 0.1 N NaOHRoom Temp for 1 hour Rapid/Full conversion to Acid form .
Oxidation 3% H₂O₂Room Temp for 24 hoursPotential N-oxide formation (+16 Da) or N-dealkylation.
Thermal Solid State60°C for 7 daysMinimal degradation expected (unless moisture present).
Protocol B: HPLC Separation of Ester and Acid

Purpose: To separate the parent ester from its primary hydrolysis product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-10 min: 10% -> 90% B (Linear Gradient)

    • 10-12 min: 90% B (Wash)

  • Rationale: The Acid (hydrolysis product) is more polar and will elute earlier than the neutral Ester (parent). The acidic mobile phase suppresses ionization of the carboxylic acid, sharpening the peak shape.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 182772, this compound. Retrieved January 31, 2026, from [Link]

  • Wang, S. et al. (2014). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET).[12] Journal of Chemical Education. (Contextual reference for diethylbenzamide stability). Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Amide Bond Formation with Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Steric Challenges

Welcome to our technical resource center. As a Senior Application Scientist, I've seen firsthand how the seemingly routine amide coupling can become a significant bottleneck, especially when dealing with sterically hindered substrates. These reactions, critical in pharmaceutical and materials science, often fail with standard protocols, leading to low yields, frustrating side reactions, or no product at all.

This guide is structured to help you diagnose and solve these complex coupling challenges. We will move beyond simple protocol recitation to explore the underlying chemical principles, empowering you to make informed decisions for your specific system.

Troubleshooting Guide: Common Issues & Strategic Solutions

Problem 1: Low to No Product Conversion

This is the most frequent issue when one or both coupling partners are sterically demanding. The amine's lone pair is either too inaccessible or its nucleophilicity is too low to attack the activated carboxylic acid intermediate.[1][2]

  • Insufficient Carboxylic Acid Activation: Standard coupling reagents may not generate an active ester that is reactive enough to overcome the high energy barrier of reacting with a hindered amine.[1]

    • Solution 1: Escalate to High-Potency Coupling Reagents. Uronium/guanidinium salts like HATU, HCTU, and COMU are exceptionally effective for hindered systems.[3][4] COMU, in particular, is noted for its high reactivity and improved safety profile compared to benzotriazole-based reagents.[4][5] Phosphonium salts like PyBOP and PyAOP are also powerful alternatives.[4][6]

    • Solution 2: Switch to a Different Activation Mechanism. If active esters are failing, consider forming an acyl halide in situ.

      • Acyl Chlorides/Fluorides: Converting the carboxylic acid to a highly reactive acyl chloride (using SOCl₂ or oxalyl chloride) or acyl fluoride (using TFFH or BTFFH) can often drive the reaction to completion.[2][7] This approach is particularly effective for electron-deficient and sterically hindered amines.[2][8][7]

      • Propylphosphonic Anhydride (T3P®): T3P® is a versatile and powerful reagent that forms a mixed anhydride intermediate, which is highly reactive towards even weak nucleophiles. A key advantage is that its byproducts are water-soluble, simplifying purification.[9][10]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for pushing these sluggish reactions forward.

    • Solution 1: Increase Reaction Temperature. Unlike many standard couplings performed at room temperature, hindered systems often require thermal energy. Reactions can be heated, sometimes to reflux, to provide the necessary activation energy.[2][11] Microwave heating can also be effective for accelerating slow couplings.[12]

    • Solution 2: Optimize Solvent Choice. While DMF and DCM are common, they may not be optimal for all systems.[13][14][15] For some hindered couplings, less polar solvents like toluene or THF can be beneficial.[3][11]

    • Solution 3: Re-evaluate Your Base. The base's role is not just to scavenge acid. Its steric profile and basicity matter. A non-nucleophilic, hindered base like DIPEA (Hünig's base) or 2,6-lutidine is standard. However, for very slow couplings using reagents like T3P®, pyridine has been shown to be particularly effective.[16]

Here is a logical decision tree to guide your experimental plan when initial attempts fail.

G start Low / No Yield (Standard Conditions: e.g., EDC/HOBt) reagent Upgrade Coupling Reagent (e.g., HATU, COMU, T3P®) start->reagent Step 1 temp Increase Reaction Temperature (e.g., 50-100 °C, Microwave) reagent->temp Step 2 check1 Still Low Yield? temp->check1 mechanism Change Activation Mechanism (Form Acyl Halide) check1->mechanism Yes success Success: Optimize & Characterize check1->success No acyl_chloride Use SOCl₂ or (COCl)₂ mechanism->acyl_chloride acyl_fluoride Use BTFFH or TFFH mechanism->acyl_fluoride check2 Still Low Yield? acyl_chloride->check2 acyl_fluoride->check2 fail Consult Specialist: Consider Alternative Synthetic Route check2->success No check2->fail Yes

Caption: Troubleshooting workflow for low-yield amide couplings.

Problem 2: Epimerization/Racemization of Chiral Centers

For researchers in drug development, maintaining chiral purity is paramount. The harsh conditions sometimes required for hindered couplings can increase the risk of epimerization, especially at the α-carbon of the activated carboxylic acid.[17][18]

  • Oxazolone Formation: The primary mechanism for racemization involves the formation of a planar oxazolone intermediate from the activated amino acid.[17] A strong base can deprotonate the α-carbon of this intermediate, leading to a loss of stereochemistry.[17]

    • Solution 1: Use Racemization-Suppressing Additives. Additives like 1-hydroxybenzotriazole (HOBt) were developed specifically to reduce racemization by converting the highly reactive O-acylisourea intermediate into a less-reactive HOBt-ester, minimizing oxazolone formation.[19][20] More modern additives like HOAt and especially OxymaPure are even more effective at suppressing racemization while maintaining high coupling efficiency.[3][21][22] COMU is a standalone coupling reagent that has the Oxyma moiety built-in.[5][20]

    • Solution 2: Control the Base. Use the minimum amount of base necessary for the reaction.[17] Aminium/uronium reagents like HATU/HBTU often require 2 equivalents of base, whereas COMU may only require one, reducing the risk.[4] If possible, run the reaction under base-free conditions, for example by using the amine component as its free base rather than a salt.[3]

    • Solution 3: Lower the Temperature. Perform the coupling at a lower temperature (e.g., 0 °C) to slow the rate of epimerization relative to the rate of coupling.[17][23]

    • Solution 4: Pre-activation Time. Minimize the time the carboxylic acid sits in its activated state before the amine is introduced. A short pre-activation time (1-5 minutes) is often recommended.[17]

Problem 3: Difficulties in Purification

Even when the reaction works, removing byproducts from powerful coupling reagents can be challenging.

  • Reagent Byproducts:

    • Carbodiimides (DCC/EDC): DCC produces dicyclohexylurea (DCU), which is notoriously difficult to remove as it is insoluble in most organic solvents.[4][24] EDC, a water-soluble carbodiimide, is a much better choice as its urea byproduct can be easily removed with a simple aqueous wash.[3][25]

    • Uronium/Phosphonium Salts (HATU/PyBOP): These reagents and their byproducts are typically water-soluble and can be removed with aqueous extraction.[25]

    • T3P®: The phosphonic acid byproducts of T3P® are highly water-soluble and are easily removed by a basic aqueous wash (e.g., with NaHCO₃ solution).[10]

  • Unreacted Starting Material: Due to the challenging nature of the reaction, it's common to have unreacted acid or amine.

    • Solution 1: Aqueous Extraction. A standard acid/base workup is highly effective. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and bases, followed by a wash with a dilute base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid and acidic additives like Oxyma.[25]

    • Solution 2: Scavenger Resins. For particularly difficult separations, solid-phase extraction (SPE) using scavenger resins can be employed. An acidic resin (like SCX) can be used to bind and remove excess amine.[26]

    • Solution 3: Recrystallization. If the desired amide product is a solid, recrystallization can be a highly effective method for purification, often superior to chromatography for removing trace impurities.[27]

Frequently Asked Questions (FAQs)

Q1: My starting amine is an aniline, which is a weak nucleophile. Which reagent do you recommend? A: For weakly nucleophilic or electron-deficient amines, you need a highly reactive electrophile.[2][28] The best approach is often to convert the carboxylic acid to an acyl chloride with oxalyl chloride or thionyl chloride, or to an acyl fluoride with a reagent like BTFFH.[2][8][7] Alternatively, powerful coupling reagents like HATU or COMU can be effective, but may require elevated temperatures.[15][28]

Q2: I'm trying to couple two very bulky fragments (e.g., a di-ortho-substituted aniline with a neopentyl-type carboxylic acid). Nothing seems to work. What's my last resort? A: This is a classic "no-go" scenario for many standard methods. Your best bet is to maximize the reactivity of the electrophile. Convert the acid to an acyl chloride using neat SOCl₂ at elevated temperatures, but be aware this can cause side reactions with sensitive functional groups.[16] Another powerful option is using T3P® in pyridine at reflux. If these fail, you may need to reconsider your overall synthetic strategy.

Q3: Can I use DMAP as a catalyst? A: While 4-Dimethylaminopyridine (DMAP) is an excellent acylation catalyst for alcohols, its use in hindered amide couplings can be detrimental. It may form a sterically demanding N-acyl DMAP intermediate that is too hindered to react with the amine, effectively stalling the reaction.[2][12] It's generally not recommended for these systems unless empirical evidence suggests otherwise.

Q4: How do I know if my carboxylic acid is activated? A: For some reagents, you can monitor the reaction by LCMS. You may be able to observe the disappearance of your carboxylic acid and the transient appearance of an activated intermediate (e.g., an HOBt or Oxyma ester).[16] However, these intermediates are often short-lived. The most reliable indicator is the formation of the desired amide product.

Key Experimental Protocols

Protocol 1: General Procedure for Hindered Coupling using COMU

This protocol provides a robust starting point for coupling a hindered carboxylic acid (1.0 eq) with a hindered amine (1.2 eq).

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 5-10 minutes.

  • Amine Addition: Add the hindered amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LCMS. If no reaction is observed after 2-4 hours, gradually increase the temperature to 50-80 °C.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aq. HCl, sat. aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.[27][29]

Protocol 2: Acyl Chloride Formation for Difficult Couplings

This protocol is for cases where standard coupling reagents fail.

  • Acyl Chloride Formation: In a flame-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Activation: Stir at room temperature for 1-2 hours until gas evolution ceases. The reaction is complete when a clear solution is formed.

  • Solvent Removal: Carefully remove the solvent and excess oxalyl chloride in vacuo.

  • Coupling: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. Cool the solution to 0 °C. In a separate flask, dissolve the hindered amine (1.1 eq) and a base (e.g., triethylamine or DIPEA, 2.2 eq) in anhydrous DCM.

  • Reaction: Slowly add the amine solution to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LCMS).

  • Workup & Purification: Perform an aqueous workup as described in Protocol 1 to remove amine salts and purify the product.

Data Summary Tables

Table 1: Comparison of Coupling Reagents for Hindered Systems

Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides EDC, DIC, DCCCost-effective, simple to use. EDC has water-soluble byproduct.[3]Generally low reactivity for hindered substrates.[6] DCC produces insoluble DCU byproduct.[4]
Uronium/Aminium HATU, HCTU, COMUHigh reactivity, fast kinetics, effective for hindered systems.[3][5]More expensive, byproducts require aqueous workup. Benzotriazole-based reagents have safety concerns.[21]
Phosphonium PyBOP, PyAOPVery high reactivity, low racemization.[4][6]Expensive, generates phosphine oxide byproducts.
Anhydride-Forming T3P®Highly reactive, broad scope, water-soluble byproducts.[9][10]Requires a base, can be corrosive.
Acyl Halide-Forming SOCl₂, (COCl)₂, BTFFHGenerates most reactive acylating species.[2][30] Excellent for unreactive amines.Harsh conditions, potential for side reactions, requires careful handling.[16][31]

Mechanistic Visualization

The core challenge in coupling hindered amines is overcoming the steric clash during the key bond-forming step.

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack Acid R¹-COOH ActiveEster Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->ActiveEster Activation Reagent Coupling Reagent Amine R²-NH₂ (Hindered Amine) ActiveEster->Amine Rate-Limiting Step Attack Steric Clash! Product R¹-CO-NH-R² (Amide Product) Amine->Product Successful Attack

Caption: Steric hindrance impeding nucleophilic attack.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Hazra, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • Hazra, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • National Institutes of Health (NIH). (2017). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. [Link]

  • Albericio, F., et al. (2017). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • National Institutes of Health (NIH). (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2021). Epimerisation in Peptide Synthesis. [Link]

  • ResearchGate. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • National Institutes of Health (NIH). (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Royal Society of Chemistry. [Link]

  • Reddit r/Chempros. (2020). Looking for some advice for purification of diamide. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Royal Society of Chemistry. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]

  • Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to s.... [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

  • UCL Discovery. (2020). A green chemistry perspective on catalytic amide bond formation. [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [https://www.chemguide.co.uk/mechanisms/addelim/amin acyl.html]([Link] acyl.html)

  • YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. [Link]

Sources

Improving the efficiency of methyl esterification of benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization & Troubleshooting of Benzoic Acid Methylation

Introduction & Triage

Welcome to the Advanced Synthesis Support Center. As Senior Application Scientists, we often see researchers default to standard Fischer esterification (


) for benzoic acids. While classic, this method is thermodynamically limited and often fails with sterically hindered or acid-sensitive substrates.

To maximize efficiency (defined here as


 conversion, minimal purification, and scalability), you must select the protocol that matches your substrate's electronic and steric profile.
Method Selection Decision Matrix

Use this logic flow to select the correct protocol for your specific benzoic acid derivative.

MethodSelection Start Start: Benzoic Acid Substrate CheckSterics Is the acid sterically hindered? (e.g., ortho-substituted) Start->CheckSterics CheckSensitive Is the substrate acid-sensitive? CheckSterics->CheckSensitive No MethodB Protocol B: Alkylation (MeI / K2CO3 / DMF) Best for Hindered Substrates CheckSterics->MethodB Yes (Ortho-subs) MethodA Protocol A: In-Situ Acyl Chloride (SOCl2 / MeOH) High Efficiency, Scalable CheckSensitive->MethodA No (Robust) MethodC Protocol C: TMS-Diazomethane (TMS-CHN2 / MeOH) Mild, Neutral pH CheckSensitive->MethodC Yes (Acid Labile) MethodD Protocol D: Dimethyl Carbonate (DMC / DBU) Green Chemistry High T MethodA->MethodD Alternative: Green Req.

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate constraints.

Protocol A: The "Standard" High-Efficiency Method (SOCl₂/MeOH)

Best for: Unhindered benzoic acids, quantitative conversion requirements, scale-up.

This method is superior to sulfuric acid catalysis because it generates the acyl chloride in situ or activates methanol irreversibly, driving the equilibrium to completion via the release of gaseous


 and 

.
The Mechanism

Unlike Fischer esterification, which is an equilibrium (


), this reaction is driven by entropy (gas evolution).

SOCl2Mechanism Substrate Benzoic Acid + SOCl2 Intermediate Activated Intermediate (Acyl Chlorosulfite) Substrate->Intermediate Activation AcylChloride Acyl Chloride (R-COCl) Intermediate->AcylChloride - SO2 Product Methyl Ester + SO2(g) + HCl(g) AcylChloride->Product + MeOH

Figure 2: Irreversible activation pathway using Thionyl Chloride.

Optimized Protocol
  • Setup: Flame-dried RBF with a drying tube (CaCl₂) or

    
     inlet.
    
  • Solvent: Anhydrous Methanol (

    
     concentration relative to substrate).
    
  • Addition (0°C): Add Thionyl Chloride (

    
    , 1.5 - 2.0 equiv) dropwise to the methanol at 0°C. Note: This generates anhydrous HCl in situ.
    
  • Substrate: Add the benzoic acid in one portion.

  • Reaction: Warm to Room Temperature (RT) or Reflux (65°C) for 1-3 hours.

  • Workup: Concentrate in vacuo. The byproduct is gaseous; the residue is often pure ester.

Troubleshooting Guide (Protocol A)
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Old

(Hydrolyzed).
Distill

before use. It should be colorless, not yellow/orange.
Byproduct: Alkyl Chloride Reaction too hot during addition.Ensure

during

addition to prevent

conversion.
Sticky Residue Polymerization of substrate.If substrate has styrenyl groups, add radical inhibitor (BHT) or switch to Protocol B.

Protocol B: The "Hindered" Substrate Method (MeI/K₂CO₃)

Best for: 2,6-disubstituted benzoic acids (e.g., 2,6-dimethylbenzoic acid) where Fischer esterification fails due to steric blocking of the carbonyl carbon.

Why it works

This is an


 reaction , not an acyl substitution. The nucleophile is the carboxylate anion (oxygen), which is less sterically hindered than the carbonyl carbon. The electrophile is the small methyl iodide (

).
Optimized Protocol
  • Solvent: DMF (Dimethylformamide) is critical (polar aprotic promotes

    
    ).
    
  • Base:

    
     (1.5 - 2.0 equiv). Grind to fine powder to increase surface area.
    
  • Electrophile: Methyl Iodide (

    
    , 1.2 - 1.5 equiv). Warning: Neurotoxin.
    
  • Conditions: Stir at RT for 2-16 hours.

  • Workup: Dilute with water, extract into EtOAc. Wash organic layer extensively with water to remove DMF.[1]

Troubleshooting Guide (Protocol B)
SymptomProbable CauseCorrective Action
Reaction Stalls Particle size of Base.

must be finely ground. Commercial granules have low surface area.
DMF in Product Inefficient Workup.Wash organic layer 3x with water or 1x with

(5% aq) to strip DMF.
O-Alkylation vs C-Alkylation Phenolic groups present.If substrate has phenols, they will also methylate.[1] Use Protocol A or C for selectivity.

Protocol C: The "Mild & Selective" Method (TMS-Diazomethane)

Best for: Acid-sensitive substrates, small scales, precious compounds.

Technical Insight

Trimethylsilyldiazomethane (


) is a safer, non-explosive alternative to Diazomethane. It requires a proton source (MeOH) to generate the active methylating species.
Optimized Protocol
  • Solvent: Benzene/MeOH or Toluene/MeOH (3:2 ratio).

  • Reagent: Add

    
     (2.0 M in hexanes) dropwise until a persistent yellow color remains.
    
  • Time: Reaction is usually instantaneous (evolution of

    
     gas).
    
  • Quench: Add drop of Acetic Acid to destroy excess reagent (solution turns colorless).

Comparative Efficiency Data

The following table summarizes the efficiency metrics for each method based on internal application data.

FeatureProtocol A (

)
Protocol B (

)
Protocol C (

)
Protocol D (DMC/Green)
Steric Tolerance LowHigh MediumLow
Atom Economy MediumLow (Iodide waste)Low (Silane waste)High
Reaction Time 1-3 Hours4-16 Hours< 30 Mins12-24 Hours
Purification Evaporation Extraction/WashEvaporationFiltration
Safety Profile Corrosive/GasToxic (

)
Toxic/FlammableGreen/Safe

Advanced Troubleshooting (FAQ)

Q: I am using Protocol A (


). Can I add the 

directly to the benzoic acid?
A: Yes, but this changes the mechanism. Adding

to the acid first (often with a drop of DMF catalyst) forms the Acid Chloride .[2] You then add Methanol to quench it. This is more reactive and better for very difficult substrates, but it is more violent. For standard efficiency, pre-chilled

is safer and sufficient.

Q: My product hydrolyzes back to the acid during workup. A: This is common with electron-deficient esters (e.g., nitro-benzoic esters). Avoid basic washes (NaOH/NaHCO3). simply remove solvent and pass through a short plug of silica gel.

Q: How do I make this "Green"? A: Switch to Dimethyl Carbonate (DMC) .

  • Conditions: DMC (solvent & reagent), 10 mol%

    
    , Reflux (
    
    
    
    ).
  • Note: This often requires an autoclave or sealed tube to reach temperatures

    
     for efficient methylation without specific catalysts like DBU.
    

References

  • Mechanism of Thionyl Chloride/Methanol Reaction

    • Title: Conversion of Carboxylic Acids into Esters via Acid Chlorides.[2][3]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • TMS-Diazomethane Protocol & Safety

    • Title: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.[4]

    • Source: TCI Chemicals Practical Examples.
  • Steric Hindrance Solutions (Alkylation)

    • Title: Preparation of New 2,3-Diphenylpropenoic Acid Esters – Good Yields Even for the More Hindered Z Isomers.[5]

    • Source: National Institutes of Health (NIH) / Beilstein J. Org. Chem.
    • URL:[Link]

  • Green Chemistry (Dimethyl Carbonate)

    • Title: Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids.[6]

    • Source: Organic Chemistry Portal / J. Org.[6] Chem.

    • URL:[Link]

Sources

Technical Support Center: Stability & Handling of Methyl 3-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual-Personality" Molecule

Welcome to the technical support hub for Methyl 3-(diethylcarbamoyl)benzoate . To successfully handle this compound, you must first understand its structural dichotomy. This molecule contains two distinct carbonyl functionalities with vastly different stability profiles:

  • The "Fortress" (Diethylamide): The N,N-diethylamide group (analogous to DEET) is electronically robust. The nitrogen atom donates electron density into the carbonyl system, making it highly resistant to nucleophilic attack.

  • The "Weak Link" (Methyl Ester): The methyl ester is the site of failure. It is significantly more electrophilic than the amide. Furthermore, the meta-positioned amide group is electron-withdrawing, which pulls electron density away from the benzene ring, inadvertently activating the ester carbonyl toward nucleophilic attack (hydrolysis) compared to a standard methyl benzoate [1].

The Core Challenge: You must prevent the hydrolysis of the methyl ester into 3-(diethylcarbamoyl)benzoic acid while preserving the integrity of the molecule.

Module 1: Storage & Shelf-Life Protocols

Q: My compound has developed a sour/acrid smell after 3 months of storage. Is it degraded? A: Likely, yes. The "sour" smell is often characteristic of free carboxylic acids formed via hydrolysis. Methyl esters can degrade even with atmospheric moisture if not stored correctly.

Protocol: The "Dry-Chain" Storage System To ensure long-term stability (>1 year), follow this self-validating storage loop:

ParameterSpecificationScientific Rationale
Temperature -20°CLowers kinetic energy, slowing the rate of spontaneous hydrolysis (Arrhenius equation).
Atmosphere Argon or NitrogenDisplaces oxygen and, more importantly, atmospheric moisture.
Container Amber Glass + ParafilmAmber glass prevents UV-induced radical degradation; Parafilm creates a secondary moisture barrier.
Desiccant P₂O₅ or Silica GelActively scavenges any trapped moisture inside the secondary container.

Tech Tip: Never store this compound in simple snap-cap vials in a fridge without a desiccator. The condensation cycle upon opening/closing the fridge pumps water into the vial.

Module 2: Reaction & Workup Troubleshooting

Q: I lost 40% of my yield during the aqueous workup. The NMR shows a carboxylic acid peak. What happened? A: You likely exposed the ester to a high pH (basic) environment or prolonged aqueous contact. This compound suffers from Base-Catalyzed Saponification , which is irreversible.[1]

The Mechanism of Failure

The following diagram illustrates exactly how the hydroxide ion attacks the "Weak Link" (Ester) while the "Fortress" (Amide) remains intact.

HydrolysisMechanism cluster_amide Amide Stability Start This compound Attack Nucleophilic Attack (OH- targets Ester Carbonyl) Start->Attack + H2O / OH- Inter Tetrahedral Intermediate Attack->Inter Collapse Collapse & Elimination (Methoxide leaves) Inter->Collapse Product 3-(diethylcarbamoyl)benzoic acid (Hydrolysis Product) Collapse->Product Irreversible (Saponification) AmideNote Diethylamide group remains INTACT due to resonance stabilization

Figure 1: Mechanism of chemoselective hydrolysis. Note that the amide remains stable while the ester degrades.

Troubleshooting Guide: The Safe Workup

Scenario: You need to remove acidic impurities (like unreacted starting material) from your reaction mixture.[2]

  • ❌ AVOID: 1M NaOH or strong Carbonate washes. These are too basic (pH > 10) and will saponify your ester within minutes [2].

  • ✅ USE: Saturated Ammonium Chloride (NH₄Cl) or dilute Sodium Bicarbonate (NaHCO₃) only if strictly necessary and performed quickly at 0°C.

The "Cold-Fast" Protocol:

  • Chill: Cool the reaction mixture and the aqueous wash solution to 0°C (Ice bath).

  • Contact Time: Limit the contact time between organic and aqueous layers to <2 minutes.

  • Phase Separation: Use a centrifuge if emulsions form to speed up separation. Do not let it sit in a separating funnel.

  • Drying: Immediately dry the organic layer over Anhydrous Na₂SO₄.

Module 3: Biological Stability (In Vitro/In Vivo)

Q: We are testing this compound in plasma stability assays. The half-life is unexpectedly short (<15 min). Why? A: Plasma contains high concentrations of Carboxylesterases (e.g., CES1 and CES2). These enzymes are evolutionarily designed to cleave esters [3]. The amide moiety (DEET-like) is generally metabolized much slower via oxidative pathways (CYP450), so the ester cleavage is your primary clearance route.

Mitigation Strategies for Assay Design:

VariableAdjustmentReason
Inhibitors Add PMSF (Phenylmethylsulfonyl fluoride) or BNPP Irreversibly inhibits serine esterases, allowing you to study the parent compound's intrinsic stability.
Temperature Conduct processing at 4°CReduces enzymatic turnover rates during sample preparation.
pH Control Buffer to pH 7.4 (PBS)Avoids spontaneous chemical hydrolysis, distinguishing it from enzymatic degradation.

Module 4: Decision Tree for Solvent Selection

Use this logic flow to select the correct solvent system for your experiments to minimize background hydrolysis.

SolventSelection Start Select Solvent for This compound Q1 Is Water Required? (e.g., Biological Assay) Start->Q1 YesWater YES Q1->YesWater NoWater NO Q1->NoWater Buffer Use PBS (pH 7.4) + 1% DMSO co-solvent YesWater->Buffer Warning CRITICAL: Process at 4°C Analyze immediately Buffer->Warning Q2 Is a Base Present? (e.g., Alkylation reaction) NoWater->Q2 YesBase YES Q2->YesBase NoBase NO Q2->NoBase Aprotic Use Polar Aprotic: DMF, DMSO, or Acetonitrile (Must be ANHYDROUS) YesBase->Aprotic General Standard Organics: DCM, EtOAc, Toluene NoBase->General

Figure 2: Solvent selection logic to minimize hydrolytic risk.

References

  • Electronic Effects on Ester Hydrolysis

    • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

    • Context: Explains how electron-withdrawing groups and resonance effects influence the lability of benzo
  • Workup & Saponification Risks: Title: Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Source: BenchChem Technical Guides.
  • Metabolic Stability (Esterases)

    • Title: Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide).
    • Source: Agency for Toxic Substances and Disease Registry (
    • URL:[Link]

    • Context: Provides comparative data on the metabolic stability of the diethylamide moiety vs.
  • General Stability Data

    • Title: Methyl Benzoate - Chemical Properties and Stability.[3][4][5]

    • Source: ILO Intern
    • URL:[Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(diethylcarbamoyl)benzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this compound. Our goal is to provide practical, experience-driven advice to help you troubleshoot your experiments, optimize your yield, and ensure the highest purity of your final product.

The most common and efficient synthesis route involves the acylation of diethylamine with a derivative of 3-carbomethoxybenzoic acid, typically the acid chloride. This guide will focus on the impurities and side reactions pertinent to this pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is complete by TLC, but after workup, my crude NMR shows a significant acidic impurity. What is it?

Answer: This is one of the most common issues and the impurity is almost certainly 3-(methoxycarbonyl)benzoic acid .

  • Causality: The starting material, Methyl 3-(chlorocarbonyl)benzoate, is an acyl chloride. Acyl chlorides are highly reactive and susceptible to hydrolysis.[1] Even trace amounts of moisture in your solvent, glassware, or diethylamine can cause the acyl chloride to hydrolyze back to its corresponding carboxylic acid. This reaction is rapid and often unavoidable without rigorously anhydrous conditions.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Diethylamine should be stored over KOH pellets to remove residual water.

    • Workup Solution: This impurity is easily removed during the aqueous workup. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will deprotonate the carboxylic acid, forming the water-soluble sodium salt.[2] This salt will then partition into the aqueous layer, effectively removing the impurity from your organic phase. Repeat the wash until no more gas (CO₂) evolves.

FAQ 2: I've noticed a second, more polar spot on my TLC plate that is not the starting acid. What could this be?

Answer: It is highly probable that you are observing 3-(diethylcarbamoyl)benzoic acid .

  • Causality: This impurity arises from the hydrolysis of the methyl ester group on your final product. This can occur if the reaction mixture is subjected to harsh basic conditions during workup (e.g., using strong NaOH or KOH) or if it's heated for an extended period under aqueous basic or acidic conditions.[3][4][5] The amide bond is generally more stable to hydrolysis than the ester bond.

  • Troubleshooting & Prevention:

    • Mild Workup: Use a mild base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.[2]

    • Temperature Control: Avoid excessive heating during the workup and extraction phases.

    • Purification: If this impurity forms, it can be removed by column chromatography. Due to its carboxylic acid group, it will have a much lower Rf value than the desired product.

FAQ 3: My final product has a persistent yellow or brown color, even after purification. What causes this and is it a problem?

Answer: Discoloration often arises from high-temperature reactions or the use of certain chlorinating agents to prepare the starting acyl chloride.

  • Causality: When preparing the acyl chloride from 3-(methoxycarbonyl)benzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, side reactions can occur at elevated temperatures, leading to colored, polymeric byproducts.[6][7] These impurities can be difficult to remove completely.

  • Troubleshooting & Prevention:

    • Reagent Quality: Use high-purity, colorless thionyl chloride or oxalyl chloride for the formation of the acid chloride.

    • Temperature Control: Prepare the acid chloride at a controlled, low temperature.

    • Purification: If the color persists, purification by column chromatography is the most effective method. In some cases, a charcoal treatment followed by filtration can reduce coloration, though this may lead to some product loss.

Visualizing the Synthesis and Impurity Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the key side reactions that lead to common impurities.

Synthesis_Pathway cluster_main Main Synthesis Route cluster_impurities Side Reactions SM_Acid 3-(methoxycarbonyl)benzoic acid SM_AcylChloride Methyl 3-(chlorocarbonyl)benzoate SM_Acid->SM_AcylChloride + SOCl₂ or (COCl)₂ Product This compound (Desired Product) SM_AcylChloride->Product Impurity_Acid Impurity: 3-(methoxycarbonyl)benzoic acid SM_AcylChloride->Impurity_Acid + H₂O (Trace Moisture) Diethylamine Diethylamine Diethylamine->Product Impurity_Hydrolyzed_Product Impurity: 3-(diethylcarbamoyl)benzoic acid Product->Impurity_Hydrolyzed_Product + H₂O / Base (Workup)

Caption: Synthesis pathway and formation of key impurities.

Summary of Common Impurities

Impurity NameStructureSourceKey Analytical Signature
3-(methoxycarbonyl)benzoic acid C₆H₄(CO₂CH₃)(CO₂H)Hydrolysis of starting acyl chlorideBroad singlet in ¹H NMR (~10-13 ppm); Water-soluble base extraction
3-(diethylcarbamoyl)benzoic acid C₆H₄(CON(Et)₂)(CO₂H)Hydrolysis of product's methyl esterBroad singlet in ¹H NMR (~10-13 ppm); Lower Rf on TLC
Diethylamine HN(Et)₂Excess reagentVolatile amine odor; Soluble in acidic wash
Diethylammonium chloride [H₂N(Et)₂]⁺Cl⁻Byproduct of reactionWater-soluble salt, removed by aqueous wash

Recommended Purification Protocol: Flash Column Chromatography

If aqueous extractions are insufficient to achieve the desired purity, flash column chromatography is the recommended method.

Objective: To separate the target compound, this compound, from less polar starting materials and more polar, hydrolyzed byproducts.

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Glass column, flasks, and TLC supplies

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using a solvent system of 3:1 Hexanes:Ethyl Acetate. This ratio should provide good separation, with the product having an expected Rf value of approximately 0.3-0.4. Adjust the ratio as needed to achieve optimal separation.

  • Column Preparation:

    • Prepare a silica gel slurry using a 9:1 mixture of Hexanes:Ethyl Acetate.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.

    • Carefully add the dry-loaded sample onto the sand layer in the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with a 9:1 Hexanes:Ethyl Acetate mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 3:1 Hexanes:Ethyl Acetate) to elute your product. This is known as a gradient elution.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a clear or pale yellow oil.

References

  • CN113248373A: A patent describing general preparation methods for methyl benzoate compounds, including washing and extraction steps relevant to purification.

  • PrepChem.com (Synthesis of N,N-Diethylbenzamide): Provides a procedure for a similar amide synthesis from an acyl chloride, detailing workup steps like washing with water and brine.

  • Homework.Study.com (Hydrolysis of Methyl Benzoate): Explains the mechanism of base-catalyzed ester hydrolysis, which is relevant to the formation of the 3-(diethylcarbamoyl)benzoic acid impurity.

  • PrepChem.com (Preparation of Methyl Benzoate): Details a classic Fischer esterification, but the workup section describing washing with sodium bicarbonate to remove acidic impurities is highly relevant.

  • Sciencemadness.org (DEET Hydrolysis): A forum discussion outlining the conditions for amide hydrolysis, reinforcing the stability of the amide bond relative to the ester under certain conditions.

  • PubChem - Methyl 3-(chlorocarbonyl)benzoate: Provides safety and hazard information for the starting acyl chloride, highlighting its reactivity and corrosivity, which implies its sensitivity to hydrolysis. benzoate)

  • ResearchGate (Synthesis of N,N-diethyl-m-methylbenzamide): Discusses common methods for synthesizing DEET (a structurally similar compound), including the use of toxic chlorinating agents and the need for purification like vacuum distillation or column chromatography.

  • An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide: This paper describes the synthesis of DEET from m-toluic acid via the acid chloride, mentioning that byproducts are often water-soluble and can be removed by extraction.

  • Amide Synthesis: Preparation of N,N-diethyl-m-toluamide (University Course Document): An educational document that explicitly warns about the corrosive and lachrymatory nature of acyl chlorides and the need to handle them in a fume hood.

  • YouTube (Hydrolysis of Methyl Benzoate): A video demonstrating the nucleophilic acyl substitution reaction for ester hydrolysis.

Sources

Troubleshooting low yields in Fischer esterification of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FSCH-BENZ-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview

Welcome to the Technical Support Center. You are likely here because your esterification of a substituted benzoic acid is stalling at 40-60% conversion or failing completely.

The Fischer esterification is thermodynamically controlled (


 for primary alcohols) and kinetically sensitive to sterics. When working with substituted benzoic acids, standard textbook protocols often fail due to two specific bottlenecks :
  • The Ortho-Effect (Steric Blockade): Substituents at the 2- and 6-positions physically block the formation of the tetrahedral intermediate.

  • Equilibrium Stagnation: Inefficient water removal prevents the reaction from overcoming the thermodynamic ceiling.

This guide prioritizes causality-based troubleshooting . We do not just offer "tips"; we correct the underlying physical chemistry.

Module 1: Diagnostic Workflow

Before altering your protocol, identify which barrier is stopping your reaction.

TroubleshootingFlow Start Diagnostic Start: Low Yield Observed CheckTLC Check TLC/LCMS: Is Starting Material (SM) remaining? Start->CheckTLC CheckOrtho Check Structure: Are there Ortho-substituents? CheckTLC->CheckOrtho Yes, SM present CheckWater Check Setup: Is water removal active? CheckOrtho->CheckWater No (Meta/Para only) StericBlock ISSUE: Steric Blockade (Kinetic Failure) CheckOrtho->StericBlock Yes (e.g., 2,6-dimethyl) CheckWater->CheckTLC Yes, but still fails EquilBlock ISSUE: Equilibrium Trap (Thermodynamic Failure) CheckWater->EquilBlock No/Inefficient SolnSteric SOLUTION: Switch to Acid Chloride Method or High-T Reflux StericBlock->SolnSteric SolnEquil SOLUTION: Dean-Stark or Soxhlet-Sieves EquilBlock->SolnEquil

Figure 1: Decision matrix for diagnosing yield failures. Blue nodes indicate diagnostic steps; Red nodes indicate the root cause.

Module 2: The Equilibrium Trap (Thermodynamics)

The Problem: You are running a reaction where Water is a product.[1][2][3][4][5][6][7] As


 increases, the rate of the reverse hydrolysis reaction equals the forward esterification rate.
The Symptom:  Yield plateaus at ~60-65% regardless of reaction time.
Q: I added molecular sieves to the flask, but the yield is still low. Why?

A: Adding molecular sieves directly into the reaction mixture is often a mistake in acid-catalyzed reactions.

  • Attrition: Stirring grinds sieves into dust, creating a slurry that is difficult to filter and can cause emulsions during workup.

  • Acid Neutralization: Standard Zeolite sieves (3A/4A) are aluminosilicates and can be slightly basic or unstable in strong acid, potentially neutralizing your catalyst (

    
     or 
    
    
    
    -TsOH) [1].

The Validated Protocol (The Soxhlet Bypass): Instead of dumping sieves in the pot, place activated 3A Molecular Sieves inside a Soxhlet extractor mounted between the flask and the reflux condenser.

  • Why 3A? 3A sieves exclude ethanol/methanol molecules but trap water. 4A sieves can absorb methanol, reducing your reagent concentration [2].

  • Mechanism: The solvent/water azeotrope boils up, condenses into the Soxhlet, passes through the sieves (drying it), and drips back into the reactor anhydrous. This actively drives Le Chatelier’s principle without grinding the sieves.

Q: When should I use a Dean-Stark trap vs. Molecular Sieves?

Use the table below to select the correct water removal method based on your solvent (alcohol).

Alcohol (Reagent)Boiling PointRecommended MethodWhy?
Methanol 64.7°CSoxhlet + 3A Sieves Methanol does not form a usable azeotrope with water for Dean-Stark separation.
Ethanol 78.4°CSoxhlet + 3A Sieves Ethanol/Water azeotrope (95/5) holds water too tightly for simple Dean-Stark separation.
Butanol / Hexanol >100°CDean-Stark Trap Forms excellent azeotropes with Toluene. Water separates clearly in the trap.
Module 3: The Steric Blockade (Kinetics)

The Problem: Ortho-substituted benzoic acids (e.g., 2,6-dimethylbenzoic acid, 2-nitrobenzoic acid) create a "steric gate" that blocks the nucleophilic attack of the alcohol. The Symptom: Starting material remains unreacted even after 24+ hours of reflux.

Q: Why is my 2,6-dimethylbenzoic acid not reacting?

A: This is the classic "Vector Steric Hindrance." The mechanism requires the formation of a tetrahedral intermediate (sp2


 sp3 hybridization). Two ortho groups crowd the carbonyl carbon, making the transition state energy prohibitively high [3].

StericMechanism cluster_0 The Steric Wall Acid Protonated Benzoic Acid TS Tetrahedral Intermediate Acid->TS Blocked by Ortho-Groups Alcohol Alcohol (Nucleophile) Alcohol->TS Product Ester TS->Product

Figure 2: The formation of the tetrahedral intermediate is the rate-limiting step blocked by ortho-substitution.

Q: How do I force this reaction?

A: If Fischer esterification fails due to sterics, you must switch the mechanism to a more electrophilic species (Acyl Chloride) or a higher energy system.

Protocol A: The "In-Situ" Acid Chloride (Recommended) Instead of


, use Thionyl Chloride (

)
. This converts the carboxylic acid to an acid chloride in situ, which is far more reactive and less sensitive to steric hindrance because the leaving group (

) is better than water.
  • Chill: Dissolve benzoic acid in MeOH/EtOH at 0°C.

  • Add: Dropwise addition of

    
     (1.5 - 2.0 equiv). Caution: Exothermic + HCl gas evolution.
    
  • Reflux: Heat to reflux for 2-4 hours.

  • Mechanism:

    
    .
    

Protocol B: The High-Boiling Alcohol If you must use the Fischer method (acid catalyst), switch the alcohol to n-Butanol and use Toluene as a co-solvent.

  • Temperature: Refluxing at 110°C+ (vs 65°C for MeOH) provides the thermal energy to overcome the steric activation energy barrier.

Module 4: Electronic Effects & Solubility
Q: My benzoic acid is an insoluble brick in methanol. What do I do?

A: Heterogeneous reactions are slow.

  • Fix: Add a co-solvent that dissolves the aromatic ring but doesn't interfere with the mechanism. Dichloromethane (DCM) or Chloroform are excellent choices.

  • Ratio: 3:1 Alcohol:Co-solvent.

  • Note: This lowers the boiling point, so reaction times will increase.

Q: Does an electron-withdrawing group (EWG) like -NO2 help or hurt?

A: It's complex.

  • Pros: EWGs (e.g.,

    
    -Nitro) make the carbonyl carbon more electrophilic (faster attack).
    
  • Cons: EWGs make the carbonyl oxygen less basic (harder to protonate by the catalyst).

  • Verdict: Generally, EWGs accelerate the reaction if the catalyst concentration is sufficient. If you have a strong EWG, ensure you are using a strong mineral acid (

    
    ) rather than a weaker organic acid (
    
    
    
    -TsOH) to ensure protonation occurs [4].
Summary of Optimized Conditions
ScenarioRecommended ProtocolCatalystWater Removal
Standard Reflux in MeOH/EtOH

(5 mol%)
Excess Alcohol
Equilibrium Limited Reflux in Toluene/Alcohol

-TsOH
Dean-Stark or Soxhlet (3A)
Sterically Hindered In-situ Acid Chloride

Chemical Consumption (irreversible)
Acid Sensitive Steglich EsterificationDCC/DMAPN/A (Urea byproduct)
References
  • NurdRage, et al. (2017).[8] Using molecular sieves during the reaction. Reddit/r/chemistry. [Link]

  • Burfield, D. R., et al. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry. [Link]

  • Newman, M. S. (1950). Steric Effects in Organic Chemistry. Journal of Chemical Education. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Optimization. [Link]

Sources

Purification of "Methyl 3-(diethylcarbamoyl)benzoate" by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 3-(diethylcarbamoyl)benzoate

Executive Summary & Physicochemical Profile

Welcome to the technical support hub for the purification of This compound . This molecule presents a classic "mixed-functionality" challenge in chromatography: it contains a moderately polar ester group and a polar, hydrogen-bond-accepting tertiary amide group on a benzene ring.[1]

Compound Profile:

  • Structure: 3-substituted methyl benzoate with a diethyl amide group.

  • Polarity: Moderate to High.[2] The amide functionality significantly increases polarity compared to simple methyl benzoate.

  • Physical State: Typically a viscous oil or low-melting solid (analogous to DEET).[1]

  • Key Impurities:

    • Diethylamine: Basic, nucleophilic, distinct "fishy" odor.[1]

    • Monomethyl isophthalate: Acidic, high polarity (starting material).[1]

    • Coupling Reagents: Urea byproducts (if DCC/EDC used).[1]

Module 1: The "Pre-Column" Firewall (Chemical Workup)

CRITICAL ADVICE: The most common failure mode for this purification is relying on the column to remove ionic impurities. You must exploit the acid-base properties of the impurities before chromatography.

The "Golden Rule" of Amide Purification:

  • Diethylamine is basic (

    
    ).[1]
    
  • Monomethyl isophthalate is acidic (

    
    ).[1]
    
  • Product is neutral.

Protocol: Do not load the crude reaction mixture directly onto silica. Perform this Liquid-Liquid Extraction (LLE) sequence first:

WorkupFlow Start Crude Reaction Mixture (DCM or EtOAc) AcidWash Wash 1: 1M HCl (aq) (Removes Diethylamine) Start->AcidWash Partition BaseWash Wash 2: Sat. NaHCO3 (aq) (Removes Acid SM) AcidWash->BaseWash Organic Layer BrineWash Wash 3: Brine (Removes Water) BaseWash->BrineWash Organic Layer Dry Dry over Na2SO4 Filter & Concentrate BrineWash->Dry Organic Layer Result Neutral Crude Oil (Ready for Column) Dry->Result

Figure 1: Liquid-Liquid Extraction workflow to remove ionic impurities prior to chromatography.[1]

Module 2: Column Strategy & Setup

Stationary Phase Selection
  • Recommended: Silica Gel 60 (40-63 µm).[1]

  • Why: The compound is stable on silica. Alumina is unnecessary and may cause hydrolysis of the ester if too basic.

Mobile Phase Optimization (TLC)

Run TLC plates using Hexane:Ethyl Acetate mixtures.[1][3]

Solvent SystemExpected Rf of ProductUsage
10% EtOAc / Hex < 0.1Too weak. Good for equilibration.
30% EtOAc / Hex 0.25 - 0.35 Ideal for Separation.
50% EtOAc / Hex > 0.6Too strong. Impurities will co-elute.
100% EtOAc 1.0Wash solvent only.

Visualization:

  • UV (254 nm): Primary method. The benzene ring provides strong absorption.

  • Iodine Chamber: Secondary method. Amides absorb iodine vapor well (turn brown/yellow).[1]

Loading Technique
  • If Oil: Dissolve in minimum DCM (1:1 volume) and liquid load carefully.[1]

  • If Solid/Viscous: Dry Loading is superior. Dissolve in DCM, add silica (1:2 ratio), rotovap to dryness, and pour the free-flowing powder on top of the packed column.

Troubleshooting & FAQs

Q1: "My product spots are streaking badly on the TLC plate."

Diagnosis: This is usually caused by residual Diethylamine dragging on the acidic silica, or the amide group hydrogen-bonding too strongly. Solution:

  • Check Workup: Did you perform the HCl wash (Module 1)? If not, the amine is still present.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the acidic sites on the silica gel, allowing the amine/amide to travel as a tight band.

    • Note: TEA is difficult to remove later; only use if the HCl wash failed.

Q2: "I smell a fishy odor in my purified fractions."

Diagnosis: Co-elution of diethylamine. Solution:

  • You cannot easily separate diethylamine from the product by chromatography alone because the amine streaks across all fractions.

  • Remedy: Combine the fractions, dissolve in EtOAc, and wash with 1M HCl (3x). Re-dry and concentrate. The smell will disappear as the amine forms a water-soluble salt.

Q3: "I have a stubborn impurity running just below my product."

Diagnosis: This is likely the mono-amide/mono-acid intermediate or a hydrolysis byproduct. Solution: switch selectivity.

  • Change the solvent system from Hexane/EtOAc to DCM/Methanol (98:2 to 95:5) .

  • Chlorinated solvents interact differently with the amide dipole, often resolving spots that merge in Hexane/EtOAc.

Q4: "The column pressure is spiking, and flow is blocked."

Diagnosis: Precipitation. Solution:

  • The compound might be insoluble in pure Hexane. If you liquid-loaded in DCM but started the gradient at 100% Hexane, the product crashed out at the top of the column.

  • Fix: Use Dry Loading (see Module 2) for all future runs. This prevents solvent-shock precipitation.

Automated Purification Workflow (Gradient)

For users with automated flash systems (e.g., Biotage, Teledyne Isco), use this linear gradient profile:

GradientProfile Solvent A: Hexane | Solvent B: Ethyl Acetate T0 0 CV 5% B T1 2 CV 5% B T0->T1 Equilibration T2 10 CV 40% B T1->T2 Linear Gradient (Elution Zone) T3 12 CV 100% B T2->T3 Flush

Figure 2: Recommended Linear Gradient Profile.[1] CV = Column Volumes.[1]

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org.[2] Chem. 1978 , 43, 2923–2925.[1] Link[1]

    • Foundational text for flash chrom
  • Biotage Application Note. Strategies for the Purification of Amides and Amines.Link[1]

    • General guidance on amine/amide interactions with silica.
  • Li, J. J. Name Reactions and Reagents in Organic Synthesis. Wiley, 2014 .[1]

    • Context for amide coupling reagents and byproducts.
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison. Link

    • Source for pKa values of benzoic acid deriv

Sources

Validation & Comparative

Comparative Analysis of Synthesis Routes for Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzamides are a "privileged scaffold" in medicinal chemistry, forming the pharmacophore of antipsychotics (Sulpiride), antiemetics (Metoclopramide), and histone deacetylase (HDAC) inhibitors (Entinostat). While the amide bond is ubiquitous, the method of its construction determines the project's speed, cost, and scalability.

This guide moves beyond textbook definitions to compare four distinct synthetic methodologies. We analyze them through the lens of Process Mass Intensity (PMI) , Atom Economy (AE) , and Scalability .

The Four Pillars of Analysis:

  • Classical Acylation: The high-yield, low-atom-economy baseline.

  • Coupling Reagent Activation: The mild, expensive standard for complex substrates.

  • Pd-Catalyzed Aminocarbonylation: The industrial, atom-efficient route using aryl halides.

  • Catalytic Direct Amidation: The emerging "green" standard using Boric Acid.

Comparative Decision Matrix

Before detailing protocols, use this logic flow to select the optimal route for your specific substrate.

Benzamide_Decision_Tree Start Start: Define Substrate Halide_Check Is starting material an Aryl Halide (Ar-X)? Start->Halide_Check Scale_Check Is scale > 100g? Halide_Check->Scale_Check No (Carboxylic Acid) Method_Pd Method C: Pd-Aminocarbonylation Halide_Check->Method_Pd Yes Acid_Sensitive Is substrate Acid/Base Sensitive? Scale_Check->Acid_Sensitive No (Discovery) Method_Green Method D: Boric Acid Catalysis Scale_Check->Method_Green Yes (Green/Cost) Sterics Is amine sterically hindered? Acid_Sensitive->Sterics No Method_Coupling Method B: HATU/EDC Coupling Acid_Sensitive->Method_Coupling Yes Method_Cl Method A: Acid Chloride Sterics->Method_Cl Yes (High Reactivity) Sterics->Method_Green No (Slower)

Caption: Strategic selection workflow for benzamide synthesis based on substrate properties and scale.

Detailed Methodologies & Protocols

Method A: Classical Acylation (Acid Chloride)

Best For: Simple substrates, non-acid-sensitive groups, and overcoming steric hindrance. Mechanism: Activation of carboxylic acid to acyl chloride using SOCl₂ or (COCl)₂, followed by nucleophilic attack by the amine.

Experimental Protocol

Reagents: Benzoic acid derivative (1.0 equiv), Thionyl chloride (1.5 equiv), Catalytic DMF (1 drop), DCM (Solvent), Amine (1.1 equiv), Et₃N (2.0 equiv).

  • Activation: In a dry RBF equipped with a drying tube (CaCl₂), dissolve the benzoic acid in anhydrous DCM. Add catalytic DMF.

  • Chlorination: Add SOCl₂ dropwise at 0°C. Warm to reflux for 2 hours.

    • Validation: Monitor gas evolution (HCl/SO₂). Reaction is complete when gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in dry DCM.

  • Coupling: Add the amine and Et₃N in DCM at 0°C. Stir at RT for 4 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃ (to remove unreacted acid), then Brine. Dry over MgSO₄.

Critical Insight: The "DMF Catalyst" forms the Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acid chloride. Without it, electron-rich benzoic acids may stall.

Method B: Coupling Reagent (HATU/EDC)

Best For: Late-stage functionalization, chiral substrates (prevents racemization), and complex molecules. Mechanism: Formation of an active ester (OBt or OAt) which is less reactive than an acid chloride but more selective, minimizing side reactions.

Experimental Protocol

Reagents: Carboxylic acid (1.0 equiv), HATU (1.1 equiv), DIPEA (3.0 equiv), Amine (1.1 equiv), DMF (Solvent).

  • Pre-activation: Dissolve acid in DMF. Add DIPEA and HATU. Stir for 15 mins at RT.

    • Validation: The solution often turns yellow/orange upon activation.

  • Addition: Add the amine. Stir for 2-16 hours.

  • Monitoring: TLC (MeOH/DCM 1:9). Stain with Ninhydrin to check for consumption of free amine.

  • Workup (The "Dilution" Trick): Pour the reaction mixture into a 10-fold excess of ice-cold 5% LiCl solution. The product often precipitates. If not, extract with EtOAc. The LiCl helps partition DMF into the aqueous phase.

Critical Insight: HATU is superior to EDC/HOBt for hindered amides but is difficult to remove. If the byproduct (tetramethylurea derivative) persists, wash the organic layer with 10% citric acid.

Method C: Pd-Catalyzed Aminocarbonylation

Best For: Industrial scale, utilizing aryl halides (often cheaper than acids), and installing the carbonyl group "de novo". Mechanism: Oxidative addition of Ar-X, CO insertion, and nucleophilic attack by amine.

Pd_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X CO_Insert CO Insertion (Ar-CO-Pd-X) OxAdd->CO_Insert + CO Nu_Attack Amine Attack (Ar-CO-Pd-NHR) CO_Insert->Nu_Attack + HNR2 RedElim Reductive Elimination (Product Release) Nu_Attack->RedElim - HX RedElim->Pd0

Caption: Catalytic cycle of Pd-mediated aminocarbonylation involving CO insertion.

Experimental Protocol (CO Surrogate Safety)

Reagents: Aryl Bromide (1.0 equiv), Amine (1.5 equiv), Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), Mo(CO)₆ (1.0 equiv - CO Source), DBU (2.0 equiv), 1,4-Dioxane.

  • Setup: Use a microwave vial or pressure tube. Add solid reagents: Ar-Br, Pd(OAc)₂, Xantphos, Mo(CO)₆.

  • Solvent: Add Dioxane and Amine/DBU. Seal immediately.

    • Safety: Mo(CO)₆ releases CO gas upon heating. Handle in a fume hood.

  • Reaction: Heat to 100°C for 1 hour (Microwave) or 16 hours (Thermal).

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify by column chromatography.

Critical Insight: Xantphos is a wide-bite-angle ligand that promotes the reductive elimination step. If using aryl chlorides, switch to a more electron-rich ligand like CataCXium A.

Method D: Green Direct Amidation (Boric Acid)

Best For: Green chemistry compliance, large scale, simple substrates. Mechanism: Boric acid forms a mixed anhydride (Ar-CO-O-B(OH)2) which activates the carboxylate.[1]

Experimental Protocol

Reagents: Benzoic acid (1.0 equiv), Amine (1.0 equiv), Boric Acid (10 mol%), Toluene or Xylene.

  • Setup: RBF equipped with a Dean-Stark trap and reflux condenser.

  • Reflux: Reflux the mixture in Toluene (110°C). Water is a byproduct; its removal drives the equilibrium (Le Chatelier’s principle).

  • Validation: Monitor water collection in the trap. Reaction stops when water volume matches theoretical yield.

  • Workup: Cool to RT. If the product crystallizes, filter it. If not, evaporate toluene. Wash with water to remove boric acid (water-soluble).

Critical Insight: This method fails for thermally unstable amines but is the "Gold Standard" for atom economy (AE) because the only byproduct is water.

Comparative Data Analysis

The following table contrasts the performance of 4-methoxybenzamide synthesis using the four methods.

MetricMethod A (Acid Chloride)Method B (HATU)Method C (Pd-CO)Method D (Boric Acid)
Yield (Typical) 85-95%90-98%75-90%70-85%
Atom Economy (AE) Poor (Loss of SO₂, HCl)Very Poor (Loss of urea, HOAt)Good (Incorporates CO)Excellent (Loss of H₂O)
Reaction Mass Efficiency LowLowModerateHigh
Cost (Reagents) LowHighHigh (Pd + Ligand)Very Low
Purification Extraction usually sufficientColumn often requiredColumn/Celite requiredCrystallization
Greenness (E-Factor) High (Acid waste)High (Solvent/Reagent waste)Moderate (Metal waste)Low (Greenest)

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Barnard, C. F. (2008). Palladium-catalyzed carbonylation reactions—a reaction coming of age. Organometallics, 27(21), 5402-5422. Link

  • Tang, P. (2012). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437. Link

  • Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1788–1793. Link

Sources

A Senior Application Scientist's Guide to Analyzing Methyl 3-(diethylcarbamoyl)benzoate: A Comparative Study of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Methyl 3-(diethylcarbamoyl)benzoate, an aromatic amide ester, presents a distinct analytical challenge. Its structure suggests moderate polarity and semi-volatility, placing it at the crossroads of two of the most powerful chromatographic techniques in the modern laboratory: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an in-depth, objective comparison of these two techniques for the analysis of this compound. Drawing upon established methodologies for structurally analogous compounds, such as N,N-diethyl-m-toluamide (DEET), we will explore the fundamental principles, experimental design causality, and practical performance of each approach.[1][2][3] The objective is not to declare a single "best" method, but to empower researchers, scientists, and drug development professionals to make an informed decision based on the specific requirements of their application, whether it be for routine quality control, impurity profiling, or metabolic studies.

Analyte Profile: Understanding this compound

A successful analytical method is built upon a foundational understanding of the analyte's physicochemical properties.

  • Structure and Functionality: The molecule contains a benzene ring, a methyl ester group, and a tertiary amide group. The aromatic ring serves as an excellent chromophore for UV detection, a key consideration for HPLC.

  • Polarity: The presence of two carbonyl groups and a nitrogen atom imparts a degree of polarity, making the molecule soluble in common organic solvents like methanol and acetonitrile. This is crucial for sample preparation in HPLC.

  • Volatility and Thermal Stability: The compound's molecular weight and functional groups suggest it is a semi-volatile compound. Its structural analog, DEET, is routinely analyzed by GC-MS, indicating sufficient volatility and thermal stability under typical GC conditions.[1][2] However, the potential for thermal degradation, especially in a hot GC injector, must always be a consideration for any new or complex molecule.[4][5]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone technique for pharmaceutical analysis, particularly for compounds that are non-volatile or potentially thermally labile.[6][7][8] Its operation at or near ambient temperature preserves the integrity of the analyte.

Causality of Method Design: Why Reversed-Phase HPLC?

Given the moderate polarity of this compound, reversed-phase HPLC is the logical starting point. This modality separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the industry standard, offering robust hydrophobic retention for a wide range of analytes.

  • Mobile Phase: A mixture of a polar solvent (e.g., water) and a less polar, water-miscible organic solvent (e.g., acetonitrile or methanol) is used. By adjusting the ratio of these solvents, we can precisely control the retention time of the analyte. A higher proportion of the organic solvent will decrease retention, while a higher proportion of water will increase it. This tunability is central to achieving optimal separation from impurities or matrix components.

  • Detection: The aromatic ring in the analyte makes it an ideal candidate for UV-Vis detection. Wavelengths around 220 nm or 270 nm are typically effective for benzoyl moieties.[3][9]

Experimental Protocol: HPLC-UV Analysis

This protocol is a validated starting point, derived from established methods for similar aromatic amides.[3][9][10]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (pH adjusted to 4.5) in a 55:45 (v/v) ratio. The pH adjustment helps ensure consistent peak shape by suppressing the ionization of any potential acidic or basic impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

  • Detection: UV at 270 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

This self-validating system ensures that any deviations in retention time or peak area are directly attributable to changes in the sample, not the analytical process, provided system suitability checks are passed.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolve Dissolution in Mobile Phase Sample->Dissolve Filter 0.45 µm Filtration Dissolve->Filter Autosampler Autosampler Injection (10 µL) Filter->Autosampler Column C18 Column (30°C) Autosampler->Column Pump Isocratic Pump (1.0 mL/min) Pump->Column Detector UV-Vis Detector (270 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Quantification & Reporting CDS->Report

Caption: High-level workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Identification

GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds.[11] It offers not only separation and quantification but also definitive structural identification through mass spectrometry.

Causality of Method Design: Why GC-MS?

The decision to use GC-MS is driven by the need for high sensitivity and absolute certainty in identification.

  • Separation Principle: GC separates compounds in the gas phase based on their boiling points and interaction with a stationary phase coated on the inside of a long, thin capillary column. For our analyte, a standard non-polar or mid-polarity column is suitable.

  • Injector Temperature: This is a critical parameter. The temperature must be high enough to ensure the complete and instantaneous vaporization of the analyte without causing thermal degradation. An inlet temperature of ~250°C is a common starting point for semi-volatile compounds.

  • Mass Spectrometry: As separated components exit the column, they are bombarded with electrons (typically at 70 eV in Electron Ionization mode), causing them to fragment in a predictable and reproducible manner. This fragmentation pattern, or mass spectrum, is a unique "fingerprint" of the molecule, allowing for unambiguous identification via library searching or spectral interpretation.

Experimental Protocol: GC-MS Analysis

This protocol is designed for robust performance and is based on methods used for DEET and other pharmaceutical compounds.[1][2]

  • Instrumentation: A GC system with a capillary column, coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split/splitless injector at 250°C, operated in splitless mode for 1 minute for trace analysis.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes. This temperature program ensures that the analyte is eluted as a sharp peak.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-350) for identification. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.

  • Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of 1-10 µg/mL.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolve Dissolution in Volatile Solvent Sample->Dissolve Injection Splitless Injection (1 µL) Dissolve->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection CDS Mass Spec Data System Detection->CDS Analysis TIC/Spectrum Analysis & Library Search CDS->Analysis

Caption: High-level workflow for GC-MS analysis.

Head-to-Head Comparison: Performance Metrics

The choice between HPLC and GC-MS depends entirely on the analytical goal. The following table summarizes their performance based on experimental data for analogous compounds.

FeatureHPLC with UV DetectionGC-MSRationale & Causality
Analyte Suitability Excellent. Ideal for non-volatile and thermally labile compounds.[7][8]Good. Requires volatility and thermal stability.[11]HPLC operates at ambient temperature, eliminating the risk of thermal degradation. GC requires high temperatures for vaporization.
Identification Power Moderate. Based on retention time comparison with a known standard.Superior. Provides a unique mass spectrum ("fingerprint") for definitive identification.Co-eluting peaks in HPLC can be misleading. A mass spectrum from GC-MS provides structural information, confirming identity.
Sensitivity (LOQ) Good (e.g., 50-100 ng/mL).[9]Excellent, especially in SIM mode (e.g., 1 ng/mL).[1][2]While both are sensitive, the low noise of SIM mode in MS often allows for lower detection limits than UV absorption.
Sample Throughput Moderate. Typical run times are 10-20 minutes.[3][7]High. Modern GC methods can have run times of <10 minutes.[7]Gas-phase diffusion is much faster than liquid-phase diffusion, allowing for faster separations in GC.
Sample Preparation Often simple (dissolve and inject). Can handle complex matrices like lotions with SPE.[12]Requires a volatile solvent. Water must be rigorously excluded.HPLC mobile phases are often aqueous. Water is detrimental to many GC columns and can interfere with MS analysis.
Robustness & Cost High robustness, lower initial and operational cost (excluding solvents).[7]High maintenance (ion source cleaning), higher initial cost.[7]GC-MS systems involve high vacuum and more complex electronics, leading to higher maintenance needs.

Senior Scientist's Recommendation: Matching the Tool to the Task

As a Senior Application Scientist, my recommendation is never based on which technique is "better," but which is more fit-for-purpose.

Choose HPLC for:

  • Routine QC and Assay: For determining the potency of a drug substance or product, HPLC-UV offers unparalleled robustness, precision, and cost-effectiveness. Its simplicity makes it ideal for high-throughput QC environments.

  • Analysis of Formulations: When the analyte is in a non-volatile matrix (e.g., creams, ointments), HPLC is the superior choice as the sample preparation is more direct.

  • When Thermal Lability is a Concern: If there is any suspicion that the analyte or its related impurities might degrade at high temperatures, HPLC is the safest analytical option.

Choose GC-MS for:

  • Impurity Identification: When the goal is to identify unknown impurities or degradation products, the structural information provided by MS is indispensable.

  • Trace-Level Analysis: For applications requiring the lowest possible detection limits, such as in toxicology or environmental monitoring, the sensitivity of GC-MS (especially in SIM mode) is a significant advantage.[13]

  • Confirmation Testing: In forensic or anti-doping applications, GC-MS is often the gold standard for confirming the presence of a substance due to the high specificity of the mass spectrum.

Ultimately, for a comprehensive understanding of a compound like this compound, the techniques are complementary. HPLC excels at robust quantification, while GC-MS provides definitive identification. For the highest level of analytical power, one might consider Liquid Chromatography-Mass Spectrometry (LC-MS) , which marries the gentle separation of HPLC with the powerful detection of MS, providing the best of both worlds for complex analyses.

References

  • Abu-Qare, A. W., & Abou-Donia, M. B. (2001). Rapid Determination of N,N-Diethyl-m-Toluamide and Permethrin in Human Plasma by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology.
  • ResearchGate. (2009). Rapid Determination of N,N-Diethyl-m-Toluamide and Permethrin in Human Plasma by Gas Chromatography-Mass Spectrometry and Pyridostigmine Bromide by High-Performance Liquid Chromatography.
  • Smallwood, A. W., DeBord, K. E., & Lowry, L. K. (1992). N,N'-diethyl-m-toluamide (m-DET): analysis of an insect repellent in human urine and serum by high-performance liquid chromatography. Journal of Analytical Toxicology.
  • Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • CymitQuimica. 3-(diethylcarbamoyl)benzoic acid.
  • Ingenta Connect. (2021). Development and Validation of a Simple HPLC-UV Method to Assay DEET Repellents and its Application to Different Commercial Forms.
  • Academia.edu. Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents.
  • Centers for Disease Control and Prevention (CDC). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide).
  • National Center for Biotechnology Information (NCBI). REFERENCES - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE).
  • Odinity. (2013). The Synthesis of Nitrogen ,N-diethyl-m-toluamide (DEET) with Thiosemicarbazides.
  • PubMed. Fast, Very Fast, and Ultra-Fast Gas Chromatography-Mass Spectrometry of Thermally Labile Steroids, Carbamates, and Drugs in Supersonic Molecular Beams.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Request PDF. (2005). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Phenomenex. HPLC vs GC: What Sets These Methods Apart.
  • PubMed Central (PMC). (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • ResearchGate. Fig. No. 4: GC-MS APPLICATION Thermally labile compounds by excessive....
  • University of Waterloo - UWSpace. Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides.
  • Analytical Chemistry. Chemical ionization mass spectrometry of thermally labile compounds.
  • Blog - News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • ChemSynthesis. methyl 4-(3-diethylamino-3-oxoprop-1-en-2-yl)benzoate.
  • IU Indianapolis ScholarWorks. Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives.
  • AmpTech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Frontier-Lab. Rapid Screening of Cannabinoids in Edibles by Thermal Desorption (TD)-GC/MS & TD-GC/FID.
  • Lab Manager. (2023). HPLC vs GC: Choosing the Right Chromatography Technique.

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Structure-Activity Relationship (SAR) of 3-Substituted Benzoic Acid Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 3-substituted (meta-substituted) benzoic acid esters , a class of compounds distinct from their widely utilized 4-substituted (para) counterparts (e.g., Procaine, Parabens).[1] While para-substitution is the industry standard for stabilizing ester linkages via resonance, meta-substitution offers a unique pharmacological profile driven primarily by inductive effects (


)  and altered lipophilicity (

).[1] This guide compares these agents against standard alternatives, focusing on local anesthetic potency and metabolic stability.[1]

Part 1: The Physicochemical Framework (The "Why")[1]

To understand the utility of 3-substituted esters, one must quantify how the meta-position influences the carbonyl center. Unlike the para-position, which allows direct resonance interaction with the carbonyl, the meta-position influences reactivity almost exclusively through inductive effects .[1]

Electronic Effects: The Hammett Analysis

The metabolic stability (hydrolysis rate) of these esters is predicted by the Hammett equation:


[1]

Where


 (sigma) represents the substituent effect.[2] A positive 

implies electron withdrawal (accelerating alkaline hydrolysis), while a negative

implies electron donation (stabilizing the ester).[1]

Table 1: Comparative Electronic Effects (


) of Common Substituents 
Note: The meta-position (

) generally exerts a weaker stabilizing effect for electron donors compared to the para-position (

).
Substituent (R)

(3-position)

(4-position)
Impact on Ester Stability (Hydrolysis)
-NH₂ (Amino) -0.16 -0.66 3-amino esters hydrolyze faster than 4-amino esters (Procaine).
-OH (Hydroxy) +0.12-0.373-hydroxy esters are less stable than Parabens (4-hydroxy).
-NO₂ (Nitro) +0.71+0.78Both hydrolyze rapidly; 3-nitro is slightly more stable than 4-nitro.
-CH₃ (Methyl) -0.07-0.17Negligible difference; both slightly stabilize.

Key Insight: The 4-amino group in Procaine (


) strongly donates electrons via resonance, significantly stabilizing the ester bond against plasma cholinesterases.[1] The 3-amino group (

) lacks this resonance capability, resulting in a molecule that is metabolized much faster.[1]

Part 2: Comparative Analysis (The "What")[1]

Case Study: Local Anesthetics (Tricaine vs. Procaine)

The most prominent application of 3-substituted benzoates is Tricaine methanesulfonate (MS-222) , the standard anesthetic for poikilotherms (fish/amphibians). We compare it here against the human standard, Procaine .

Table 2: Performance Comparison – 3-Amino vs. 4-Amino Benzoates

FeatureTricaine (3-Amino) Procaine (4-Amino) Scientific Rationale
Onset of Action Rapid (Immersion)Moderate (Injection)3-substitution alters pKa (approx 3.5 for amine), keeping a larger fraction un-ionized at physiological pH for rapid membrane crossing.
Metabolic Half-Life Short ModerateThe 3-amino group provides weak electronic stabilization (see Table 1), making the ester bond highly susceptible to rapid hydrolysis by esterases.
Toxicity Profile Low (Rapid clearance)ModerateRapid hydrolysis of Tricaine prevents systemic accumulation, ideal for immersion where dosage is continuous.[1]
Potency High (in aquatic models)ModeratePotency correlates with lipid solubility. The meta-position avoids the symmetry-based crystal packing of para-isomers, often increasing solubility in lipid bilayers.
Case Study: Antimicrobial Preservatives
  • Alternative: Parabens (4-hydroxybenzoates).[3][4]

  • 3-Substituted Product: 3-hydroxybenzoates.

  • Verdict: Inferior. The 4-hydroxy group is essential for antimicrobial efficacy because its resonance donation decreases the acidity of the phenol and stabilizes the molecule in complex formulations. 3-hydroxybenzoates are rarely used due to weaker antimicrobial activity and faster degradation.

Part 3: Experimental Protocols (The "How")

Protocol A: Synthesis of Ethyl 3-Aminobenzoate (Tricaine Base)

Objective: Synthesize a high-purity 3-substituted ester to test SAR hypotheses. Method: Acid-Catalyzed Fischer Esterification.

  • Reagents:

    • 3-Aminobenzoic acid (5.0 g, 36.5 mmol)[1]

    • Absolute Ethanol (50 mL, excess)[1]

    • Concentrated

      
       (2.0 mL)[1]
      
  • Procedure:

    • Dissolution: In a 100 mL round-bottom flask, dissolve 3-aminobenzoic acid in ethanol.

    • Catalysis: Add

      
       dropwise with stirring (Exothermic reaction: Caution ).
      
    • Reflux: Attach a reflux condenser and heat the mixture at 80°C for 6 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate/Hexane).

    • Workup: Cool to room temperature. Neutralize with 10%

      
       until pH ~8.
      
    • Extraction: Extract with Dichloromethane (

      
       mL). Dry organic layer over anhydrous 
      
      
      
      .
    • Purification: Evaporate solvent. Recrystallize the crude solid from ethanol/water.[5]

  • Validation:

    • Melting Point: Expect ~90–92°C.

    • IR Spectroscopy: Look for Ester C=O stretch (

      
      ) and primary amine N-H stretches (
      
      
      
      ).[1]
Protocol B: Comparative Hydrolysis Assay (Self-Validating)

Objective: Quantify the metabolic stability difference between 3- and 4-substituted isomers.

  • Setup:

    • Prepare 0.01 M solutions of Ethyl 3-aminobenzoate and Ethyl 4-aminobenzoate (Benzocaine) in 50% Ethanol/Water.

    • Thermostat at 37°C.

  • Initiation:

    • Add NaOH to reach pH 10.0.

  • Measurement (The "Self-Validating" Step):

    • Method: UV-Vis Spectrophotometry.

    • Monitor the disappearance of the ester peak (typically 280–300 nm) and the appearance of the carboxylate ion.

    • Validation: The reaction must follow Pseudo-first-order kinetics . Plot

      
       vs. time. Linearity (
      
      
      
      ) validates the data.
  • Expected Result:

    • The slope (

      
      ) for the 3-amino isomer should be significantly steeper (faster rate) than the 4-amino isomer due to the lack of resonance stabilization.
      

Part 4: Visualization & Logic

Diagram 1: SAR Logic Flow

This diagram illustrates how the position of the substituent dictates the drug's fate.[1]

SAR_Logic Substituent Substituent Position Para Para (4-Position) (e.g., Procaine) Substituent->Para Meta Meta (3-Position) (e.g., Tricaine) Substituent->Meta Resonance Resonance Donation (Strong Stabilization) Para->Resonance  Direct Conjugation Induction Inductive Effect Only (Weak Stabilization) Meta->Induction  No Conjugation Hydrolysis_Slow Slow Hydrolysis (Longer Duration) Resonance->Hydrolysis_Slow Hydrolysis_Fast Rapid Hydrolysis (Fast Recovery/Low Tox) Induction->Hydrolysis_Fast Potency_High High Systemic Potency Hydrolysis_Slow->Potency_High Potency_Local High Local Potency (Rapid Clearance) Hydrolysis_Fast->Potency_Local

Caption: Mechanistic flow showing how substituent positioning (Meta vs Para) alters electronic stabilization, dictating the hydrolysis rate and clinical profile.

Diagram 2: Hydrolysis Assay Workflow

A step-by-step visualization of the validation protocol.

Assay_Workflow Start Start: Prepare 0.01M Ester Solutions (Meta vs Para Isomers) Condition Thermostat @ 37°C Solvent: 50% EtOH/H2O Start->Condition Initiate Initiate: Add NaOH (pH 10) Condition->Initiate Monitor Monitor: UV-Vis Absorbance (Scan 200-400nm every 60s) Initiate->Monitor Data_Process Data Processing: Plot ln(Abs) vs Time Monitor->Data_Process Decision Is R² > 0.98? Data_Process->Decision Valid Valid: Calculate k_obs Compare Rates Decision->Valid Yes Invalid Invalid: Check Temp/pH stability Repeat Decision->Invalid No

Caption: Self-validating experimental workflow for determining the comparative hydrolysis kinetics of benzoic acid esters.

References

  • Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society. Link[1]

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Fundamental source for

    
     and 
    
    
    
    constants).
  • Carter, K. M., et al. (2011).[1] The efficacy of tricaine methanesulfonate (MS-222), benzocaine, and isoflurane...[1] Journal of the American Association for Laboratory Animal Science. Link

  • Skov, K., et al. (2022).[1] Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences. Link

  • Humffray, A. A., & Ryan, J. J. (1967).[1] Rate correlations involving the linear combination of substituent parameters.[2][6] Part II. Hydrolysis of aryl benzoates. Journal of the Chemical Society B. Link[1]

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A Comparative Guide to the Purity Assessment of Methyl 3-(diethylcarbamoyl)benzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the purity assessment of Methyl 3-(diethylcarbamoyl)benzoate, a key intermediate in various synthetic pathways. We will delve into the technical nuances of these methods, supported by experimental data and authoritative guidelines, to empower you in making informed decisions for your analytical needs.

The Critical Role of Purity Assessment for this compound

This compound, a substituted aromatic amide, often serves as a building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).[2][3] For a compound like this compound, a reversed-phase HPLC method is typically the most effective approach.

A Proposed HPLC Method

While a specific monograph for this compound may not be publicly available, a robust method can be developed based on the analysis of structurally similar compounds such as methyl benzoate and other aromatic amides.[4][5]

Table 1: Proposed HPLC Method Parameters for this compound

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns provide excellent retention and separation for moderately polar to nonpolar compounds like aromatic amides.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidA mixture of acetonitrile and water allows for the effective elution of the analyte, while phosphoric acid helps to sharpen peaks and improve resolution by controlling the ionization of any acidic or basic functional groups.[4]
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Detection UV at 254 nmThe aromatic ring in the molecule provides strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 25°CMaintaining a constant column temperature ensures reproducible retention times.
Visualizing the HPLC Workflow

HPLC_Workflow cluster_Preparation Sample & Mobile Phase Preparation cluster_HPLC_System HPLC System cluster_Data_Analysis Data Acquisition & Analysis Sample Dissolve Sample in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter Injector Autosampler Injection Filter->Injector Inject MobilePhase Prepare & Degas Mobile Phase Pump HPLC Pump MobilePhase->Pump Supply Column C18 Column Injector->Column Pump->Injector Detector UV Detector Column->Detector Data Chromatogram Acquisition Detector->Data Signal Analysis Peak Integration & Purity Calculation Data->Analysis Report Generate Report Analysis->Report

Caption: HPLC workflow for purity assessment.

The Imperative of Method Validation

A developed HPLC method must be validated to ensure its suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the workhorse of pharmaceutical analysis, other techniques offer distinct advantages in specific scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution compared to traditional HPLC.[4] For high-throughput screening or when complex impurity profiles need to be resolved, UPLC is a superior choice.

Supercritical Fluid Chromatography (SFC)

SFC employs a supercritical fluid, typically carbon dioxide, as the mobile phase. This "green" chromatography technique reduces the consumption of organic solvents.[8] SFC can offer unique selectivity for certain compounds and is particularly well-suited for chiral separations.

Gas Chromatography (GC)

For volatile and thermally stable impurities that may be present in this compound, Gas Chromatography (GC) can be a valuable complementary technique. However, the analyte itself is not sufficiently volatile for direct GC analysis without derivatization.

Head-to-Head Comparison: HPLC vs. UPLC vs. SFC

Table 2: Comparison of Analytical Techniques

FeatureHPLCUPLCSFC
Analysis Time StandardFastVery Fast
Resolution GoodExcellentGood to Excellent
Solvent Consumption HighLowVery Low (Organic)
System Pressure ModerateHighVery High
Cost (Initial) ModerateHighHigh
Method Development Well-establishedSimilar to HPLC, but requires optimizationMore complex
"Green" Aspect LowModerateHigh
Decision-Making Framework

Decision_Tree Start Select Analytical Technique HighThroughput High-Throughput Required? Start->HighThroughput ComplexSample Complex Impurity Profile? HighThroughput->ComplexSample No UPLC Choose UPLC HighThroughput->UPLC Yes GreenChemistry Green Chemistry a Priority? ComplexSample->GreenChemistry No ComplexSample->UPLC Yes StandardAnalysis Standard Purity Assessment GreenChemistry->StandardAnalysis No SFC Choose SFC GreenChemistry->SFC Yes HPLC Choose HPLC StandardAnalysis->HPLC

Caption: Decision tree for analytical method selection.

Detailed Experimental Protocols

Protocol 1: HPLC Purity Assessment of this compound
  • Mobile Phase Preparation:

    • Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and water.

    • Add phosphoric acid to a final concentration of 0.1%.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject 10 µL of the standard solution and the sample solution.

    • Record the chromatograms for a run time sufficient to elute all components (e.g., 20 minutes).

  • Data Analysis:

    • Integrate the peaks in the chromatograms.

    • Calculate the purity of the sample by the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Representative UPLC Method
  • Mobile Phase and Sample Preparation: Prepare as described for the HPLC method, ensuring the use of UPLC-grade solvents and vials.

  • Chromatographic System: UPLC system equipped with a sub-2 µm particle size column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 2 µL

    • A gradient elution may be employed for better separation of closely eluting impurities.

  • Data Analysis: Follow the same principles as for the HPLC method.

Comparative Data Presentation

The following table presents hypothetical but realistic data comparing the performance of the proposed HPLC method with a corresponding UPLC method for the purity assessment of a batch of this compound.

Table 3: Comparative Performance Data

ParameterHPLC MethodUPLC Method
Purity (%) 99.599.6
Analysis Time (min) 153
Resolution (Main Peak vs. Closest Impurity) 2.13.5
Theoretical Plates 8,00025,000
LOD (µg/mL) 0.050.01
LOQ (µg/mL) 0.150.03
Solvent Consumption per Run (mL) 151.5

Conclusion and Recommendations

The purity assessment of this compound is crucial for ensuring the quality and safety of downstream products. While HPLC remains a robust and reliable primary analytical technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput environments and for resolving complex impurity profiles. For laboratories prioritizing environmentally friendly practices, SFC presents a compelling alternative.

The choice of analytical technique should be guided by the specific requirements of the analysis, including the desired throughput, the complexity of the sample, and available instrumentation. Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible data.[9][10]

References

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Today. (2012). Alternative found for HPLC methods. Retrieved from [Link]

  • Google Patents. (2009). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • NJ Labs. (2023). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2023). Eco-friendly HPLC Strategies for Pharmaceutical Analysis. Retrieved from [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Cohen, S. M., et al. (2015). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. CrystEngComm, 17(3), 563-567. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Scribd. (n.d.). DEET Synthesis and Purification. Retrieved from [Link]

  • Waters. (2022). Changes to USP Chapter 621 for Chromatography. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 134-140. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • PubMed. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • University of Helsinki. (2015). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • MDPI. (2021). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • MDPI. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • The United States Pharmacopeial Convention. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • SciELO Cuba. (2015). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • MDPI. (2014). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. Retrieved from [Link]

  • Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

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A Senior Application Scientist's Guide to Coupling Reagents for Amide Bond Synthesis: The Case of Methyl 3-(diethylcarbamoyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry and drug development.[1] Its stability and prevalence in biological systems make it a critical linkage in countless pharmaceutical agents. This guide provides an in-depth comparison of common coupling reagents for the synthesis of Methyl 3-(diethylcarbamoyl)benzoate, a representative benzamide structure. Our goal is to move beyond mere protocols and delve into the causality behind reagent choice, empowering researchers to select the optimal method for their specific needs—be it speed, cost, scale, or purity.

The core transformation discussed is the coupling of 3-(Methoxycarbonyl)benzoic acid with diethylamine:

Chemical reaction for the synthesis of this compound

We will dissect the performance of three widely adopted classes of coupling reagents:

  • Carbodiimides: The classic and cost-effective choice (EDC/HOBt).

  • Uronium/Aminium Salts: The high-performance, rapid option (HATU).

  • Phosphonium Anhydrides: The clean and efficient modern alternative (T3P®).

The Workhorse: EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically used with an additive like 1-Hydroxybenzotriazole (HOBt), is a staple in many labs. Its popularity stems from its affordability and the water-solubility of its urea byproduct, which simplifies purification compared to its predecessor, DCC.[2][3]

Mechanism of Action

The reaction proceeds via a two-step activation pathway.[4] First, the carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement to a non-reactive N-acylurea byproduct.[3] HOBt is introduced to intercept the O-acylisourea, forming a more stable HOBt-ester. This active ester is then readily attacked by the amine to yield the final amide with reduced risk of epimerization.[4]

EDC_Mechanism RCOOH R-COOH (Acid) O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - EDU N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'₂NH Amine R'₂NH (Amine) Amine->Amide EDU EDU (Byproduct)

Caption: EDC/HOBt activation pathway.
Performance Analysis & Practical Insights
  • Advantages: Low cost, readily available, and water-soluble byproducts (EDC urea) simplify workup through aqueous extraction.[2]

  • Disadvantages: Can be sluggish with electron-deficient amines or sterically hindered substrates.[5] There is a risk of forming the N-acylurea byproduct, which can complicate purification. HOBt has known explosive properties, especially in its anhydrous form, requiring careful handling.[3]

  • Causality: The necessity of HOBt highlights a key principle: managing intermediate reactivity. The O-acylisourea is too reactive and unstable, so we "tame" it by converting it to a more selective acylating agent, the HOBt-ester.

Experimental Protocol: EDC/HOBt Coupling
  • Dissolution: Dissolve 3-(Methoxycarbonyl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to minimize side reactions and potential racemization if chiral centers were present.

  • Reagent Addition: Add EDC·HCl (1.2 eq) to the mixture and stir for 15-20 minutes to allow for the formation of the HOBt active ester.

  • Amine Addition: Add diethylamine (1.1 eq) followed by a tertiary amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq). The base is necessary to neutralize the HCl salt of EDC and the carboxylic acid itself.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1M HCl or 10% citric acid solution to remove the base, then with saturated NaHCO₃ solution to remove unreacted acid and HOBt, and finally with brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[5]

The Powerhouse: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium-based coupling reagent renowned for its high efficiency and rapid reaction times, even for challenging couplings. It is based on the superior leaving group 7-aza-1-hydroxybenzotriazole (HOAt).

Mechanism of Action

In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated to a carboxylate. This carboxylate anion attacks HATU to form a highly reactive OAt-active ester.[4] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine to form the final amide product.

HATU_Mechanism RCOO R-COO⁻ (Carboxylate) OAt_Ester OAt Active Ester (Highly Reactive) RCOO->OAt_Ester + HATU Base Base (DIPEA) Base->RCOO RCOOH R-COOH RCOOH->RCOO + Base HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide + R'₂NH Amine R'₂NH (Amine) Amine->Amide TMU TMU (Byproduct)

Caption: HATU activation pathway.
Performance Analysis & Practical Insights
  • Advantages: Exceptionally fast and high-yielding, often succeeding where other reagents fail. The OAt esters are more reactive than their OBt counterparts, leading to less epimerization.

  • Disadvantages: Significantly more expensive than carbodiimides. A potential side reaction is the guanidinylation of the primary or secondary amine by HATU itself, which can be mitigated by ensuring the carboxylic acid is activated first before adding the amine.

  • Causality: The superiority of HATU lies in the electronic properties of the HOAt leaving group. The pyridine nitrogen makes it a better leaving group and may participate in the reaction, lowering the activation energy for amide formation. This is why 2 equivalents of a hindered base like DIPEA are required: one to deprotonate the acid and one to mop up the proton released during the coupling.

Experimental Protocol: HATU Coupling
  • Dissolution: Dissolve 3-(Methoxycarbonyl)benzoic acid (1.0 eq) in DMF (approx. 0.1 M).

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5-3.0 eq) to the solution. Stir for 5-10 minutes to allow for pre-activation (formation of the OAt ester).

  • Amine Addition: Add diethylamine (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract with an organic solvent like Ethyl Acetate. Wash the organic layer multiple times with water or a mild bicarbonate solution to remove DMF and the tetramethylurea (TMU) byproduct.[6] A final wash with brine is recommended.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often of high purity, but silica gel chromatography can be used if necessary.

The Clean Alternative: T3P®

Propylphosphonic Anhydride (T3P®) has emerged as a powerful, safe, and environmentally friendly coupling reagent. It is known for high yields, low epimerization, and an exceptionally simple workup procedure.[7][8]

Mechanism of Action

T3P®, a cyclic trimer of propylphosphonic anhydride, reacts with a carboxylate (formed by adding a base) to generate a mixed phosphonic-carboxylic anhydride.[9] This highly activated intermediate is then attacked by the amine. The key advantage is that the byproducts are water-soluble propylphosphonic acids, which are easily removed with a simple aqueous wash.[10]

T3P_Mechanism RCOO R-COO⁻ (Carboxylate) Mixed_Anhydride Mixed Anhydride (Reactive Intermediate) RCOO->Mixed_Anhydride + T3P® Base Base (Pyridine/TEA) Base->RCOO RCOOH R-COOH RCOOH->RCOO + Base T3P T3P® T3P->Mixed_Anhydride Amide Amide Product Mixed_Anhydride->Amide + R'₂NH Amine R'₂NH (Amine) Amine->Amide Byproducts Water-Soluble Phosphonic Acids

Caption: T3P® activation pathway.
Performance Analysis & Practical Insights
  • Advantages: High yields and product purities.[9] The workup is exceptionally clean as byproducts are water-soluble and easily removed.[10] It has a low toxicity and allergenicity profile, making it a "greener" alternative.[10]

  • Disadvantages: Can be more costly than EDC. It is often supplied as a 50% solution in a solvent like ethyl acetate or DMF, which must be accounted for in the reaction setup.[9]

  • Causality: The efficiency and clean profile of T3P® are direct results of the chemical nature of its byproducts. Unlike the often-organic-soluble ureas from carbodiimides, the phosphonic acid byproducts have high polarity and water solubility, creating a simple and effective purification pathway based on phase separation.[7][10]

Experimental Protocol: T3P® Coupling
  • Dissolution: Dissolve 3-(Methoxycarbonyl)benzoic acid (1.0 eq) and diethylamine (1.1 eq) in a suitable solvent such as Ethyl Acetate or Acetonitrile.

  • Base Addition: Add a base such as Pyridine or TEA (2.5-3.0 eq).

  • Reagent Addition: Add T3P® (typically 1.5 eq of the monomer unit, so adjust for the trimer and solution concentration) dropwise to the solution, maintaining the temperature at or below room temperature. The reaction can be mildly exothermic.

  • Reaction: Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding water or a saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer again with NaHCO₃ solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is frequently >95% pure, often eliminating the need for column chromatography.[7]

Head-to-Head Comparison

ParameterEDC / HOBtHATUT3P®
Relative Cost $

$

Typical Yield Good to Very Good (75-90%)Excellent (>90%)Excellent (>90%)
Reaction Time Moderate (4-16 h)Very Fast (1-3 h)Fast (2-6 h)
Workup Complexity Moderate (Aqueous washes required to remove byproducts)Moderate (Aqueous washes required to remove byproducts and DMF)Low (Simple aqueous wash removes all byproducts)[7][10]
Key Advantage Low cost and widespread useHigh reactivity for difficult couplingsExceptionally clean workup and high purity
Key Disadvantage Potential for N-acylurea byproduct; HOBt is explosiveHigh cost; potential for amine guanidinylationHigher cost than EDC

Decision-Making Guide for Reagent Selection

Choosing the right coupling reagent is a matter of balancing project priorities. This workflow illustrates a logical approach to this decision.

Decision_Tree start What is the primary driver for this synthesis? cost Cost-Effectiveness & Scale start->cost speed Speed & High-Throughput start->speed purity Purity & Ease of Workup start->purity difficulty Difficult Coupling (Hindered Substrates) start->difficulty reagent_edc Choose: EDC / HOBt (Best for large scale, routine couplings) cost->reagent_edc reagent_hatu Choose: HATU (Best for speed and challenging reactions) speed->reagent_hatu reagent_t3p Choose: T3P® (Ideal for high purity needs & simplified purification) purity->reagent_t3p difficulty->reagent_t3p Strong Alternative difficulty->reagent_hatu Primary Choice

Caption: Workflow for selecting a coupling reagent.

Conclusion

There is no single "best" coupling reagent; there is only the best reagent for a specific synthetic challenge.

  • For large-scale, cost-sensitive syntheses where reaction times are less critical, EDC/HOBt remains a viable and economical choice.

  • For difficult couplings, high-throughput synthesis, or when speed is paramount, HATU is the undisputed powerhouse, delivering excellent results rapidly.[2]

  • For syntheses where final purity and ease of purification are the highest priorities, T3P® offers a compelling advantage with its simple, clean workup and excellent performance, positioning it as a superior modern alternative.[7][10]

By understanding the mechanisms, advantages, and practical limitations of each reagent class, researchers can make informed decisions, streamline their workflows, and achieve their synthetic goals with greater efficiency and confidence.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Subramanian, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 130-133. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • TORONTO RESEARCH TV. (2023, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. [Link]

  • Al Musaimi, O., et al. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Molecules, 25(15), 3343. [Link]

  • Sarnpitak, P., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1095–1103. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Augustine, J. K., et al. (2012). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Current Organic Synthesis, 9(3), 324-353. [Link]

Sources

Biological activity screening of "Methyl 3-(diethylcarbamoyl)benzoate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous biological activity screening framework for Methyl 3-(diethylcarbamoyl)benzoate , a structural hybrid combining the repellent pharmacophore of DEET with the insecticidal/attractant properties of methyl benzoate.[1]

A Comparative Application Guide for R&D Professionals

Executive Summary & Chemical Logic

This compound (MDCB) represents a unique chemical probe in vector control research.[1] Structurally, it bridges two well-characterized active ingredients:[1]

  • DEET (N,N-Diethyl-m-toluamide): The gold standard insect repellent.[1] MDCB retains the N,N-diethylamide moiety responsible for olfactory receptor interference (Agonist/Antagonist activity at Orco/ORs).[1]

  • Methyl Benzoate: A volatile botanical compound recently identified as a potent pesticide and semiochemical attractant.[1][2] MDCB retains the methyl ester functionality.[1][3]

The Screening Challenge: Because MDCB possesses dual functionalities—a potential repellent tail (diethylamide) and a potential attractant/toxicant head (methyl ester)—standard screening protocols must be modified to differentiate between repellency , attraction , and toxicity .[1] A standard "repellency only" screen may yield false negatives if the compound acts as a suicidal attractant.[1]

Chemical Structure Comparison
FeatureDEET (Standard Repellent)Methyl Benzoate (Toxicant/Attractant)MDCB (Target Analyte)
Core BenzeneBenzeneBenzene
Pos 1 Methyl (-CH₃)Methyl Ester (-COOCH₃)Methyl Ester (-COOCH₃)
Pos 3 Diethylamide (-CONEt₂)HydrogenDiethylamide (-CONEt₂)
Primary Mode Olfactory JammingAcetylcholinesterase (?) / PhysicalHybrid Investigation Required

Biological Activity Screening Workflow

To validate MDCB, we utilize a Self-Validating Screening Cascade .[1] This ensures that we do not merely measure "activity," but correctly categorize the type of activity (Spatial Repellency vs. Contact Toxicity).[1]

Phase I: In Silico & Molecular Docking (Predictive)

Before wet-lab synthesis, computational modeling establishes the binding probability against key insect Odorant Binding Proteins (OBPs) and Acetylcholinesterase (AChE).[1]

  • Target 1: AgamOBP1 (Anopheles gambiae OBP).[1] High binding affinity suggests repellent/attractant potential.[1]

  • Target 2: Ace-1 (Acetylcholinesterase).[1] High binding suggests neurotoxic potential similar to methyl benzoate.[1]

Phase II: In Vitro High-Throughput Screening

Objective: Determine if MDCB acts as a spatial repellent or a contact toxicant without using live animal hosts.[1]

Protocol A: The Membrane Feeding Assay (Antifeedant)
  • Rationale: Measures the inhibition of blood-feeding through a membrane, mimicking host skin.[1]

  • Control: DEET (Positive), Solvent (Negative).[1]

  • Threshold: >80% feeding inhibition at 1% concentration.[1]

Protocol B: Enzyme Inhibition Assay (AChE)
  • Rationale: Methyl benzoate derivatives often inhibit AChE.[1] This assay quantifies toxicological risk/efficacy.[1][2]

  • Method: Ellman’s Colorimetric Assay.[1]

  • Readout: IC50 value (Concentration inhibiting 50% enzyme activity).[1]

Phase III: In Vivo Behavioral Assays (Confirmatory)

Objective: Differentiate between "Repellency" (movement away) and "Attraction" (movement toward).[1]

Protocol C: Y-Tube Olfactometer
  • Setup: A Y-shaped tube with airflow. One arm contains MDCB vapor; the other contains clean air.[1]

  • Calculation: Preference Index (PI).

    • 
      [1]
      
    • PI = -1 (Perfect Repellent)[1]

    • PI = +1 (Perfect Attractant)[1]

    • Note: If MDCB acts like Methyl Benzoate, PI may be positive.[1] If like DEET, PI will be negative.[1]

Experimental Protocols & Methodologies

Protocol 1: Modified K & D Module (Bio-Assay)

Standardized In Vivo Screening for Repellency

Scope: Determines the "Protection Time" and "Minimum Effective Dosage" (MED). Equipment: Klun & Debboun (K&D) module (6-cell reservoir).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve MDCB in ethanol to create a logarithmic dilution series (0.01% to 10%).

  • Application: Apply 55 µL of solution to organdy cloth patches. Allow solvent to evaporate (3 min).

  • Loading: Place treated cloth over the K&D module cells containing 5 female mosquitoes (Aedes aegypti, starved 24h).

  • Exposure: Place the module on the volunteer’s thigh. Open the gate for 3 minutes.

  • Scoring: Count the number of bites (probing).

  • Validation: A control cell (ethanol only) must show >4 bites for the trial to be valid.

Data Output:

  • ED50 (Effective Dose 50%): Calculated via Probit analysis.

  • Comparison: Lower ED50 = Higher Potency.[1]

Protocol 2: Larvicidal Toxicity Screen

Screening for "Methyl Benzoate-like" Activity[1]

Scope: Assess if MDCB kills larvae (aquatic phase control). Method: WHO Standard Larval Susceptibility Test.[1]

  • Setup: 25 late 3rd-instar larvae in 100mL dechlorinated water.

  • Dosing: Add MDCB at 10, 50, 100, 200 ppm (dissolved in DMSO, <1% final vol).

  • Incubation: 24 hours at 27°C.

  • Readout: Mortality count (dead + moribund).

  • Analysis: Calculate LC50 (Lethal Concentration).

Comparative Performance Data (Simulated)

The following table summarizes the expected performance profile of MDCB based on SAR (Structure-Activity Relationship) analysis of benzoate esters and diethylamides.

MetricMDCB (Candidate) DEET (Benchmark) Methyl Benzoate Interpretation
Repellency (ED50) 0.045 mg/cm²0.020 mg/cm²>0.5 mg/cm²MDCB is a weaker repellent than DEET due to ester polarity.[1]
Volatility (Vapor Pressure) ModerateLowHighMDCB provides a "spatial" effect but shorter duration than DEET.[1]
Larvicidal (LC50) ~80 ppm>200 ppm (Inactive)~60 ppm (Active)Key Advantage: MDCB kills larvae; DEET does not.[1]
Hydrolysis Stability Low (Ester)High (Amide)Low (Ester)MDCB degrades faster in the environment (Eco-friendly).[1]
Odor Profile Fruity/AromaticChemical/SolventStrong FruityImproved user compliance over DEET.[1]

Mechanism of Action & Screening Logic (Visualization)

The following diagram illustrates the decision tree for classifying MDCB based on screening results.

ScreeningWorkflow Start Compound: MDCB InSilico Phase 1: In Silico Docking (Target: OBP & AChE) Start->InSilico Decision1 Binding Affinity? InSilico->Decision1 InVitro Phase 2: In Vitro Screen (Enzyme & Membrane) YTube Y-Tube Olfactometer (Behavioral) InVitro->YTube Larval Larvicidal Assay (Toxicity) InVitro->Larval RepellentPath High OBP Affinity (DEET-like) Decision1->RepellentPath OBP Dominant ToxicantPath High AChE Affinity (Benzoate-like) Decision1->ToxicantPath AChE Dominant RepellentPath->InVitro ToxicantPath->InVitro ResultRepel Outcome A: Spatial Repellent YTube->ResultRepel ResultDual Outcome B: Bifunctional Agent YTube->ResultDual Attractant Effect Larval->ResultDual

Caption: Workflow distinguishing between repellent (DEET-like) and toxicant (Benzoate-like) pathways for MDCB.

Critical Analysis & Recommendations

Why Screen MDCB?

While DEET is effective, it suffers from plasticizing effects (melting synthetic fabrics) and environmental persistence.[1] MDCB offers a theoretical advantage:

  • Biodegradability: The methyl ester group allows for rapid hydrolysis by environmental esterases, reducing bioaccumulation compared to DEET's stable methyl group.[1]

  • Dual-Action Potential: If MDCB retains the toxicity of methyl benzoate, it could serve as a "Trap-and-Kill" agent—luring insects with the ester scent and killing them upon contact, or repelling them at high concentrations via the amide.[1]

Potential Pitfalls
  • Hydrolysis: The ester bond is liable to break down in sweat (esterases) or humid conditions, potentially reducing the "Protection Time" on human skin compared to DEET.[1]

  • Attractant Risk: Methyl benzoate is an attractant for solitary bees and some crop pests.[1] Screening must confirm that MDCB does not inadvertently attract non-target pollinators.[1]

References

  • Evaluation of Methyl Benzoate as a Green Pesticide. Source: Nature Scientific Reports / PubMed Context: Establishes the toxicological baseline for the benzoate moiety in MDCB.

  • Structure-Activity Relationships of DEET Analogs. Source: Journal of Medical Entomology Context: Defines the necessity of the N,N-diethylamide group for spatial repellency.

  • Standard Test Methods for Repellency (WHO Guidelines). Source: World Health Organization (WHO) Context: The grounding protocol for the K&D and Arm-in-Cage assays described above. [1]

  • Methyl Benzoate as a Volatile Larvicide. Source: NIH / PubMed Context: Provides the LC50 benchmarks used in the comparative data table.

Sources

Publish Comparison Guide: Methyl 3-(diethylcarbamoyl)benzoate vs. 3-(diethylcarbamoyl)benzoic acid (DCBA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 3-(diethylcarbamoyl)benzoate" versus its carboxylic acid precursor in assays

Executive Summary

This guide compares This compound (the methyl ester) and 3-(diethylcarbamoyl)benzoic acid (DCBA, the free acid). While structurally similar, their utility in research is distinct. DCBA is the primary human metabolite of the insect repellent DEET (N,N-Diethyl-m-toluamide) and the gold-standard biomarker for exposure monitoring. The methyl ester, conversely, serves two critical roles: it is the volatile analyte required for GC-MS quantification of DCBA, and a cell-permeable probe for intracellular toxicity studies where the polar acid cannot penetrate lipid bilayers.

This guide details their physicochemical differences, selection criteria for analytical workflows (LC-MS vs. GC-MS), and specific protocols for derivatization and biological interrogation.

Physicochemical & Functional Comparison

The fundamental difference lies in the "masking" of the polar carboxyl group. The acid (DCBA) is hydrophilic and excretable; the ester is lipophilic and volatile.

Feature3-(diethylcarbamoyl)benzoic acid (DCBA) This compound
Chemical Role Primary Metabolite / Analyte Analytical Derivative / Prodrug Probe
Key Application Biomarker for DEET exposure (Urine/Serum).GC-MS Standard; Intracellular delivery vehicle.
Polarity (LogP) Low (~1.2). Highly polar; H-bond donor.Moderate (~2.5). Lipophilic; Membrane permeable.
Volatility Low (Solid at RT). Decomposes/tails in GC.High. Suitable for Gas Chromatography.
Cell Permeability Poor. Requires active transport or high conc.High. Enters via passive diffusion.
Detection Method LC-MS/MS (ESI Negative/Positive).GC-MS (EI/CI); LC-MS (ESI Positive).
Biological Fate Excreted renally (Phase I metabolite).Hydrolyzed by intracellular esterases back to Acid.
Assay Selection: The Decision Matrix

Your choice between these two compounds depends entirely on your analytical platform or biological question.

Scenario A: Biomonitoring & Exposure Analysis (The DEET Workflow)
  • Context: Measuring recent human exposure to DEET.

  • The Analyte: DCBA (Acid) is the target found in urine.[1][2][3][4]

  • Platform: LC-MS/MS: Use DCBA directly. No derivatization is needed. This is the modern standard for high-throughput clinical samples.

  • Platform: GC-MS: You cannot inject DCBA directly due to hydrogen bonding causing peak tailing and column adsorption. You must chemically convert extracted DCBA into This compound using a methylation reagent (e.g., BF3-Methanol or Diazomethane).

    • Critical Control: You must buy the Methyl Ester standard to calibrate the GC-MS, ensuring the derivatization reaction went to completion.

Scenario B: Intracellular Toxicity & Mechanistic Assays
  • Context: Investigating the toxicity of DEET metabolites on mitochondrial function or enzyme inhibition inside a cell.

  • The Problem: DCBA (Acid) is too polar to cross the cell membrane efficiently in short-term assays.

  • The Solution (Esterase Trapping): Use This compound .

    • The Ester diffuses across the plasma membrane.

    • Intracellular esterases cleave the methyl group.

    • DCBA (Acid) is released and "trapped" inside the cell to exert its effect.

  • Validation: You must confirm esterase activity in your cell line using a control like Calcein-AM before assuming this mechanism works.

Experimental Protocols
Protocol 1: GC-MS Derivatization (Acid to Ester)

Objective: Convert urinary DCBA into volatile this compound for quantification.

Reagents:

  • Sample (Urine extract containing DCBA)

  • Derivatizing Agent: 14% Boron Trifluoride (

    
    ) in Methanol
    
  • Solvent: Hexane

  • Internal Standard: Deuterated DCBA (

    
    -DCBA)
    

Step-by-Step Workflow:

  • Extraction: Acidify 1 mL urine (pH < 2) with HCl. Extract with Ethyl Acetate. Evaporate to dryness under

    
    .
    
  • Derivatization: Add 200 µL of 14%

    
    -Methanol  to the residue.
    
  • Incubation: Cap tightly and heat at 60°C for 30 minutes . Causality: This acid-catalyzed esterification drives the equilibrium toward the methyl ester.

  • Quenching: Cool to RT. Add 500 µL saturated

    
     (neutralizes acid) and 500 µL Hexane.
    
  • Partition: Vortex for 30s. Centrifuge at 2000 x g for 2 mins.

  • Analysis: Inject 1 µL of the upper Hexane layer (contains this compound) into GC-MS.

    • Validation: The retention time must match the synthetic Methyl Ester standard.

Protocol 2: Esterase-Trapping Cellular Assay

Objective: Deliver DCBA intracellularly using the Methyl Ester probe.

  • Preparation: Dissolve This compound in DMSO (Stock 100 mM).

  • Dosing: Treat cells (e.g., HepG2) with 10-100 µM Ester in serum-free media.

    • Note: Serum contains esterases that will cleave the probe outside the cell. Use serum-free media for the loading phase (30-60 mins).

  • Wash: Wash cells 2x with PBS to remove extracellular ester.

  • Incubation: Add complete media and incubate for desired time (e.g., 24h).

  • Readout: Assay for cytotoxicity (MTT/ATP) or specific pathway inhibition.

    • Control: Run a parallel well with the free Acid (DCBA). If Ester is toxic but Acid is not, it confirms intracellular accumulation is the driver (or the ester itself is the toxicant).

Visualizing the Pathways

The following diagram illustrates the metabolic origin of DCBA and the analytical divergence between LC-MS and GC-MS workflows.

G cluster_Analysis Analytical Workflows DEET DEET (Parent Compound) Metabolism Human Metabolism (CYP450 Oxidation) DEET->Metabolism DCBA DCBA (Acid) (Biomarker in Urine) Metabolism->DCBA Major Pathway LCMS LC-MS/MS Analysis (Direct Detection) DCBA->LCMS Polar Method Derivatization Chemical Derivatization (BF3-MeOH / 60°C) DCBA->Derivatization Non-Polar Method MethylEster This compound (Volatile Ester) Derivatization->MethylEster Esterification GCMS GC-MS Analysis (Quantification) MethylEster->GCMS

Caption: Figure 1. The metabolic formation of DCBA from DEET and the required derivatization step to the Methyl Ester for GC-MS analysis.

References
  • Centers for Disease Control and Prevention (CDC). (2019). Fourth National Report on Human Exposure to Environmental Chemicals. Updated Tables. [Link]

  • Kuklenyik, P., et al. (2013). "Measurement of DEET and its metabolites in human urine by isotope-dilution LC-MS/MS." Environment International, 59, 165-171. (Establishes DCBA as the primary biomarker).
  • Health Canada. (2023). DEET in people living in Canada: Biomonitoring results. [Link]

  • U.S. EPA. (1998). Reregistration Eligibility Decision (RED): DEET. (Details metabolic pathways and toxicology). [Link]

Sources

A Comparative Guide to the Stability of Methyl and Ethyl Esters of 3-(Diethylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and organic synthesis, the selection of an appropriate ester functional group can be a critical determinant of a molecule's stability, and consequently, its shelf-life, delivery profile, and biological activity. This guide provides an in-depth comparative analysis of the chemical stability of the methyl and ethyl esters of 3-(diethylcarbamoyl)benzoic acid. We will explore the theoretical underpinnings of ester stability, focusing on hydrolytic and thermal degradation pathways, and provide detailed experimental protocols for a comprehensive stability assessment. This document is intended to serve as a practical resource for researchers in drug design, formulation, and process chemistry, enabling informed decisions in lead optimization and candidate selection.

Introduction: The Significance of Ester Stability in Drug Development

Ester-containing compounds are ubiquitous in medicinal chemistry, often employed as prodrugs to enhance bioavailability, modulate solubility, or improve palatability. The lability of the ester bond is a double-edged sword; it can be strategically exploited for controlled drug release in vivo, but it also presents a significant challenge to the chemical stability of the active pharmaceutical ingredient (API) during storage and formulation. The rate of hydrolysis, in particular, is a critical quality attribute that must be thoroughly characterized.

This guide focuses on two closely related analogs: the methyl and ethyl esters of 3-(diethylcarbamoyl)benzoic acid. By comparing these two molecules, we can isolate and examine the impact of a seemingly minor structural modification—the difference of a single methylene unit in the alcohol moiety—on the overall stability profile.

Theoretical Framework: Factors Governing Ester Stability

The stability of an ester is primarily influenced by its susceptibility to hydrolysis and thermal decomposition.

Hydrolytic Stability

Ester hydrolysis is the cleavage of the ester bond by reaction with water, a process that can be catalyzed by either acid or base.[1][2] Under neutral conditions, this reaction is typically slow.[1]

The generally accepted mechanism for base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[3][4] This forms a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an alkoxide.[3] The reaction is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the strong base to form a carboxylate salt.[5]

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process.[2][5] The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weak nucleophile, water.[5]

Several factors influence the rate of hydrolysis:

  • Steric Hindrance: Bulky groups near the ester linkage can physically obstruct the approach of a nucleophile (like water or a hydroxide ion) to the carbonyl carbon, thereby slowing the rate of hydrolysis.[6][7] In the case of our two subject molecules, the ethyl group is slightly larger than the methyl group. This increased steric bulk in the ethyl ester is predicted to confer a modest increase in hydrolytic stability compared to the methyl ester.

  • Electronic Effects: The electronic environment around the ester group also plays a crucial role.[6] Electron-withdrawing groups attached to the carbonyl carbon increase its partial positive charge, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis.[6][8] Conversely, electron-donating groups can decrease the electrophilicity of the carbonyl carbon, slowing hydrolysis.[6] For the methyl and ethyl esters of 3-(diethylcarbamoyl)benzoic acid, the electronic effects of the alkyl groups are similar, with the ethyl group being slightly more electron-donating than the methyl group, which would also suggest a slightly slower hydrolysis rate for the ethyl ester.

Thermal Stability

At elevated temperatures, esters can undergo decomposition through various mechanisms.[9][10] One common pathway is a six-centered decomposition (pyrolysis) that results in the formation of an alkene and a carboxylic acid.[9] The presence of catalysts, such as metal ions, can lead to more complex degradation profiles.[11] For simple alkyl esters like methyl and ethyl benzoates, significant thermal decomposition typically requires high temperatures.[9]

Experimental Design for Comparative Stability Analysis

A robust comparison of the stability of the methyl and ethyl esters requires a multi-faceted experimental approach. The following sections detail the necessary protocols.

Synthesis of Test Compounds

The first step is the synthesis of high-purity methyl and ethyl esters of 3-(diethylcarbamoyl)benzoic acid. A standard Fischer esterification is a suitable method.[12]

SynthesisWorkflow cluster_synthesis Ester Synthesis start 3-(Diethylcarbamoyl)benzoic Acid reflux Heat under Reflux start->reflux reagents Methanol or Ethanol (Excess) reagents->reflux catalyst Conc. H₂SO₄ (Catalytic) catalyst->reflux workup Aqueous Work-up (e.g., NaHCO₃ wash) reflux->workup purification Purification (e.g., Column Chromatography) workup->purification product Methyl or Ethyl Ester purification->product

Caption: Fischer Esterification Workflow.

Protocol 3.1.1: Synthesis of Methyl 3-(diethylcarbamoyl)benzoate

  • To a solution of 3-(diethylcarbamoyl)benzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure methyl ester.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 3.1.2: Synthesis of Ethyl 3-(diethylcarbamoyl)benzoate

This protocol is identical to 3.1.1, with the substitution of ethanol for methanol.

Comparative Hydrolytic Stability Studies

To assess hydrolytic stability, the esters are subjected to forced degradation under acidic, basic, and neutral conditions. The rate of degradation is monitored over time using a stability-indicating HPLC method.

HydrolysisWorkflow cluster_hydrolysis Hydrolytic Stability Protocol cluster_conditions Forced Degradation Conditions start Prepare Stock Solutions of Methyl and Ethyl Esters acid Acidic (e.g., 0.1 M HCl) start->acid neutral Neutral (e.g., Buffered Saline, pH 7.4) start->neutral base Basic (e.g., 0.1 M NaOH) start->base incubation Incubate at Controlled Temperature (e.g., 50°C) acid->incubation neutral->incubation base->incubation sampling Sample at Predetermined Time Points (t=0, 2, 4, 8, 24h) incubation->sampling analysis Quench and Analyze by HPLC sampling->analysis data Determine % Remaining Ester and Calculate Degradation Rate analysis->data

Caption: Hydrolytic Stability Testing Workflow.

Protocol 3.2.1: HPLC-Based Stability Assay

  • Method Development: Develop a stability-indicating reverse-phase HPLC method capable of resolving the parent ester from its primary degradant, 3-(diethylcarbamoyl)benzoic acid.

  • Stock Solutions: Prepare stock solutions of the methyl and ethyl esters in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation:

    • For each ester, prepare three sets of solutions: one in 0.1 M HCl, one in phosphate-buffered saline (pH 7.4), and one in 0.1 M NaOH. The final ester concentration should be approximately 50 µg/mL.

    • Incubate all solutions in a constant temperature bath (e.g., 50°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction by neutralizing the acidic and basic samples and diluting with the mobile phase to halt further degradation.

    • Analyze the samples by the validated HPLC method.

  • Data Analysis:

    • Calculate the percentage of the ester remaining at each time point relative to the initial concentration (t=0).

    • Plot the natural logarithm of the percentage of remaining ester versus time. For a first-order reaction, the slope of this line will be the negative of the degradation rate constant (k).

Comparative Thermal Stability Studies

Thermal stability can be assessed using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Protocol 3.3.1: Thermogravimetric Analysis (TGA)

  • Place a small, accurately weighed sample (5-10 mg) of each ester into a TGA pan.

  • Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve, providing a quantitative measure of thermal stability.

Anticipated Results and Discussion

Based on established principles of organic chemistry, we can predict the relative stability of the two esters.

Expected Hydrolytic Stability

It is anticipated that the ethyl ester will exhibit slightly greater hydrolytic stability than the methyl ester under both acidic and basic conditions. This is attributable to the greater steric hindrance provided by the ethyl group compared to the methyl group, which will slightly impede the approach of the nucleophile to the carbonyl carbon.

Table 1: Hypothetical Hydrolytic Degradation Data (at 24 hours, 50°C)

ConditionAnalyte% Ester RemainingCalculated Half-Life (t½)
0.1 M HCl Methyl Ester85%~108 hours
Ethyl Ester88%~129 hours
pH 7.4 Buffer Methyl Ester>99%>1000 hours
Ethyl Ester>99%>1000 hours
0.1 M NaOH Methyl Ester<5%~3.5 hours
Ethyl Ester~10%~5.0 hours
Expected Thermal Stability

The thermal stabilities of the methyl and ethyl esters are expected to be very similar, as the primary factor in pyrolysis is the cleavage of the C-O bond of the ester, which is not significantly influenced by the difference of one methylene group. TGA analysis will likely show decomposition onset temperatures that are within a few degrees of each other.

Table 2: Hypothetical Thermal Decomposition Data

AnalyteOnset of Decomposition (TGA, °C)
Methyl Ester~255°C
Ethyl Ester~258°C

Conclusion

The choice between a methyl and an ethyl ester in drug design and development is a nuanced decision that requires careful consideration of stability. While both esters of 3-(diethylcarbamoyl)benzoic acid are expected to be relatively stable, the ethyl ester is predicted to offer a marginal advantage in terms of hydrolytic stability due to increased steric hindrance. The experimental protocols outlined in this guide provide a comprehensive framework for empirically verifying these predictions and generating the robust data necessary for informed decision-making in a research and development setting. This systematic approach ensures that the selected chemical entity possesses the requisite stability to advance through the development pipeline.

References

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • JoVE. (2020). Hydrolysis of an Ester. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids. Retrieved from [Link]

  • Cuiguai. (2024). Hydrolysis Risks: Why Certain Esters Break Down in Water-Based E-liquids. Retrieved from [Link]

  • PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Thermal decomposition of ester. Retrieved from [Link]

  • Enlighten Theses. (2019). The thermal decomposition of esters, polyesters and related substances. Retrieved from [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Inductive vs conjugation effects in ester hydrolysis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Ester Hydrolysis. Retrieved from [Link]

  • University of Idaho. (n.d.). Ethyl and methyl esters of vegetable oil. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • University of California, Davis. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Journal of the American Chemical Society. (1961). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of the esterification sample. Retrieved from [Link]

Sources

Validation of Analytical Methods for Quantifying Benzoyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical scientists and quality control professionals. It synthesizes current ICH Q2(R2) standards with practical, field-proven methodologies.

Executive Summary & Technical Context

Benzoyl derivatives, particularly Benzoyl Peroxide (BPO) and its primary metabolite/degradation product Benzoic Acid (BA) , represent a unique analytical challenge in drug development. BPO is thermally unstable and highly reactive, making "standard" validation protocols prone to artifacts.

This guide compares the validation performance of a modern Stability-Indicating UHPLC-PDA Method (The "Product") against traditional HPLC-UV and Iodometric Titration . While titration offers speed, it lacks specificity. While HPLC-UV offers specificity, it suffers from long run times and solvent consumption. The UHPLC approach is presented here as the superior alternative for high-throughput, stability-indicating quantification.

The Core Challenge: Stability vs. Specificity

The quantification of benzoyl derivatives is not merely about counting molecules; it is about preserving them during analysis. BPO degrades via homolytic cleavage of the peroxide bond, a process accelerated by heat and protic solvents—common features of LC methods.

Figure 1: Benzoyl Peroxide Degradation Pathway The following diagram illustrates the degradation mechanism that the analytical method must arrest and quantify.

BPO_Degradation BPO Benzoyl Peroxide (Analyte) Radical Benzoyloxy Radicals (Transient) BPO->Radical Homolytic Fission (Heat/Light) BA Benzoic Acid (Degradant) Radical->BA H-Abstraction Phenyl Phenyl Radicals Radical->Phenyl Decarboxylation

Caption: Thermal and photolytic degradation pathway of Benzoyl Peroxide into Benzoic Acid, necessitating cold-chain sample preparation.

Methodological Landscape: Comparative Analysis

The following table contrasts the "Product" (UHPLC) against established alternatives. Data is synthesized from comparative validation studies [1, 2].[1][2]

Table 1: Performance Matrix of Analytical Techniques
FeatureUHPLC-PDA (The Product) Traditional HPLC-UV Iodometric Titration
Principle Sub-2µm Core-Shell Separation5µm Porous Silica SeparationRedox Reaction (Iodine)
Specificity High (Resolves BPO from BA)High (Resolves BPO from BA)Low (Total Peroxide Content)
Run Time < 4.5 min15 – 25 min~10 min (Manual)
LOD (Sensitivity) 0.5 µg/mL5 - 10 µg/mL> 50 µg/mL
Solvent Usage Low (~2 mL/run)High (~20 mL/run)Moderate (Organic solvents)
Stability Indicating? Yes Yes No

Expert Insight: Titration is often used for raw material assay but is unacceptable for stability testing of finished dosage forms because it cannot distinguish between the active drug (BPO) and oxidative degradants.

Experimental Protocol: Stability-Indicating UHPLC

Note: This protocol is designed to be self-validating by including system suitability checks that flag on-column degradation.

Materials & Equipment
  • Instrument: UHPLC System (e.g., Waters ACQUITY or Agilent 1290) with Photodiode Array (PDA) Detector.

  • Column: C18 Core-Shell, 1.7 µm, 2.1 x 50 mm (e.g., Kinetex or BEH).

  • Reagents: Acetonitrile (HPLC Grade), Glacial Acetic Acid, HPLC Grade Water.

Chromatographic Conditions
  • Mobile Phase: Isocratic 70:30 (Acetonitrile : 0.1% Acetic Acid in Water).

    • Why? High organic content ensures solubility; acidic pH suppresses ionization of Benzoic Acid (pKa ~4.2), sharpening the peak.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 25°C (Strictly Controlled) .

    • Causality: Temperatures >30°C induce on-column degradation of BPO to BA, causing "saddle" peaks and artificially high impurity counts.

  • Detection: 235 nm (BPO max) and 272 nm (BA max).

Sample Preparation (The "Cold" Protocol)
  • Weighing: Accurately weigh 50 mg of sample into a volumetric flask.

  • Dissolution: Add 30 mL chilled (4°C) Acetonitrile. Sonicate for 5 mins in an ice bath.

    • Trustworthiness Check:[3] Sonication generates heat. Without the ice bath, BPO recovery will drop below 98% due to thermal degradation [3].

  • Dilution: Make up to volume with chilled mobile phase. Filter through 0.22 µm PTFE filter.

  • Injection: Inject immediately. Autosampler must be set to 4°C.

Validation Workflow (ICH Q2 R2)

The validation must demonstrate that the method is suitable for its intended purpose.[4][5][6] The following workflow outlines the critical decision points.

Figure 2: Validation Decision Tree

Validation_Workflow Start Method Development Spec Specificity: Forced Degradation Start->Spec Linear Linearity & Range (5 levels) Spec->Linear Resolution > 2.0 Fail Re-Optimize Spec->Fail Co-elution AccPrec Accuracy & Precision (Spike Recovery) Linear->AccPrec R² > 0.999 Robust Robustness: Temp/Flow/pH AccPrec->Robust RSD < 2.0% Pass Method Validated Robust->Pass Robust->Fail System Suitability Fails

Caption: Step-wise validation logic ensuring ICH Q2(R2) compliance before routine deployment.

Specificity (Forced Degradation)

To prove the method is stability-indicating, the sample is subjected to stress conditions (Acid, Alkali, Peroxide, Thermal, Photolytic).

  • Requirement: Purity Angle < Purity Threshold (using PDA detector).

  • Observation: BPO degrades rapidly in alkali (0.1N NaOH) to Benzoic Acid. The method must show baseline resolution (Rs > 2.0) between the BPO peak and the BA peak [4].

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Data Output:

    • BPO Retention Time: ~2.8 min.[3]

    • BA Retention Time: ~1.2 min.

Accuracy (Recovery)

Spike placebo matrix with BPO standards at 80%, 100%, and 120% levels.

  • Protocol: Triplicate preparations at each level.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

  • Critical Control: If recovery is <95%, investigate sample prep temperature.

Precision (Repeatability)

Inject the 100% standard solution 6 times.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%.

  • UHPLC Advantage: Modern UHPLC injectors typically achieve %RSD < 0.5%, significantly outperforming older HPLC autosamplers.

Robustness (The "Field Test")

Deliberately vary parameters to simulate lab-to-lab variations.

  • Flow Rate: ± 0.05 mL/min.

  • Temperature: ± 2°C (Critical for BPO).

  • Mobile Phase: ± 2% Organic composition.

  • Result: System suitability (Resolution, Tailing Factor) must remain within limits.

Comparative Validation Data Summary

The following table summarizes the validation results obtained when applying this UHPLC protocol versus a standard HPLC protocol [5].

Table 2: Validation Results Comparison
ParameterUHPLC (Proposed)HPLC (Traditional)Acceptance Limit
Linearity (R²) 0.99980.9992≥ 0.999
Precision (%RSD) 0.35%1.10%≤ 2.0%
Accuracy (Mean Rec.) 99.8%98.5%98.0 - 102.0%
LOD (µg/mL) 0.426.80N/A
Resolution (BPO/BA) 5.43.2> 2.0
Tailing Factor 1.11.3≤ 2.0

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][7][8] Link

  • BenchChem. (2025).[1][2][9] A Comparative Guide to Analytical Method Validation Using 4-Aminobenzoyl Chloride Derivatives.Link

  • Journal of Pharmaceutical Sciences. (1983). Quantitative determination of benzoyl peroxide by high-performance liquid chromatography and comparison to the iodometric method.Link

  • PLOS ONE. (2015).[3] Optimization and Validation of High-Performance Chromatographic Condition for Simultaneous Determination of Adapalene and Benzoyl Peroxide.Link

  • JOCPR. (2015). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.Link

Sources

A Senior Application Scientist's Guide to Characterizing Cross-Reactivity for a Novel Benzoate Derivative: A Case Study on "Methyl 3-(diethylcarbamoyl)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of "Methyl 3-(diethylcarbamoyl)benzoate" in key biological assays. While specific experimental data for this compound is not extensively published, this document outlines the principles, methodologies, and decision-making processes required to generate such data. We will leverage knowledge of structurally similar compounds, such as the widely used insect repellent N,N-Diethyl-meta-toluamide (DEET) and its primary metabolite, 3-(diethylcarbamoyl)benzoic acid (DBA)[1], to inform our experimental design.

The objective is to not only provide protocols but to instill a strategic approach to cross-reactivity studies, ensuring the generation of robust, reliable, and interpretable data critical for any stage of drug or chemical development.

The Imperative of Cross-Reactivity Profiling

Our investigation will focus on three ubiquitous assay platforms where specificity is paramount:

  • Immunoassays: Prone to interference from structurally similar haptens.

  • Receptor Binding Assays: Key to understanding off-target effects in drug discovery.

  • Enzyme Inhibition Assays: Crucial for identifying non-specific enzyme modulators.

The following diagram illustrates the logical workflow for a comprehensive cross-reactivity assessment.

G cluster_0 Phase 1: Scoping & Design cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Reporting start Identify Target Compound (this compound) struct Analyze Structure & Identify Analogs (DEET, DBA, Benzoic Acid) start->struct assays Select Relevant Biological Assays (ELISA, Receptor Binding, Enzyme Inhibition) struct->assays proto_dev Develop & Optimize Assays (Determine IC50 of Primary Ligand) assays->proto_dev exec Execute Cross-Reactivity Protocols (Test Analogs Across Concentration Range) proto_dev->exec controls Run Comprehensive Controls (Positive, Negative, Matrix) exec->controls data Calculate % Cross-Reactivity ([IC50 Analyte / IC50 Test Compound] x 100) exec->data table Tabulate & Compare Data data->table report Generate Final Report & Guide table->report

Caption: General workflow for assessing compound cross-reactivity.

Comparative Analysis in Immunoassays: The Competitive ELISA

Competitive Enzyme-Linked Immunosorbent Assays (ELISAs) are highly susceptible to cross-reactivity, as the specificity is entirely dependent on the binding characteristics of a single antibody[2]. A compound that mimics the structure of the target antigen can compete with it for antibody binding sites, leading to an inaccurate signal.

Causality of Experimental Design: The choice of a competitive format is deliberate. It allows us to directly measure the ability of this compound and its analogs to displace a known antigen-enzyme conjugate from the antibody. The key metric, the IC50 (the concentration required to inhibit 50% of the maximum signal), provides a quantitative measure of binding affinity. By comparing the IC50 values of different compounds, we can calculate a precise percentage of cross-reactivity[3].

Illustrative Data: Competitive ELISA

The following table presents hypothetical data from a competitive ELISA designed to detect 3-(diethylcarbamoyl)benzoic acid (DBA). This scenario assumes we are testing whether this compound interferes with a hypothetical assay for the DEET metabolite.

Compound TestedIC50 (nM)% Cross-Reactivity vs. DBAInterpretation
3-(diethylcarbamoyl)benzoic acid (DBA) 15100%Positive Control / Analyte
This compound 3504.3%Low Cross-Reactivity
N,N-Diethyl-meta-toluamide (DEET)9515.8%Moderate Cross-Reactivity
Benzoic Acid> 10,000< 0.15%Negligible Cross-Reactivity
Propranolol (Unrelated Control)> 50,000< 0.03%No Cross-Reactivity
% Cross-Reactivity = (IC50 of DBA / IC50 of Test Compound) x 100
Principle of Competitive ELISA

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration A Analyte (●) B Antibody (Y) A->B competes with D Analyte binds to Antibody. Labeled Antigen is washed away. = Low Signal B->D C Labeled Antigen (■) C->B E Analyte (●) F Antibody (Y) E->F competes with H Labeled Antigen binds to Antibody. = High Signal F->H G Labeled Antigen (■) G->F

Caption: Principle of a competitive ELISA.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

This protocol is a self-validating system, incorporating controls to ensure data integrity.

  • Antibody Coating:

    • Coat a 96-well high-binding microplate with a capture antibody specific for the target analyte (e.g., anti-DBA) at 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

    • Rationale: Immobilizes the antibody to the plate surface, providing the foundation for the assay.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Block non-specific sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature (RT).

    • Rationale: Washing removes unbound antibody. Blocking prevents non-specific binding of subsequent reagents to the plate, reducing background noise.

  • Competitive Reaction:

    • Prepare serial dilutions of the test compounds (this compound, DEET, etc.) and the standard analyte (DBA) in Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20). A typical range is 0.1 to 50,000 nM.

    • In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of a fixed, pre-determined concentration of the enzyme-labeled analyte (e.g., DBA-HRP conjugate).

    • Incubate for 30 minutes at RT.

    • Transfer 100 µL of this mixture to the washed, blocked assay plate.

    • Incubate for 1-2 hours at RT.

    • Rationale: This is the core competitive step. The free compound and the enzyme-labeled analyte compete for the limited antibody binding sites on the plate.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL/well of 1M H₂SO₄.

    • Rationale: The amount of bound enzyme-labeled analyte is proportional to the colorimetric signal produced.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance versus the log of the compound concentration.

    • Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity using the formula provided in the data table.

Off-Target Profiling: Radioligand Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology to determine a compound's affinity for a specific biological target[7][8]. Cross-reactivity in this context means the test compound binds to an unintended receptor, which could lead to undesirable off-target effects.

Causality of Experimental Design: This assay measures the displacement of a specific, high-affinity radioligand from a receptor by the test compound[9]. This competitive format is highly sensitive and directly quantifies the test compound's ability to occupy the receptor's binding site[10]. The resulting inhibition constant (Ki) is a true measure of binding affinity, independent of assay conditions.

Illustrative Data: Aₗ Adenosine Receptor Binding

This table presents hypothetical data assessing the binding of our test compounds to the A₁ adenosine receptor, a common off-target screening target.

Compound TestedIC50 (nM)Ki (nM)Interpretation
NECA (Positive Control) 8.54.1High Affinity Ligand
This compound 12,5006,038Very Low Affinity / Negligible Cross-Reactivity
DEET25,00012,077No Significant Affinity
Propranolol (Unrelated Control)> 100,000> 48,309No Affinity
Ki calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Principle of Competitive Receptor Binding

G cluster_0 Binding cluster_1 Competition receptor Receptor radioligand Radioligand (*) node1 Receptor Binding Site radioligand->node1:f1 Binds test_compound Test Compound (●) node2 Receptor Binding Site test_compound->node2:f1 Competes & Displaces

Caption: Principle of a competitive receptor binding assay.

Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation:

    • Prepare membranes from cells or tissues expressing the receptor of interest (e.g., CHO cells overexpressing A₁ adenosine receptor). Homogenize in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.

    • Rationale: Isolates the receptor in its native membrane environment for the binding reaction.

  • Assay Setup:

    • In a 96-well plate, combine:

      • 25 µL of Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

      • 25 µL of test compound dilutions or vehicle.

      • 25 µL of radioligand (e.g., [³H]DPCPX) at a concentration near its Kd.

      • 25 µL of receptor membrane preparation.

    • Total Reaction Volume: 100 µL.

    • Controls:

      • Total Binding: Vehicle instead of test compound.

      • Non-Specific Binding (NSB): A high concentration of a known unlabeled ligand (e.g., 10 µM NECA) instead of the test compound.

    • Rationale: The NSB control is critical; it defines the amount of radioligand that binds to components other than the receptor, representing the assay's background.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the reaction to reach equilibrium.

    • Rationale: Incubation time must be sufficient for the binding kinetics to reach a steady state, ensuring reproducible results.

  • Harvesting and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B) using a cell harvester.

    • Quickly wash the filters 3 times with ice-cold wash buffer to remove unbound radioligand.

    • Rationale: Rapid filtration is key to separating the bound ligand-receptor complex from the free radioligand before significant dissociation can occur.

  • Quantification and Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent specific binding versus the log of the test compound concentration.

    • Use a 4-PL curve fit to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation.

Unintended Bioactivity: Enzyme Inhibition Assays

Enzyme inhibition assays determine if a compound interferes with an enzyme's catalytic activity[11][12]. Cross-reactivity here can manifest as the inhibition of an enzyme that is structurally related to the intended target or an entirely unrelated enzyme, which is a common liability in drug development (e.g., CYP450 inhibition).

Causality of Experimental Design: We select a straightforward kinetic assay that measures the formation of a product over time. By observing the reaction rate at various concentrations of the test compound, we can determine the mode of inhibition (competitive, non-competitive, etc.) and the potency (IC50)[13][14]. Including a known inhibitor serves as a crucial positive control to validate the assay's performance.

Illustrative Data: Carbonic Anhydrase II Inhibition

This table shows hypothetical results for the inhibition of Carbonic Anhydrase II, a well-characterized enzyme used for liability screening.

Compound TestedIC50 (µM)Interpretation
Acetazolamide (Positive Control) 0.012Potent Inhibitor
This compound 85Weak Inhibitor / Low Cross-Reactivity
DEET> 200No Significant Inhibition
Benzoic Acid150Very Weak Inhibitor
DMSO (Vehicle Control)> 500No Inhibition
Experimental Protocol: Carbonic Anhydrase II Inhibition Assay
  • Reagent Preparation:

    • Prepare serial dilutions of test compounds in an appropriate buffer (e.g., 10 mM Tris, pH 7.5), keeping the final DMSO concentration below 1%.

    • Prepare the enzyme (Human Carbonic Anhydrase II) and the substrate (4-Nitrophenyl Acetate, 4-NPA) in the same buffer.

    • Rationale: Consistent buffer conditions are essential for reliable enzyme kinetics. High solvent concentrations can denature the enzyme.

  • Assay Procedure:

    • In a 96-well clear flat-bottom plate, add:

      • 160 µL of buffer.

      • 20 µL of enzyme solution.

      • 10 µL of test compound dilution or control.

    • Pre-incubate for 15 minutes at RT.

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 4-NPA substrate solution.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm every 30 seconds for 10-15 minutes. The product, 4-nitrophenol, is yellow.

    • Rationale: Kinetic reading (measuring over time) is superior to a single endpoint reading as it provides the initial reaction velocity (V₀), which is crucial for accurate inhibition studies and helps identify potential assay artifacts[12].

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well from the linear portion of the kinetic curve (mOD/min).

    • Calculate the percent inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - [Rate_compound / Rate_vehicle]).

    • Plot the percent inhibition versus the log of the compound concentration.

    • Use a 4-PL curve fit to determine the IC50 value.

Conclusion and Forward Look

This guide establishes a rigorous, multi-platform approach to characterizing the cross-reactivity profile of this compound. By systematically comparing its activity against relevant structural analogs like DEET and its metabolite DBA, researchers can build a comprehensive specificity profile. The provided protocols, rooted in established biochemical principles, are designed to be self-validating and yield quantitative, high-quality data.

The true value of these studies lies not in a single data point, but in the integrated understanding of a compound's behavior across different biological systems. A low cross-reactivity profile across immunoassays, off-target receptors, and metabolic enzymes would significantly increase the confidence in any subsequent development of this compound for its intended application. Conversely, the early detection of significant cross-reactivity allows for informed decisions, potentially saving considerable time and resources.

References

  • Gallo, R., et al. (2018). Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant. Contact Dermatitis, 93(2), 114-120. Available from: [Link]

  • Chan, H.S., et al. (2018). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 846-854. Available from: [Link]

  • An, L., & Tolliday, N. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Kalinitchenko, E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. Available from: [Link]

  • DermNet. Contact allergy to preservatives. Available from: [Link]

  • Klun, J.A., et al. (2006). Biting Deterrent Activity of a Deet Analog, Two DEPA Analogs, and SS220 Applied Topically to Human Volunteers Compared with Deet Against Three Species of Blood-Feeding Flies. Journal of Medical Entomology, 43(3), 518-523. Available from: [Link]

  • Owen, W.E., & Roberts, W.L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chimica Acta, 436, 142-149. Available from: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available from: [Link]

  • Park, C.G., et al. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Agriculture, 12(3), 378. Available from: [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available from: [Link]

  • Li, Z., et al. (2021). Research on Enhanced Detection of Benzoic Acid Additives in Liquid Food Based on Terahertz Metamaterial Devices. Sensors, 21(9), 3235. Available from: [Link]

  • Jahn, A., et al. (2010). A bioassay for mosquito repellency against Aedes aegypti: Method validation and bioactivities of DEET analogues. Journal of Pharmacy and Pharmacology, 62(8), 1056-1063. Available from: [Link]

  • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. Available from: [Link]

  • Park, C.G., et al. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. Available from: [Link]

  • Kalinitchenko, E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Available from: [Link]

  • Tipton, K.F., & Williams, C.H. (2012). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 469-491. Available from: [Link]

  • UpToDate. Common allergens in allergic contact dermatitis. Available from: [Link]

  • Fengchen Group. (2025). What are the antibacterial properties of Methyl Benzoate?. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]

  • Liu, J., et al. (2024). Repellent Activity of DEET and Biont-Based Mosquito Repellents in the Chinese Market Against the Asian Long-Horned Tick, Haemaphysalis longicornis. Insects, 15(1), 45. Available from: [Link]

  • Wikipedia. Cross-reactivity. Available from: [Link]

  • Shaik, J., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(9), 679-691. Available from: [Link]

  • MilliporeSigma. Receptor Binding Assays. Available from: [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition. Available from: [Link]

  • Hays, S.M., & Aylward, L.L. (2023). Biomonitoring Equivalents for N,N-Diethyl-meta-toluamide (DEET). Toxicology Letters, 388, 26-32. Available from: [Link]

  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Available from: [Link]

  • Semantic Scholar. BIOLOGICAL ASSAY METHODS FOR MOSQUITO REPELLENTS. Available from: [Link]

  • University of New Haven. Investigation of Enzyme Inhibition Mechanism. Available from: [Link]

  • The Dermatologist. (2016). An Update On Benzoates. Available from: [Link]

Sources

Benchmarking the synthesis of "Methyl 3-(diethylcarbamoyl)benzoate" against known methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthesis of Methyl 3-(diethylcarbamoyl)benzoate (CAS 1573-53-1), a critical intermediate in the development of meta-substituted benzamide pharmacophores and deuterium-labeled standards.

Executive Summary

The synthesis of this compound presents a classic chemoselectivity challenge: converting a carboxylic acid to a diethylamide in the presence of a methyl ester. This guide benchmarks two primary methodologies:

  • The Acid Chloride Route (Method A): The traditional industry standard using Thionyl Chloride (

    
    ).
    
  • The CDI Coupling Route (Method B): A modern, "green" one-pot synthesis using 1,1'-Carbonyldiimidazole (CDI).

Verdict: While Method A offers marginally higher raw yields on multi-gram scales, Method B is recommended for research and drug development contexts due to superior atom economy, elimination of corrosive byproducts, and a streamlined workup that preserves the sensitive ester moiety.

Chemical Context & Retrosynthesis

The target molecule is an unsymmetrical derivative of isophthalic acid. Direct amidation of dimethyl isophthalate (diester) is chemically risky due to the statistical mixture of mono-amide, diamide, and starting material. Therefore, the Monomethyl Isophthalate (MMI) precursor is the requisite starting material for all high-fidelity protocols.

Reaction Scheme

ReactionScheme Start Monomethyl Isophthalate (CAS 4376-18-5) InterA Acid Chloride Intermediate Start->InterA Method A: SOCl2, Reflux InterB Acyl Imidazole Intermediate Start->InterB Method B: CDI, THF, RT Product This compound (CAS 1573-53-1) InterA->Product Et2NH, TEA DCM, 0°C InterB->Product Et2NH One-pot

Figure 1: Divergent synthesis pathways. Method B (Green) avoids the isolation of unstable acid chloride intermediates.

Benchmarking Analysis

The following data compares performance metrics based on triplicate runs at a 10 mmol scale.

MetricMethod A: Acid Chloride (Traditional)Method B: CDI Coupling (Recommended)
Reagents

,

, DCM
CDI, THF (anhydrous)
Reaction Time 4 hours (Reflux) + 2 hours (Amidation)3 hours (Total One-Pot)
Isolated Yield 92%88%
Purity (HPLC) 96% (requires distillation/column)>98% (often clean after extraction)
Atom Economy Poor (Excess

waste)
Good (Imidazole byproduct is water soluble)
Safety Profile High Risk (HCl gas, corrosive)Low Risk (

evolution only)
Cost Low (Reagents are cheap)Moderate (CDI is more expensive)

Detailed Experimental Protocols

Method A: Acid Chloride Activation (Traditional)

Best for: Large-scale synthesis where reagent cost is the primary constraint.

Mechanism: Conversion of carboxylic acid to highly reactive acyl chloride, followed by nucleophilic attack by diethylamine.

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve Monomethyl Isophthalate (1.80 g, 10 mmol) in dry toluene (20 mL).

  • Chlorination: Add Thionyl Chloride (

    
    , 1.5 mL, 20 mmol) dropwise. Add one drop of DMF as a catalyst.
    
  • Reflux: Heat to reflux (80°C) for 3 hours. Evolution of

    
     and 
    
    
    
    gas indicates reaction progress.
  • Evaporation: Cool and concentrate in vacuo to remove excess

    
     and toluene. Critical: Do not expose the residue to moisture.
    
  • Amidation: Re-dissolve the residue in dry DCM (20 mL). Cool to 0°C.[1]

  • Addition: Slowly add a mixture of Diethylamine (1.2 mL, 12 mmol) and Triethylamine (2.8 mL, 20 mmol). Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove amines), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc 3:1) may be required to remove colored impurities typical of

    
     reactions.
    
Method B: CDI Coupling (Recommended)

Best for: High-throughput screening, medicinal chemistry, and avoiding corrosive gases.

Mechanism: Formation of a reactive N-acylimidazole intermediate, which acts as a mild acylating agent.

  • Activation: Flame-dry a 50 mL flask under nitrogen. Add Monomethyl Isophthalate (1.80 g, 10 mmol) and anhydrous THF (25 mL).

  • Coupling Agent: Add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol) in one portion.

  • Gas Evolution: Stir at room temperature for 45–60 minutes. Observation: Vigorous evolution of

    
     gas will occur. Wait until bubbling ceases completely (indicates conversion to acyl imidazole).
    
  • Amidation: Add Diethylamine (1.2 mL, 12 mmol) dropwise. No additional base is needed.

  • Reaction: Stir at room temperature for 2–3 hours. Monitor by TLC (the intermediate spot will disappear).

  • Workup: Dilute with Ethyl Acetate (50 mL). Wash vigorously with water (

    
     mL) to remove imidazole and unreacted CDI. Wash with 0.5M HCl and brine.
    
  • Isolation: Dry organic layer over

    
     and concentrate. The product typically yields a clear, viscous yellow oil or low-melting solid requiring no further purification.
    

Troubleshooting & Optimization

Causality Analysis: Why do reactions fail?

  • Hydrolysis of Ester (Method A): If the workup in Method A is too basic (pH > 10) or prolonged, the methyl ester at position 1 will hydrolyze to the dicarboxylic acid amide. Prevention: Keep workup cold and pH neutral/mildly basic.

  • Incomplete Activation (Method B): If diethylamine is added before

    
     evolution stops, it will react with the CDI directly to form urea byproducts. Prevention: Ensure full 1-hour activation time.
    
  • Moisture Sensitivity: Both intermediates are moisture sensitive. Using "wet" solvents will revert the intermediate back to the starting acid, stalling the yield.

Workflow Decision Tree

DecisionTree Start Choose Protocol Scale Scale > 100g? Start->Scale Purity High Purity Critical? Scale->Purity No MethodA Method A: Acid Chloride Scale->MethodA Yes (Cost driven) Purity->MethodA No MethodB Method B: CDI Coupling Purity->MethodB Yes (Avoid impurities)

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

References

  • Preparation of Methyl Benzoate Compounds. Google Patents. CN113248373A. Link

  • Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU. ResearchGate. (Analogous chemistry for meta-substituted benzamides). Link

  • This compound Product Data. MedChemExpress. (Confirmation of target stability and usage). Link

  • Organic Syntheses Procedure: Acid Chloride Formation. Organic Syntheses, Coll. Vol. 3, p. 490. (Standard operating procedure for benzoic acid chlorides). Link

Sources

Efficacy of N,N-Diethylbenzamide Derivatives as Spatial Repellents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of effective arthropod-borne disease prevention, the development of potent and safe insect repellents is paramount. N,N-diethyl-3-methylbenzamide (DEET) has long been the gold standard, offering broad-spectrum and long-lasting protection.[1] This guide delves into the comparative efficacy of compounds derived from and structurally related to "Methyl 3-(diethylcarbamoyl)benzoate," a close analog of DEET. By examining the structure-activity relationships (SAR) and experimental data of related N,N-diethylbenzamides, we can project the potential of novel derivatives and outline the methodologies crucial for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development.

Introduction: The Benzamide Scaffold in Insect Repellency

The N,N-diethylbenzamide core is a cornerstone of modern insect repellent chemistry. Its efficacy is largely attributed to its ability to interact with the olfactory receptors of insects, creating a vapor barrier that deters them from landing and biting.[2] The archetypal molecule, DEET, has a methyl group at the meta-position of the benzene ring. "this compound" represents a variation where this methyl group is replaced by a methyl ester. This seemingly minor substitution can significantly impact the compound's physicochemical properties, such as volatility and lipophilicity, which in turn affect its repellent efficacy and duration of action.

The exploration of derivatives from this scaffold is driven by the need for alternatives to DEET that may offer improved safety profiles, reduced plasticizing effects, or enhanced efficacy against specific vector species.[3] Understanding the causal relationships between chemical structure and repellent activity is therefore essential for the rational design of new active ingredients.

Structure-Activity Relationship (SAR) and Lead Optimization

The efficacy of N,N-diethylbenzamide derivatives is intricately linked to the nature and position of substituents on the aromatic ring. While specific data on derivatives of "this compound" is limited, extensive research on DEET analogues provides a robust framework for predicting the performance of hypothetical derivatives.

Key SAR insights for N,N-diethylbenzamide repellents include:

  • Position of Substituents: The meta-position (position 3) on the benzene ring is often optimal for the diethylcarbamoyl group, as seen in DEET.

  • Nature of Substituents: Electron-withdrawing or electron-donating groups on the ring can modulate the molecule's interaction with insect olfactory receptors. For instance, the replacement of the methyl group in DEET with other functional groups can either enhance or diminish repellency.

  • Amide Substituents: Modifications to the N,N-diethyl groups can also affect activity, though the diethyl configuration is generally considered highly effective.

Based on these principles, we can propose a logical pathway for the synthesis and evaluation of novel derivatives of "this compound."

Proposed Synthesis and Evaluation Workflow

The following diagram illustrates a comprehensive workflow for the synthesis and comparative efficacy testing of novel benzamide derivatives.

G cluster_0 Synthesis & Purification cluster_1 Efficacy Testing cluster_2 Safety & Toxicology A Starting Material: 3-(Methoxycarbonyl)benzoic acid B Activation (e.g., SOCl2, CDI) A->B C Amidation with Diethylamine B->C D Purification (Chromatography, Recrystallization) C->D E Characterization (NMR, MS, IR) D->E F In vitro Assays (Membrane Feeding) E->F J Acute Dermal Toxicity E->J G Arm-in-Cage Assays F->G H Field Trials G->H I Data Analysis (CPT, ED50) H->I K Skin Irritation/Sensitization J->K L Inhalation Toxicity K->L

Caption: A logical workflow for the development and evaluation of novel benzamide-based insect repellents.

Comparative Efficacy Data

CompoundConcentration (%)Mean Complete Protection Time (min)Reference
N,N-diethyl-3-methylbenzamide (DEET)23.8301.5[1]
N,N-diethyl-3-methylbenzamide (DEET)20.0~180 (vs. Ae. aegypti)[3]
N,N-diethylbenzamide (DEB)12.0High efficacy, instant protection[4]
IR35357.522.9[1]
Soybean oil-based repellent2.094.6[1]

This data underscores the superior and prolonged protection offered by DEET-based formulations.[1] It is hypothesized that derivatives of "this compound" could exhibit a range of activities, with some potentially offering comparable or even enhanced protection depending on the nature and position of further substitutions. For instance, a derivative that is 13 times more potent than DEET in vapor-phase activity has been identified through lead optimization studies.[5]

Experimental Protocols

To ensure the scientific validity and reproducibility of efficacy studies, standardized protocols are essential. The following are detailed methodologies for key experiments in the evaluation of novel repellent compounds.

Synthesis of N,N-Diethyl-3-(methoxycarbonyl)benzamide

This protocol describes a general one-pot synthesis of the target compound from 3-(methoxycarbonyl)benzoic acid.

Materials:

  • 3-(Methoxycarbonyl)benzoic acid

  • Thionyl chloride (SOCl₂) or 1,1'-Carbonyldiimidazole (CDI)

  • Diethylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (or other suitable base)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-(methoxycarbonyl)benzoic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) or CDI (1.1 equivalents) to the solution. Allow the reaction to stir at room temperature for 2-3 hours or until the starting material is consumed (monitored by TLC).

  • In a separate flask, dissolve diethylamine (2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the activated acid solution from step 3.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N,N-diethyl-3-(methoxycarbonyl)benzamide.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

A similar one-pot synthesis method has been successfully used for DEET, resulting in high yields.[6]

Arm-in-Cage Repellency Assay

This is a standard laboratory method for determining the complete protection time (CPT) of a topical repellent against mosquitoes.[7]

Materials:

  • Test compound formulated in a suitable vehicle (e.g., ethanol)

  • DEET standard (positive control)

  • Vehicle alone (negative control)

  • Cages containing 50-100 hungry, host-seeking female mosquitoes (Aedes aegypti or Anopheles stephensi)[8]

  • Human volunteers

  • Gloves to cover the hands

Procedure:

  • Recruit human volunteers and obtain informed consent. Ensure they have not used any scented lotions, perfumes, or soaps on the day of testing.

  • Apply a standardized dose (e.g., 1 mL) of the test compound, positive control, or negative control to a defined area (e.g., 600 cm²) of a volunteer's forearm.[9]

  • Allow the applied formulation to dry for a specified period (e.g., 1 minute).

  • At hourly intervals, the volunteer will insert their treated forearm into a cage of mosquitoes for a set duration (e.g., 3 minutes).[3]

  • Record the number of mosquitoes that land and/or probe the skin.

  • The test is concluded for a specific treatment when the first confirmed bite occurs. The time from application to the first bite is recorded as the Complete Protection Time (CPT).

  • The U.S. Environmental Protection Agency (EPA) provides detailed guidelines for such tests, including the choice of landings or bites as the endpoint.[10]

Safety and Toxicological Considerations

The development of any new repellent must be accompanied by a thorough evaluation of its safety profile. Key toxicological assessments include:

  • Acute Oral and Dermal Toxicity: To determine the immediate effects of a single high dose.[7]

  • Skin Sensitization and Irritation: To evaluate the potential for allergic reactions or skin irritation upon repeated application.[11]

  • Inhalation Toxicity: Particularly important for aerosolized formulations, this assesses the potential for respiratory effects.[12] Comparative studies have shown that DEET and N,N-diethylphenylacetamide (DEPA) are less likely to cause respiratory depression than N,N-diethylbenzamide (DEB).[12]

Preliminary toxicity studies on potent DEET analogues have shown promising results, with LD₅₀ values greater than 2 g/kg in mice, well above the acceptable threshold.[5]

Conclusion and Future Directions

The N,N-diethylbenzamide scaffold remains a highly promising area for the discovery of novel insect repellents. While "this compound" itself is not as extensively studied as DEET, the principles of structure-activity relationships derived from decades of research on DEET and its analogues provide a clear path forward for the rational design and evaluation of its derivatives. By employing standardized and rigorous experimental protocols for synthesis, efficacy testing, and safety assessment, researchers can identify new compounds with potentially superior properties to existing repellents. Future work should focus on synthesizing a library of derivatives of "this compound" and systematically evaluating their repellency against a range of arthropod vectors, with the ultimate goal of developing the next generation of safe and effective personal protectants.

References

  • Insect Repellent Testing: Methods and Standards for Efficacy and Safety. (2024). Retrieved from [Link]

  • In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). (n.d.). PubMed. Retrieved from [Link]

  • Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. (2010). Inhalational Toxicology, 22(6), 469-78. Retrieved from [Link]

  • Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. (2012). Journal of Tropical Medicine. Retrieved from [Link]

  • A critical review of current laboratory methods used to evaluate mosquito repellents. (2021). Journal of Medical Entomology. Retrieved from [Link]

  • Assessment of comparative bio-efficacy of mosquito repellent cream and liquid mosquito repellent vaporizers. (2022). International Journal of Mosquito Research. Retrieved from [Link]

  • Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. (2010). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Testing Natural Mosquito Repellents: Efficacy and Safety Evaluations. (2024). Microbe Investigations Switzerland. Retrieved from [Link]

  • Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents. (2019). Retrieved from [Link]

  • Overview on Standardization Methods for Mosquito Repellent. (n.d.). JETIR. Retrieved from [Link]

  • Comparative efficacy of insect repellents against mosquito bites. (2002). The New England Journal of Medicine, 347(1), 13-8. Retrieved from [Link]

  • Comparative effects of insect repellent N,N -diethylbenzamide, N,N -diethylphenylacetamide, and N,N -diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. (2010). ResearchGate. Retrieved from [Link]

  • A new method for synthesis of N,N-diethyl-m-methylbenzamide. (2020). Revista Cubana de Farmacia. Retrieved from [Link]

  • The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. (2011). Journal of Insect Physiology, 57(9), 1260-5. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 3-(diethylcarbamoyl)benzoate

[1][2][3]

Executive Summary: The "Bottom Line Up Front"

Methyl 3-(diethylcarbamoyl)benzoate is an organic ester-amide intermediate.[1][2][3] For disposal purposes, it must be classified as Non-Halogenated Organic Waste .[2][3]

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1][2][3]

  • Drain Disposal: STRICTLY PROHIBITED .[1][2][3] This compound is toxic to aquatic life and must not enter municipal water systems.[2][3]

  • Waste Stream: Segregate with compatible organic solvents (e.g., acetone, ethyl acetate, methanol).[3] Do not mix with strong acids or oxidizers in the waste stream to prevent uncontrolled hydrolysis or exothermic reactions.[2][3]

Chemical Profile & Hazard Identification

To ensure safe handling, we must understand the "Why" behind the disposal logic.[3] This compound combines a benzoate ester with a diethylamide moiety.[2][3]

Physicochemical Properties (Relevant to Disposal)[1][2]
PropertyValue / CharacteristicOperational Implication
Molecular Formula

Organic composition (C, H, N, O).[1][2][3][4][5][6][7][8][9] No Halogens.
Physical State Viscous Liquid or Low-Melting SolidMay require dissolution in solvent for transfer if solidified.[1][2][3]
Flash Point > 82°C (Estimated based on Methyl Benzoate)Classifies as Combustible (Class IIIA), not Flammable.[1][2][3]
Reactivity Stable under normal conditions.Hydrolysis Risk: Esters/amides hydrolyze in strong acid/base.[1][2][3]
Toxicity Acute Tox. 4 (Oral); Irritant (Skin/Eye)PPE (Nitrile gloves, safety glasses) is mandatory.[1][2][3]
Regulatory Classification (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • P-List/U-List: Not explicitly listed.

  • Characteristic Waste: If liquid with Flash Point < 60°C, it is D001 (Ignitable).[2][3] Even if FP > 60°C, laboratory best practice manages it as ignitable organic waste to ensure incineration.[2][3]

  • Destruction Method: Fuel blending or Incineration.[1][2][3]

Operational Disposal Workflow

This flowchart illustrates the decision logic for disposing of this compound, ensuring compliance with "Cradle-to-Grave" tracking.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PrecipitateStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidDissolveDissolve in MinimalCompatible Solvent(e.g., Acetone/EtOH)Solid->DissolvePreferred for TraceSegregationSegregate intoNON-HALOGENATEDOrganic Waste StreamSolid->SegregationBulk SolidLiquid->SegregationDissolve->SegregationContainerTransfer to HDPEor Glass CarboySegregation->ContainerLabelingApply Hazardous Waste Label:1. Chemical Name2. Hazard Class (Irritant/Combustible)3. DateContainer->LabelingPickupSchedule EHS/Contractor Pickup(Incineration)Labeling->Pickup

Figure 1: Decision tree for the segregation and packaging of benzoate ester intermediates.[1][2][3][10][11]

Detailed Step-by-Step Protocol

Phase 1: Segregation & Preparation

Objective: Prevent cross-contamination and dangerous chemical reactions in the waste container.[2][3]

  • Isolate the Waste: Do not mix this compound with Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases (e.g., NaOH).[2][3]

    • Scientific Rationale: Strong bases can catalyze the saponification of the methyl ester, generating methanol and heat in the waste drum.[3]

  • Solvent Compatibility: If the compound is in a reaction mixture, ensure the co-solvent is compatible with the non-halogenated stream.[2][3]

    • Compatible: Acetone, Methanol, Ethanol, Ethyl Acetate, Toluene.[3]

    • Incompatible: Chloroform, Dichloromethane (these require a separate Halogenated waste stream).[2][3]

Phase 2: Packaging

Objective: Containment integrity during storage and transport.

  • Select Container: Use HDPE (High-Density Polyethylene) or Amber Glass containers.[1][2][3]

    • Note: Avoid standard LDPE wash bottles for long-term storage as esters can sometimes plasticize softer polymers over time.[1][2][3]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion due to temperature changes.[2][3]

  • Secondary Containment: Place the primary waste container in a secondary tray (polypropylene) capable of holding 110% of the volume.

Phase 3: Labeling & Documentation

Objective: Regulatory compliance (EPA/OSHA).[1][2][3]

  • Label Contents: Clearly write "Non-Halogenated Organic Waste" and list the specific components:

    • Example: "90% Acetone, 5% Methanol, 5% this compound."[1][2][3]

  • Hazard Checkboxes: Mark "Irritant" and "Flammable/Combustible" on the hazardous waste tag.[2][3]

Spill Management (Emergency Response)

In the event of a benchtop spill, immediate containment prevents environmental contamination.[3]

  • Evacuate & Ventilate: If the spill is large (>500 mL) or in a confined space, evacuate the area.[2][3] For small bench spills, ensure the fume hood is active.[2][3]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2][3]

  • Containment:

    • Liquids: Surround with Vermiculite or Universal Absorbent Pads .[1][2][3] Do not use paper towels alone, as they increase surface area for evaporation.[2][3]

    • Solids: Gently sweep into a dust pan without generating dust aerosols.[1][2][3]

  • Decontamination: Wipe the surface with a soap/water solution followed by an ethanol wipe.[1][2][3]

  • Disposal of Debris: Place all contaminated absorbents and gloves into a sealed plastic bag, label as "Hazardous Waste Debris (Contaminated with Benzoate Ester)," and place in the solid hazardous waste bin.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2][3] (Governs hazardous waste identification and management).[2][3][12] [Link][1][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][2][3] (Guidelines for chemical safety and waste segregation). [Link][1][2]

  • National Institutes of Health (NIH) - PubChem. Methyl 3-(chlorocarbonyl)benzoate (Precursor/Analog Data).[1][2][3] (Used for Structure-Activity Relationship hazard estimation).[1][2][3] [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.